Product packaging for Miglitol(Cat. No.:CAS No. 72432-03-2)

Miglitol

Cat. No.: B1676588
CAS No.: 72432-03-2
M. Wt: 207.22 g/mol
InChI Key: IBAQFPQHRJAVAV-ULAWRXDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Miglitol (CAS 72432-03-2) is a desoxynojirimycin derivative and a small molecule inhibitor of membrane-bound intestinal alpha-glucosidase enzymes . As an anti-diabetic compound, its primary research application involves investigating mechanisms to improve glycemic control in models of Type 2 Diabetes Mellitus (NIDDM) . This compound operates through a reversible, competitive inhibition of enzymes such as sucrase and maltase in the small intestine brush border . This action delays the hydrolysis of oligosaccharides and disaccharides into absorbable monosaccharides, resulting in a delayed absorption of carbohydrates and a consequential reduction in postprandial blood glucose and insulin levels . Unlike sulfonylureas, this compound does not enhance insulin secretion . The effect of this compound is additive to that of sulfonylureas and metformin when studied in combination, and it can diminish the insulinotropic and weight-increasing effects of sulfonylureas . Beyond its established role in diabetes research, this compound is a compound of interest in several emerging research areas. Studies indicate it has anti-obesity effects, with evidence showing it can reduce body weight and ameliorate insulin resistance in model systems, potentially through the regulation of incretin hormones like GIP and GLP-1, and the activation of brown adipose tissue (BAT) . Furthermore, recent investigations have explored the repurposing of this compound for dermatological applications, as it has been shown to downregulate melanogenesis in B16F10 melanoma cells via the PKA, MAPK, and GSK3β/β-catenin signaling pathways, suggesting a potential research application for hyperpigmentation . This compound is readily absorbed, exhibits minimal protein binding, is not metabolized, and is eliminated renally as an unchanged drug . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO5 B1676588 Miglitol CAS No. 72432-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO5/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11/h5-8,10-14H,1-4H2/t5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAQFPQHRJAVAV-ULAWRXDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CCO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CCO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023323
Record name Miglitol
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Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Miglitol
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Solubility

Soluble, Soluble in water, 6.10e+02 g/L
Record name Miglitol
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Record name Miglitol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to pale-yellow powder, Crystals from ethanol

CAS No.

72432-03-2
Record name Miglitol
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Record name Miglitol [USAN:INN:BAN]
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Record name 1,5-dideoxy-1,5-[(2-hydroxyethyl)imino]-D-glucitol
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Record name Miglitol
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Record name Miglitol
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Melting Point

114 °C
Record name Miglitol
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Record name Miglitol
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Miglitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014634
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Anti-Obesity Effects of Miglitol in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical evidence supporting the anti-obesity effects of Miglitol. By delving into the detailed methodologies of key experiments and presenting quantitative data in a clear, comparative format, this document aims to equip researchers with a thorough understanding of this compound's mechanisms of action and its potential as an anti-obesity therapeutic.

Introduction

This compound, an α-glucosidase inhibitor, is clinically used to manage postprandial hyperglycemia in patients with type 2 diabetes.[1] Beyond its established glycemic control, a growing body of preclinical evidence suggests that this compound possesses significant anti-obesity properties.[2][3] Unlike other drugs in its class, this compound is absorbed into the bloodstream, allowing for systemic effects that extend beyond the gastrointestinal tract.[1][4] This guide summarizes the key preclinical findings, focusing on the molecular pathways and physiological changes observed in various animal models of obesity.

Core Mechanisms of Anti-Obesity Action

Preclinical studies have identified several key mechanisms through which this compound exerts its anti-obesity effects. These include the stimulation of brown adipose tissue (BAT) thermogenesis, modulation of bile acid metabolism, and regulation of incretin hormone secretion.

Stimulation of Brown Adipose Tissue (BAT) and Increased Energy Expenditure

A primary mechanism underlying this compound's anti-obesity effects is its ability to stimulate energy expenditure through the activation of brown adipose tissue (BAT).[4][5] this compound has been shown to upregulate the expression of Uncoupling Protein 1 (UCP1) in BAT, a key protein involved in non-shivering thermogenesis.[5] This leads to an increase in metabolic rate and heat production, contributing to weight loss.[5] The proposed signaling pathway involves the enhancement of β3-adrenergic signaling in brown adipocytes.[4]

BAT_Activation_by_this compound This compound This compound Adrenergic_Signaling β3-Adrenergic Signaling This compound->Adrenergic_Signaling PKA PKA Adrenergic_Signaling->PKA HSL HSL PKA->HSL p38_MAPK p38 MAPK PKA->p38_MAPK PGC1a PGC1α p38_MAPK->PGC1a UCP1 UCP1 Gene Expression PGC1a->UCP1 Thermogenesis Increased Thermogenesis & Energy Expenditure UCP1->Thermogenesis

Figure 1: Proposed signaling pathway for this compound-induced BAT activation.

Modulation of Bile Acid Metabolism

This compound has been shown to influence bile acid metabolism, which plays a role in glucose and energy homeostasis.[6][7] Studies in diabetic mice have demonstrated that this compound treatment leads to increased fecal bile acid excretion and elevated levels of bile acids in the portal vein.[6] This alteration in bile acid circulation is associated with increased secretion of glucagon-like peptide-1 (GLP-1) and may contribute to the observed improvements in insulin resistance and body weight.[6]

Regulation of Incretin Hormones

This compound potentiates the secretion of the incretin hormone GLP-1, particularly in the presence of carbohydrates.[8][9] This effect is thought to be mediated, at least in part, through the activation of the sodium-glucose cotransporter 3 (SGLT3) in the duodenum, which in turn stimulates enterochromaffin cells and potentiates GLP-1 release via the parasympathetic nervous system.[8][9] Increased GLP-1 levels can contribute to satiety and reduced food intake.

GLP1_Secretion_Pathway cluster_duodenum Duodenum cluster_nervous_system Nervous System cluster_ileum Ileum Miglitol_Maltose This compound + Maltose SGLT3 SGLT3 Activation Miglitol_Maltose->SGLT3 EC_Cells Enterochromaffin (EC) Cells SGLT3->EC_Cells Parasympathetic_Nerves Parasympathetic Nervous System EC_Cells->Parasympathetic_Nerves 5-HT L_Cells L-Cells Parasympathetic_Nerves->L_Cells GLP1_Secretion Increased GLP-1 Secretion L_Cells->GLP1_Secretion

Figure 2: this compound's potentiation of GLP-1 secretion.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from various preclinical studies investigating the anti-obesity effects of this compound.

Table 1: Effects of this compound on Body Weight and Adiposity in Diet-Induced Obese Mice

Study (First Author, Year)Animal ModelDietThis compound DoseTreatment Duration% Reduction in Body Weight Gain (vs. Control)% Reduction in Visceral Fat (vs. Control)
Sasaki T, 2013[4]C57BL/6J MiceHigh-Fat800 ppm in feed16 weeks~30%Not Reported
Sugimoto S, 2015[2]C57BL/6J MiceHigh-Fat400 ppm in feed8 weeks~25%~35% (epididymal WAT)
Uno K, 2014[5]C57BL/6J MiceHigh-Fat400 ppm in feed8 weeks~20%~30% (epididymal WAT)

Table 2: Effects of this compound on Energy Expenditure and BAT Activity

Study (First Author, Year)Animal ModelThis compound DoseKey Findings
Sasaki T, 2013[4]C57BL/6J Mice800 ppm in feedIncreased oxygen consumption
Uno K, 2014[5]C57BL/6J Mice400 ppm in feedSignificantly higher oxygen consumption and BAT temperature; enhanced UCP1 gene and protein expression

Table 3: Effects of this compound on Bile Acid and Incretin Hormone Regulation

Study (First Author, Year)Animal ModelThis compound DoseKey Findings
Hamada Y, 2013[6]NSY Mice (diabetic model)0.02% in dietSignificantly increased fecal and portal vein bile acids; enhanced active GLP-1 secretion
Miki T, et al.[8]MiceOral gavageCo-administration with maltose significantly increased GLP-1 secretion compared to maltose alone

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the cited preclinical studies.

Animal Models and Diet-Induced Obesity
  • Animal Models: The most commonly used animal model is the C57BL/6J mouse, which is susceptible to diet-induced obesity (DIO).[10] Some studies have also utilized the NSY (Nagoya-Shibata-Yasuda) mouse, a model for obese type 2 diabetes.[6][7]

  • Induction of Obesity: Obesity is typically induced by feeding the animals a high-fat diet (HFD) for a specified period. The composition of the HFD varies between studies, but it generally provides 40-60% of its calories from fat.[10][11] Control animals are fed a standard chow diet.

  • This compound Administration: this compound is typically administered by incorporating it into the animal's feed at concentrations ranging from 400 to 800 parts per million (ppm).[4][5] In some acute studies, it is administered via oral gavage.[8]

  • Treatment Duration: The duration of this compound treatment in these studies ranges from 4 to 16 weeks.[4][5][6]

Experimental_Workflow Start Start: Acclimatization of Mice Diet Dietary Intervention: High-Fat Diet (HFD) vs. Standard Chow Start->Diet Treatment This compound Treatment: (Mixed in feed or oral gavage) Diet->Treatment Monitoring Monitoring: Body Weight, Food Intake Treatment->Monitoring Analysis Endpoint Analysis: - Body Composition - Gene/Protein Expression - Hormone Levels - Metabolite Analysis Monitoring->Analysis Data Data Interpretation & Conclusion Analysis->Data

Figure 3: General experimental workflow for preclinical this compound studies.

Measurement of Energy Expenditure
  • Indirect Calorimetry: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured using indirect calorimetry systems to assess the metabolic rate and energy expenditure of the animals.[5]

Analysis of Gene and Protein Expression
  • Quantitative PCR (qPCR): The expression levels of genes such as Ucp1, Pgc1α, and others involved in thermogenesis and metabolism are quantified using qPCR.[5]

  • Western Blotting: Protein levels of UCP1 and components of the β3-adrenergic signaling pathway (e.g., PKA, HSL, p38 MAPK) are determined by Western blotting of tissue lysates, typically from BAT.[5][12]

Measurement of Hormones and Metabolites
  • Enzyme-Linked Immunosorbent Assay (ELISA): Plasma levels of GLP-1 are commonly measured using commercially available ELISA kits.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are used for the detailed analysis and quantification of bile acids in various biological samples, including feces, blood, and liver tissue.[15][16]

Conclusion and Future Directions

The preclinical data robustly support the anti-obesity effects of this compound, mediated through a multi-pronged mechanism involving increased energy expenditure via BAT activation, modulation of bile acid metabolism, and enhanced GLP-1 secretion. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential anti-obesity therapeutic. Future studies should focus on elucidating the precise molecular targets of this compound in these pathways and translating these promising preclinical findings into the clinical setting to combat the global obesity epidemic.

References

Miglitol's Modulatory Role on Gut Microbiota Composition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Miglitol, an α-glucosidase inhibitor, is an established oral anti-diabetic agent that primarily acts by delaying carbohydrate absorption in the small intestine.[1][2] Emerging evidence highlights a secondary, yet significant, mechanism of action involving the modulation of the gut microbiota. By increasing the delivery of undigested carbohydrates to the colon, this compound reshapes the microbial landscape, altering the abundance of specific bacterial taxa and modifying the profile of microbial metabolites, notably short-chain fatty acids (SCFAs).[3][4] These changes have been linked to downstream effects on host metabolism, including bile acid synthesis and energy homeostasis.[3][4] This technical guide provides an in-depth analysis of this compound's impact on the gut microbiome, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways.

Mechanism of Action: From α-Glucosidase Inhibition to Microbiota Modulation

This compound is a pseudo-monosaccharide that competitively and reversibly inhibits α-glucosidase enzymes located in the brush border of the small intestine.[1][2][5] This inhibition slows the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1][2] Consequently, a larger proportion of undigested carbohydrates transits to the lower gastrointestinal tract.[1] This influx of substrates becomes available for fermentation by the colonic microbiota, thereby acting as a prebiotic and driving significant shifts in the microbial ecosystem.[3]

cluster_0 Small Intestine cluster_1 Colon Carbs Dietary Carbohydrates aG α-Glucosidase Carbs->aG Digestion UndigestedCarbs Undigested Carbohydrates Carbs->UndigestedCarbs Increased Flow This compound This compound This compound->aG Inhibition Glucose Glucose Absorption aG->Glucose Microbiota Gut Microbiota UndigestedCarbs->Microbiota Fermentation Fermentation Microbiota->Fermentation cluster_0 Gut Lumen cluster_1 Liver This compound This compound Carbs Undigested Carbohydrates Microbiota Altered Microbiota (↑ Clostridium XIVa, etc.) Carbs->Microbiota Fermentation SCFAs Increased SCFAs (Butyrate, Formate) Microbiota->SCFAs CYP7A1 CYP7A1 Expression and Activity SCFAs->CYP7A1 Upregulation BAs Bile Acid Synthesis CYP7A1->BAs cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Integration & Analysis A1 Animal Model Selection (e.g., Obese Diabetic Mice) A2 Dietary Intervention (High-Fat Diet) A1->A2 A3 Treatment Groups (Control vs. This compound in diet) A2->A3 A4 Sample Collection (Feces, Cecal Contents, Liver) A3->A4 B1 16S rRNA Gene Sequencing (Microbiota Composition) A4->B1 B2 GC-MS / LC-MS (SCFA / Bile Acid Profiling) A4->B2 B3 RT-qPCR / Western Blot (Gene/Protein Expression, e.g., CYP7A1) A4->B3 C1 Bioinformatics & Statistical Analysis B1->C1 B2->C1 B3->C1

References

Unveiling the Anti-Inflammatory Potential of Miglitol: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miglitol, an α-glucosidase inhibitor primarily used in the management of type 2 diabetes, is emerging as a compound of interest for its potential anti-inflammatory properties. This technical guide delves into the in vitro evidence supporting the anti-inflammatory effects of this compound, providing a comprehensive overview of the key signaling pathways implicated and detailed experimental protocols for its investigation. While quantitative data from in vitro studies are still emerging, this document synthesizes the current understanding of this compound's mechanism of action in modulating inflammatory responses, primarily through the activation of AMP-activated protein kinase (AMPK). This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound beyond its established role in glycemic control.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including metabolic disorders, cardiovascular diseases, and neurodegenerative conditions. The intricate interplay of signaling pathways and inflammatory mediators presents a complex landscape for therapeutic intervention. This compound, a well-established anti-diabetic agent, has garnered attention for its effects that extend beyond glucose regulation. In vitro studies have begun to elucidate its capacity to modulate inflammatory processes, suggesting a promising avenue for drug repurposing and development. This guide provides a technical exploration of the in vitro anti-inflammatory properties of this compound, with a focus on its molecular mechanisms and the experimental approaches to their study.

Quantitative Data Summary

While comprehensive dose-response studies and IC50 values for this compound's anti-inflammatory effects in vitro are not extensively documented in publicly available literature, existing studies provide a foundation for its anti-inflammatory profile. The following tables summarize the key findings from in vitro investigations.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

Cell TypeInflammatory StimulusThis compound ConcentrationObserved EffectReference
Peripheral LeukocytesHyperglycemiaNot specified in vitro↓ Gene expression of IL-1β, IL-6, TNF-α, IFN-γ[1][2]
Endothelial Cells (bEnd.3)Hydrogen Peroxide (H₂O₂)100-500 μM↓ Mitochondrial Superoxide Production[3]
Endothelial Cells (bEnd.3)Hydrogen Peroxide (H₂O₂)100-500 μMProtection of cell viability[3]

Table 2: In Vitro Effects of this compound on Key Signaling Molecules

Cell TypeThis compound ConcentrationTarget MoleculeObserved EffectReference
Endothelial Cells (bEnd.3)100-500 μMAMP-activated protein kinase (AMPK)↑ Activation[3]
Endothelial Cells (bEnd.3)100-500 μMEndothelial nitric oxide synthase (eNOS)↑ Phosphorylation[3]

Key Signaling Pathways

The anti-inflammatory effects of this compound in vitro appear to be significantly mediated by the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis with established anti-inflammatory functions.

AMPK Activation Pathway

This compound has been shown to activate AMPK in endothelial cells.[3] Activated AMPK can exert anti-inflammatory effects through various downstream mechanisms, including the inhibition of pro-inflammatory signaling pathways like NF-κB and the NLRP3 inflammasome.

AMPK_Activation_Pathway cluster_outcomes Outcomes This compound This compound AMPK AMPK This compound->AMPK Activates eNOS eNOS AMPK->eNOS Phosphorylates NF_kB NF-κB Pathway AMPK->NF_kB Inhibits NLRP3 NLRP3 Inflammasome AMPK->NLRP3 Inhibits NO Nitric Oxide eNOS->NO Oxidative_Stress Oxidative Stress NO->Oxidative_Stress Reduces Anti_inflammatory_Effects Anti-inflammatory Effects

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Lines:

    • Human Umbilical Vein Endothelial Cells (HUVECs): A primary cell model relevant to vascular inflammation.

    • RAW 264.7 Macrophages: A murine macrophage cell line commonly used to study inflammatory responses.

    • THP-1 Monocytes: A human monocytic cell line that can be differentiated into macrophages.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 100-500 μM).

  • Inflammatory Stimulus: To induce an inflammatory response, cells can be treated with lipopolysaccharide (LPS) (e.g., 1 µg/mL for macrophages) or other relevant stimuli like TNF-α or high glucose.

Cytokine Production Assay (ELISA)

This protocol describes the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

ELISA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA Procedure Seed_Cells Seed Cells in 96-well plate Pretreat_this compound Pre-treat with this compound Seed_Cells->Pretreat_this compound Stimulate_LPS Stimulate with LPS Pretreat_this compound->Stimulate_LPS Collect_Supernatant Collect Supernatant Stimulate_LPS->Collect_Supernatant ELISA_Assay Perform ELISA for TNF-α, IL-6, etc. Collect_Supernatant->ELISA_Assay Read_Absorbance Read Absorbance at 450 nm ELISA_Assay->Read_Absorbance Calculate_Concentration Calculate Cytokine Concentration Read_Absorbance->Calculate_Concentration

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., LPS) for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α, IL-6, or other cytokines using commercially available ELISA kits according to the manufacturer's instructions.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations based on a standard curve.

Western Blot for AMPK Activation

This protocol details the detection of AMPK activation by measuring the phosphorylation of AMPKα at Threonine 172.

  • Procedure:

    • Culture cells to 80-90% confluency in 6-well plates.

    • Treat cells with this compound for the desired time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phospho-AMPKα signal to the total AMPKα signal.

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammatory gene expression.

  • Procedure:

    • Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.

    • After 24 hours, treat the transfected cells with this compound followed by an NF-κB activator (e.g., TNF-α).

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

NLRP3 Inflammasome Activation Assay

This protocol assesses the effect of this compound on the activation of the NLRP3 inflammasome, which is crucial for the processing and secretion of IL-1β.

  • Procedure:

    • Prime macrophages (e.g., bone marrow-derived macrophages or differentiated THP-1 cells) with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

    • Pre-treat the primed cells with this compound for 1 hour.

    • Activate the NLRP3 inflammasome with a second signal, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes.

    • Collect the cell supernatants and lysates.

    • Measure the concentration of mature IL-1β in the supernatant by ELISA.

    • Detect cleaved caspase-1 (p20) in the supernatant or cell lysate by Western blot to confirm inflammasome activation.

Conclusion

The in vitro evidence, while still in its early stages, suggests that this compound possesses anti-inflammatory properties that are, at least in part, mediated by the activation of the AMPK signaling pathway. This technical guide provides a framework for researchers to further investigate these effects, offering detailed protocols for key experiments and a summary of the current understanding of the underlying molecular mechanisms. Further research, particularly studies generating robust quantitative data, is warranted to fully elucidate the anti-inflammatory potential of this compound and to explore its therapeutic applications in inflammation-driven diseases. The provided methodologies and pathway diagrams serve as a foundational resource for advancing our knowledge in this promising area of research.

References

The Potential of Miglitol in the Management of Glycogen Storage Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen Storage Diseases (GSDs) are a group of inherited metabolic disorders characterized by enzymatic defects in glycogen metabolism, leading to the accumulation of abnormal quantity or quality of glycogen in various tissues. Current management strategies are primarily dietary and, in some cases, involve enzyme replacement therapy (ERT). This technical guide explores the potential of Miglitol, an α-glucosidase inhibitor, as a therapeutic agent in GSDs. While its primary approval is for type 2 diabetes, its mechanism of action presents a compelling rationale for its investigation in specific GSDs. This document provides an in-depth overview of the core concepts, detailed experimental protocols for preclinical assessment, and a review of the available, albeit limited, data.

Introduction: The Challenge of Glycogen Storage Diseases

GSDs encompass a range of genetic disorders, each resulting from a deficiency in a specific enzyme involved in glycogen synthesis or degradation. This leads to glycogen accumulation in tissues such as the liver, muscles, and heart, causing a wide spectrum of clinical manifestations, from hypoglycemia and hepatomegaly to myopathy and cardiomyopathy.

This guide focuses on the potential application of this compound, a pseudomonosaccharide that acts as an inhibitor of α-glucosidase enzymes. Its established role in delaying carbohydrate absorption and its systemic availability after oral administration suggest potential mechanisms for managing glycogen accumulation in GSDs.

This compound: Mechanism of Action and Pharmacokinetics

This compound is a derivative of 1-deoxynojirimycin and functions as a competitive, reversible inhibitor of α-glucosidase enzymes located in the brush border of the small intestine.[1] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial glucose excursions.[1]

Unlike some other α-glucosidase inhibitors, this compound is almost completely absorbed from the small intestine.[1] It is not metabolized in the body and is excreted unchanged by the kidneys.[2][3] This systemic exposure is a key factor in its potential application beyond the gut.

Table 1: Pharmacokinetic Properties of this compound

ParameterValueReference
Absorption Rapid and complete at low doses; saturable at higher doses[2]
Metabolism Not metabolized[2][3]
Excretion Primarily renal[2][3]
Plasma Half-life Approximately 2 hours[2]
Plasma Protein Binding Virtually none[2]

Potential Applications of this compound in Glycogen Storage Diseases

The therapeutic rationale for this compound in GSDs is multifaceted and depends on the specific enzymatic defect.

Pompe Disease (GSD Type II): An Established Role as a Chaperone

Pompe disease is caused by a deficiency of the lysosomal enzyme acid α-glucosidase (GAA), leading to the accumulation of glycogen within lysosomes. Enzyme replacement therapy (ERT) with recombinant human GAA (rhGAA) is the standard of care. However, the efficacy of ERT can be limited by the stability and delivery of the recombinant enzyme.

Recent advancements have seen the approval of a two-component therapy for late-onset Pompe disease, combining a new form of rhGAA (cipaglucosidase alfa) with Miglustat, an enzyme stabilizer. While Miglustat is the approved chaperone, preclinical studies have suggested that other iminosugars, which share structural similarities with this compound, could also act as chaperones to stabilize rhGAA. This chaperone activity is a key area of interest, though direct clinical data for this compound in this capacity is pending.

Hepatic GSDs (e.g., GSD Types I and III): A Theoretical Framework

In GSDs affecting the liver, such as GSD Type I (von Gierke disease) and GSD Type III (Cori disease), the primary pathology involves the inability to properly release glucose from glycogen, leading to hepatic glycogen accumulation and fasting hypoglycemia.

The potential benefit of this compound in these conditions is hypothesized to be twofold:

  • Reduction of Substrate Availability: By slowing the absorption of dietary carbohydrates, this compound could reduce the influx of glucose into the liver, thereby limiting the substrate available for glycogen synthesis.

  • Systemic Effects: Although one study in type 2 diabetes patients showed no effect of a single bedtime dose of this compound on overall hepatic glucose production, its systemic presence and potential to inhibit other α-glucosidases could have subtle, long-term effects on glycogen metabolism that warrant further investigation.[4]

It is crucial to note that this is a theoretical application and requires rigorous preclinical and clinical investigation.

Muscle GSDs (e.g., GSD Type V): Exploring a Novel Hypothesis

In muscle GSDs like McArdle disease (GSD Type V), the defect lies in the inability to break down muscle glycogen for energy during exercise. While seemingly counterintuitive to limit glucose absorption, a regulated supply of glucose from the diet could be beneficial. By smoothing postprandial glucose peaks, this compound might provide a more sustained and manageable energy source for muscles, potentially reducing the reliance on the defective glycogenolytic pathway during periods of low to moderate activity. This hypothesis is highly speculative and requires dedicated research.

Quantitative Data from Preclinical and Clinical Studies

Direct quantitative data on the effect of this compound on glycogen accumulation in GSD models is currently scarce in publicly available literature. The following tables summarize relevant data from studies on this compound and other α-glucosidase inhibitors in different contexts.

Table 2: Effects of this compound on Glycemic Control in Type 2 Diabetes Mellitus

ParameterStudy PopulationTreatmentOutcomeReference
HbA1c Type 2 Diabetes PatientsThis compound (50 or 100 mg, 3x daily) for 6-12 monthsSignificant improvement in glycemic control[3]
Fasting Blood Glucose Type 2 Diabetes Patients200 mg this compound at bedtime for 1 weekNo significant effect on fasting blood glucose[4]
Postprandial Glucose Type 2 Diabetes PatientsThis compoundReduction in postprandial glucose excursions[1]

Table 3: Effects of Other α-Glucosidase Inhibitors on Glycogen Metabolism (for comparative context)

CompoundModelTissueEffect on GlycogenReference
Acarbose Rats (intraperitoneal injection)LiverInduced lysosomal glycogen storage[5]
Voglibose Spontaneous diabetic GK rats (long-term administration)IntestineInhibited disaccharidase activities[6]

Detailed Experimental Protocols

To facilitate further research into the potential of this compound for GSDs, this section provides detailed methodologies for key preclinical experiments.

Quantification of Tissue Glycogen

This colorimetric method is a classic and reliable technique for quantifying total glycogen content.

Materials:

  • Tissue sample (liver, muscle)

  • 30% Potassium Hydroxide (KOH)

  • 95% Ethanol

  • Saturated Sodium Sulfate (Na₂SO₄)

  • 5% Phenol solution

  • Concentrated Sulfuric Acid (95-98%)

  • Glycogen standard solution (e.g., from oyster or rabbit liver)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize a known weight of tissue (e.g., 100 mg) in 2.0 mL of 30% KOH.

  • Alkaline Digestion: Incubate the homogenate in a boiling water bath for 30 minutes to digest the tissue and solubilize the glycogen.

  • Glycogen Precipitation: Cool the tubes on ice and add 0.2 mL of saturated Na₂SO₄, followed by 5 mL of 95% ethanol to precipitate the glycogen.

  • Isolation: Centrifuge the samples at 3000 x g for 15 minutes. Discard the supernatant.

  • Washing: Resuspend the glycogen pellet in 5 mL of 70% ethanol and centrifuge again. Repeat this washing step twice.

  • Solubilization: After the final wash, discard the supernatant and allow the pellet to air dry. Dissolve the dried glycogen pellet in a known volume of distilled water.

  • Colorimetric Reaction:

    • To 1 mL of the dissolved glycogen solution (or standard), add 1 mL of 5% phenol solution.

    • Rapidly add 5 mL of concentrated sulfuric acid. The heat of the reaction is essential.

    • Allow the tubes to stand for 10 minutes, then vortex and incubate at room temperature for 20-30 minutes.

  • Measurement: Read the absorbance at 490 nm.

  • Quantification: Determine the glycogen concentration from a standard curve prepared with known concentrations of glycogen.

This enzymatic method is highly specific for glycogen.

Materials:

  • Tissue sample (liver, muscle)

  • Amyloglucosidase solution

  • Acetate buffer (pH 4.8)

  • Glucose assay kit (e.g., glucose oxidase-peroxidase based)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize a known weight of tissue in distilled water or a suitable buffer.

  • Glycogen Hydrolysis:

    • To a known volume of the tissue homogenate, add amyloglucosidase solution in acetate buffer.

    • Incubate at 37°C for 2 hours to ensure complete hydrolysis of glycogen to glucose.

  • Glucose Measurement:

    • Measure the glucose concentration in the hydrolyzed sample using a commercial glucose assay kit.

    • It is crucial to also measure the free glucose concentration in a parallel sample of the homogenate that has not been treated with amyloglucosidase.

  • Calculation: Subtract the free glucose concentration from the total glucose concentration (after amyloglucosidase treatment) to determine the amount of glucose derived from glycogen. Convert this to glycogen concentration (1 mg of glucose is equivalent to 0.9 mg of glycogen).

α-Glucosidase Activity Assay

This assay is used to determine the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • α-Glucosidase enzyme (e.g., from Saccharomyces cerevisiae or rat intestine)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Phosphate buffer (pH 6.8)

  • This compound solution of varying concentrations

  • Sodium carbonate (Na₂CO₃) solution to stop the reaction

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup: In a microplate well or cuvette, combine the phosphate buffer, α-glucosidase enzyme solution, and the this compound solution (or vehicle control).

  • Pre-incubation: Incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the pNPG substrate to start the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 20-30 minutes). The enzyme will hydrolyze pNPG to p-nitrophenol, which is yellow.

  • Termination of Reaction: Stop the reaction by adding Na₂CO₃ solution.

  • Measurement: Read the absorbance at 405 nm.

  • Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular pathways is critical for evaluating the therapeutic potential of this compound.

Signaling Pathways in GSDs

GSD_Pathways cluster_GSDI GSD Type I (von Gierke Disease) cluster_GSDIII GSD Type III (Cori Disease) cluster_GSDV GSD Type V (McArdle Disease) G6P G6P G6PT G6PT (deficient in GSD Ib) G6P->G6PT ER transport Glycogen Glycogen G6P->Glycogen Synthesis Lactate Lactate G6P->Lactate Glycolysis Lipids Lipids G6P->Lipids Lipogenesis G6Pase G6Pase (deficient in GSD Ia) Glucose Glucose G6Pase->Glucose Hydrolysis G6PT->G6Pase Glycogen (abnormal) Glycogen (abnormal) Debranching Enzyme Debranching Enzyme (deficient) Glycogen (abnormal)->Debranching Enzyme Glucose-1-P Glucose-1-P Debranching Enzyme->Glucose-1-P Muscle Glycogen Muscle Glycogen Myophosphorylase Myophosphorylase (deficient) Muscle Glycogen->Myophosphorylase Glucose-1-P_muscle Glucose-1-P Myophosphorylase->Glucose-1-P_muscle

Simplified signaling pathways in GSD Types I, III, and V.

Experimental Workflows

Glycogen_Quantification_Workflow cluster_workflow Glycogen Quantification Workflow Tissue_Sample Tissue Sample (Liver/Muscle) Homogenization Homogenization Hydrolysis Glycogen Hydrolysis (Amyloglucosidase) Glucose_Assay Glucose Measurement Calculation Calculate Glycogen (Total Glucose - Free Glucose)

Workflow for enzymatic quantification of tissue glycogen.

Alpha_Glucosidase_Inhibition_Workflow cluster_workflow α-Glucosidase Inhibition Assay Workflow Setup Combine Buffer, Enzyme, and this compound Preincubation Pre-incubate (37°C) Reaction Add Substrate (pNPG) and Incubate Termination Stop Reaction (Na₂CO₃) Measurement Read Absorbance (405 nm)

Workflow for assessing α-glucosidase inhibition by this compound.

Future Directions and Conclusion

The potential of this compound in managing GSDs is an area ripe for investigation. While its role as a chaperone in Pompe disease is part of an emerging therapeutic strategy, its application in other GSDs remains largely theoretical.

Key areas for future research include:

  • Preclinical studies: Investigating the effect of this compound on glycogen accumulation and metabolic parameters in animal models of various GSDs (e.g., GSD I, III, and V).

  • Mechanism of action: Elucidating the precise molecular mechanisms by which systemically available this compound might influence glycogen metabolism in the liver and muscle.

  • Combination therapies: Exploring the potential of this compound as an adjunct to existing therapies, such as dietary management or ERT.

References

Unveiling Novel Therapeutic Avenues for Miglitol: A Proteomic-Driven Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide outlines a comprehensive strategy for identifying novel therapeutic targets of the alpha-glucosidase inhibitor, Miglitol, utilizing state-of-the-art proteomic methodologies. This document is intended for researchers, scientists, and drug development professionals interested in drug repurposing and novel target discovery. While this compound is an established treatment for type 2 diabetes, emerging research suggests its therapeutic potential may extend to other conditions, including obesity and certain cellular processes like melanogenesis.[1][2] This guide provides a framework for systematically exploring these possibilities at the molecular level.

Introduction: Beyond Glycemic Control

This compound's primary mechanism of action involves the inhibition of alpha-glucosidase enzymes in the small intestine, which delays carbohydrate digestion and glucose absorption, thereby managing postprandial hyperglycemia.[3][4] However, recent studies have indicated that this compound's effects are not solely confined to this pathway. Evidence suggests its involvement in the activation of sodium-glucose cotransporter 3 (SGLT3), potentiation of glucagon-like peptide-1 (GLP-1) secretion, and modulation of signaling cascades such as the PKA, MAPK, and GSK3β/β-catenin pathways.[5][6][7] These findings strongly suggest the existence of additional, undiscovered therapeutic targets.

Proteomics, the large-scale study of proteins, offers a powerful lens to globally assess the impact of a drug on cellular machinery, providing a rich dataset for identifying novel drug-protein interactions and downstream effects. This guide details a hypothetical yet robust experimental workflow to uncover these novel targets of this compound.

Proposed Proteomic Investigation Workflow

A quantitative proteomic approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, coupled with high-resolution mass spectrometry, can elucidate the global protein expression changes induced by this compound treatment in a relevant cell line (e.g., a human hepatocellular carcinoma cell line like HepG2, or a colorectal adenocarcinoma cell line like Caco-2).

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis cluster_3 Target Validation A Cell Line Selection (e.g., HepG2, Caco-2) B Culture in Heavy/Light SILAC Media A->B C This compound Treatment (vs. Vehicle Control) B->C D Cell Lysis & Protein Extraction C->D E Protein Digestion (e.g., Trypsin) D->E F Peptide Labeling (e.g., TMT) E->F G LC-MS/MS Analysis F->G H Protein Identification & Quantification G->H I Bioinformatic Analysis (Pathway, GO) H->I J Western Blot I->J K Functional Assays I->K L In vivo Studies I->L

Figure 1: Proposed experimental workflow for proteomic analysis of this compound's effects.

Detailed Experimental Protocols

Cell Culture and SILAC Labeling
  • Cell Line: Human hepatocellular carcinoma (HepG2) cells.

  • Media: For "heavy" labeling, cells are cultured in DMEM supplemented with 10% dialyzed fetal bovine serum, L-arginine-¹³C₆¹⁵N₄, and L-lysine-¹³C₆¹⁵N₂. For "light" labeling, cells are cultured with standard L-arginine and L-lysine.

  • Incubation: Cells are cultured for at least six cell divisions to ensure complete incorporation of the stable isotopes.

  • Treatment: "Heavy" labeled cells are treated with a physiologically relevant concentration of this compound (e.g., 100 µM) for 24 hours. "Light" labeled cells are treated with a vehicle control.

Protein Extraction and Digestion
  • Lysis: Cells are harvested and lysed in a buffer containing 8 M urea, 1% SDS, and protease/phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA assay.

  • Mixing: Equal amounts of protein from "heavy" and "light" labeled cells are mixed.

  • Reduction and Alkylation: Proteins are reduced with DTT and alkylated with iodoacetamide.

  • Digestion: The protein mixture is digested overnight with sequencing-grade trypsin.

Mass Spectrometry and Data Analysis
  • LC-MS/MS: The resulting peptide mixture is analyzed by a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

  • Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition mode.

  • Protein Identification and Quantification: Raw data is processed using software such as MaxQuant. Proteins are identified by searching against a human protein database. The ratio of heavy to light peptides is used for quantification.

  • Bioinformatics: Significantly up- or down-regulated proteins are subjected to Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) to identify enriched biological processes and signaling pathways.

Hypothetical Quantitative Data

The following table represents a hypothetical outcome of the proteomic analysis, showcasing proteins that could be significantly regulated by this compound, based on its known and suggested biological effects.

ProteinGene NameFold Change (this compound/Control)p-valuePutative Function
Sodium/glucose cotransporter 3SLC5A31.8<0.01Glucose sensing
Pro-glucagonGCG1.5<0.05Precursor of GLP-1
cAMP-dependent protein kinase catalytic subunit alphaPRKACA-1.6<0.01PKA signaling
Mitogen-activated protein kinase 1MAPK1-1.7<0.01MAPK signaling
Glycogen synthase kinase-3 betaGSK3B-1.9<0.01GSK3β/β-catenin pathway
Fatty acid synthaseFASN-2.1<0.001Lipid metabolism
Acetyl-CoA carboxylase 1ACACA-1.8<0.01Lipid metabolism
TyrosinaseTYR-2.5<0.001Melanogenesis

Visualizing Affected Signaling Pathways

Based on existing literature and the hypothetical proteomic data, several signaling pathways appear to be modulated by this compound.

This compound's Influence on GLP-1 Secretion and Downstream Signaling

G This compound This compound SGLT3 SGLT3 This compound->SGLT3 Activates Alpha_Glucosidase Alpha_Glucosidase This compound->Alpha_Glucosidase Inhibits GLP1_Secretion GLP1_Secretion SGLT3->GLP1_Secretion Promotes Alpha_Glucosidase->GLP1_Secretion Indirectly Promotes PKA_Pathway PKA_Pathway GLP1_Secretion->PKA_Pathway Modulates MAPK_Pathway MAPK_Pathway GLP1_Secretion->MAPK_Pathway Modulates GSK3B_Pathway GSK3B_Pathway GLP1_Secretion->GSK3B_Pathway Modulates G Miglitol_Treatment This compound Treatment Proteomic_Changes Global Proteome Changes Miglitol_Treatment->Proteomic_Changes Pathway_Analysis Bioinformatic Pathway Analysis Proteomic_Changes->Pathway_Analysis Novel_Targets Identification of Novel Targets Pathway_Analysis->Novel_Targets

References

Miglitol's Impact on GLP-1 Secretion and Incretin Pathway Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Miglitol, an alpha-glucosidase inhibitor (α-GI), is a therapeutic agent employed in the management of type 2 diabetes mellitus. Its primary mechanism involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine, which delays the digestion of complex carbohydrates and consequently blunts postprandial glucose excursions. Beyond this established function, emerging research has illuminated a distinct and potent role for this compound in the modulation of the incretin pathway, primarily through the enhanced secretion of glucagon-like peptide-1 (GLP-1). This guide provides an in-depth technical overview of the mechanisms underpinning this compound's effects on GLP-1 secretion, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanisms of Action

This compound's influence on GLP-1 secretion is multifaceted, involving both indirect and direct mechanisms that distinguish it from other α-GIs like acarbose and voglibose.

  • Delayed Carbohydrate Absorption (Indirect Mechanism): By inhibiting α-glucosidases, this compound slows the breakdown of carbohydrates into absorbable monosaccharides in the proximal small intestine. This leads to an increased delivery of undigested carbohydrates to the distal regions of the intestine, where enteroendocrine L-cells are more abundant. The presence of these carbohydrates in the distal gut lumen serves as a potent stimulus for L-cells to secrete GLP-1.

  • Distinct Action on SGLT3 and Vagal Nerve Activation (Direct Mechanism): A pivotal finding is that this compound, unlike acarbose, acts as an activator of the sodium-glucose cotransporter 3 (SGLT3), a glucose sensor found in the duodenum.[1][2] This activation of SGLT3 on duodenal enterochromaffin (EC) cells triggers a signaling cascade that potentiates GLP-1 secretion via the parasympathetic nervous system.[1][2] This neural pathway has been substantiated by experiments showing that the GLP-1 secretory effect of this compound is significantly diminished by the administration of atropine, a muscarinic receptor antagonist that blocks vagal nerve signaling.[1][2][3]

This dual mechanism explains why this compound induces a more robust GLP-1 response compared to other α-GIs. Studies have shown that co-administration of this compound with maltose results in significantly higher GLP-1 secretion than acarbose with maltose, even though acarbose is a more potent inhibitor of maltase.[1][2]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative findings from various studies investigating the impact of this compound on GLP-1 secretion and related metabolic parameters.

Table 1: Comparison of Postprandial GLP-1 and GIP Response with this compound vs. Placebo in Obese Type 2 Diabetics

ParameterThis compound TreatmentPlacebo TreatmentKey FindingSource
Incremental Area Under the Curve (AUC) for GLP-1 ~2-fold increaseBaselineThis compound significantly enhances postprandial GLP-1 release.[4]
Meal-Related GLP-1 Rise Significantly greater at all time points (30-180 min)BaselineEnhanced and prolonged GLP-1 release with this compound.[4]
Plasma GIP Secretion SuppressedBaselineThis compound effectively suppresses GIP secretion.[4]
Caloric Intake at Subsequent Meal 12% lower (p < 0.05)BaselineReduced food consumption in subjects with >30% GLP-1 rise.[4]
Satiety Sensation Markedly greaterBaselineIncreased feelings of satiety.[4]
Hunger Feelings Significantly lowerBaselineReduced feelings of hunger.[4]

Table 2: Comparative Efficacy of this compound and Acarbose on GLP-1 Secretion in Murine Models

Treatment GroupPlasma GLP-1 ConcentrationStatistical SignificanceKey FindingSource
Maltose + this compound Significantly higher secretionp < 0.01 (vs. Maltose + Acarbose)This compound is more effective at inducing GLP-1 secretion.[2][3]
Maltose + Acarbose Increased secretionp < 0.01 (vs. baseline)Acarbose also increases GLP-1, but to a lesser extent.[2][3]
This compound Alone No significant changeNSThis compound requires the presence of carbohydrates to stimulate GLP-1.[2]
Acarbose Alone No significant changeNSAcarbose also requires carbohydrates for its effect.[2]

Table 3: Effect of this compound in Combination with DPP-4 Inhibitors (Sitagliptin)

Treatment GroupParameterResultKey FindingSource
Sitagliptin + this compound (at breakfast) AUC of active GLP-1 after lunchIncreasedA single morning dose of this compound enhances active GLP-1 levels later in the day in patients on sitagliptin.[5][6]
Anagliptin + this compound Postprandial active GLP-1Significantly higher than either drug aloneCombination therapy is more effective at increasing active GLP-1.[7]
Anagliptin + this compound Plasma glucose levelsMore significant decrease than either drug aloneSynergistic improvement in blood glucose control.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate this compound's effects.

Protocol 1: In Vivo Murine Model for GLP-1 Secretion

  • Subjects: Male wild-type mice.

  • Procedure:

    • Following an overnight fast, conscious mice are administered oral gavage of either vehicle, this compound, acarbose, maltose, or a combination of an α-GI and maltose.

    • At specified time points (e.g., 30 minutes post-administration), mice are anesthetized.

    • Laparotomy is performed to collect portal vein blood, which provides a direct measure of gut hormone secretion before hepatic clearance.

    • Plasma is separated and stored at -80°C until analysis.

    • Plasma GLP-1 concentrations are measured using a commercially available ELISA kit.

  • Variations for Mechanistic Insights:

    • Vagal Nerve Involvement: Mice are pretreated with atropine (a muscarinic antagonist) before the administration of this compound and maltose to assess the role of the parasympathetic nervous system.[3]

    • SGLT/GLUT Involvement: To evaluate the roles of specific glucose transporters, mice are co-administered with SGLT1 inhibitors (e.g., phlorizin) or GLUT2 inhibitors (e.g., phloretin).[2]

Protocol 2: Human Clinical Trial for Postprandial GLP-1 and Appetite Assessment

  • Study Design: Randomized, double-blind, placebo-controlled, crossover study.

  • Subjects: Obese female patients with type 2 diabetes.

  • Procedure:

    • Participants are randomized to receive either this compound (e.g., 100 mg three times a day) or a placebo for a set period (e.g., 2 days).[4]

    • On the test day (e.g., day 3), following an overnight fast, participants consume a standardized mixed-meal breakfast (e.g., 720 kcal).[4]

    • Blood samples are collected at baseline and at regular intervals (e.g., 0, 30, 60, 90, 120, 180 minutes) post-meal.

    • Plasma is analyzed for active GLP-1, GIP, insulin, and glucose concentrations.

    • Appetite sensations (hunger, satiety, prospective food consumption) are assessed using 100-mm Visual Analogue Scales (VAS) at hourly intervals.[4]

    • Food intake is measured by providing a standardized lunch meal (e.g., tuna sandwiches) and recording the amount consumed within a fixed time period.[4]

    • A washout period follows before participants cross over to the other treatment arm.

Protocol 3: Ex Vivo Oocyte Electrophysiology for SGLT3 Activation

  • System: Xenopus laevis oocytes injected with cRNA encoding human SGLT3 (hSGLT3).

  • Procedure:

    • Oocytes expressing hSGLT3 are voltage-clamped.

    • The oocytes are perfused with a control buffer, followed by a buffer containing this compound or acarbose.

    • Depolarization of the oocyte membrane, indicative of ion transport and transporter activation, is measured as an inward current.

  • Objective: To directly assess whether this compound can activate the SGLT3 transporter, while comparing its effect to other α-GIs like acarbose, which has been shown to fail to depolarize these oocytes.[1][2]

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.

Miglitol_GLP1_Secretion_Pathway Dual Mechanism of this compound on GLP-1 Secretion cluster_indirect Indirect Pathway cluster_direct Direct & Distinct Pathway This compound This compound Administration Agi α-Glucosidase Inhibition (Proximal Intestine) This compound->Agi SGLT3 SGLT3 Activation (Duodenal EC Cells) This compound->SGLT3 CarbDelay Delayed Carbohydrate Digestion & Absorption Agi->CarbDelay DistalCarb Increased Carbohydrates in Distal Intestine CarbDelay->DistalCarb L_Cell Intestinal L-Cell DistalCarb->L_Cell Stimulates EC_Activation Enterochromaffin (EC) Cell Activation SGLT3->EC_Activation Vagal Parasympathetic (Vagal) Nerve Stimulation EC_Activation->Vagal Vagal->L_Cell Potentiates GLP1 Increased GLP-1 Secretion L_Cell->GLP1

Dual mechanism of this compound on GLP-1 secretion.

Incretin_Pathway_Modulation This compound's Modulation of the Incretin Pathway Meal Carbohydrate Meal Gut Intestinal Lumen Meal->Gut This compound This compound This compound->Gut Delays Carb Absorption + Activates SGLT3 L_Cell L-Cell Gut->L_Cell Stimulates GLP1 Active GLP-1 L_Cell->GLP1 Secretes DPP4 DPP-4 Enzyme GLP1->DPP4 Degraded by Pancreas Pancreatic β-cell GLP1->Pancreas Stimulates (Incretin Effect) Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose

This compound's role in the incretin signaling pathway.

Clinical_Trial_Workflow Workflow for a Human Clinical Trial Screening Screening & Enrollment (Obese T2DM Patients) Randomization Randomization Screening->Randomization ArmA Treatment Arm A (this compound) Randomization->ArmA ArmB Treatment Arm B (Placebo) Randomization->ArmB TreatmentPeriod1 Treatment Period (e.g., 2 days) ArmA->TreatmentPeriod1 ArmB->TreatmentPeriod1 TestDay1 Test Day: Mixed Meal Challenge TreatmentPeriod1->TestDay1 DataCollection1 Data Collection: - Blood Samples (GLP-1, Glucose, etc.) - VAS for Appetite TestDay1->DataCollection1 Washout Washout Period DataCollection1->Washout Crossover Crossover Washout->Crossover Crossover->ArmA Receives Placebo Crossover->ArmB Receives this compound TreatmentPeriod2 Treatment Period (e.g., 2 days) Crossover->TreatmentPeriod2 TestDay2 Test Day: Mixed Meal Challenge TreatmentPeriod2->TestDay2 DataCollection2 Data Collection: - Blood Samples (GLP-1, Glucose, etc.) - VAS for Appetite TestDay2->DataCollection2 Analysis Data Analysis DataCollection2->Analysis

Workflow for a human clinical trial assessing this compound.

Conclusion

This compound distinguishes itself from other alpha-glucosidase inhibitors through a unique, dual-action mechanism that significantly enhances GLP-1 secretion. By not only delaying carbohydrate absorption to stimulate distal L-cells but also by directly activating a neural pathway via SGLT3 and the vagus nerve, this compound produces a more pronounced and sustained elevation of postprandial GLP-1.[1][2] This amplified incretin response translates into improved glycemic control, increased satiety, and reduced caloric intake, offering therapeutic benefits that extend beyond simple glucose lowering.[4][8] The synergistic effects observed when combined with DPP-4 inhibitors further underscore its potential in a multi-faceted approach to diabetes and obesity management.[5][7] For researchers and drug development professionals, understanding this distinct pharmacology is critical for optimizing its clinical application and exploring new therapeutic strategies within the incretin space.

References

Investigating the Neuroprotective Potential of Miglitol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miglitol, an alpha-glucosidase inhibitor approved for the management of type 2 diabetes mellitus, is emerging as a candidate for neuroprotection. Its primary mechanism of action involves the inhibition of carbohydrate digestion and absorption in the small intestine, leading to a reduction in postprandial hyperglycemia.[1][2] While direct evidence for this compound's neuroprotective effects in neuronal models is currently limited, compelling data from related alpha-glucosidase inhibitors and mechanistic studies in other cell types suggest a promising therapeutic potential. This technical guide synthesizes the available preclinical evidence for the neuroprotective effects of the alpha-glucosidase inhibitor class, with a focus on plausible mechanisms applicable to this compound, and provides detailed experimental protocols for its investigation in research models.

Hypothesized Neuroprotective Mechanisms of this compound

The neuroprotective potential of this compound is hypothesized to be multifactorial, extending beyond its primary glucose-lowering effect. Key proposed mechanisms include the modulation of oxidative stress, enhancement of endothelial function, and stimulation of neuroprotective signaling pathways.

Attenuation of Oxidative Stress and Mitochondrial Dysfunction

A pivotal study on endothelial cells demonstrated that this compound inhibits oxidative stress-induced apoptosis and mitochondrial Reactive Oxygen Species (ROS) over-production.[3] This effect was mediated by the activation of AMP-activated protein kinase (AMPK) and the phosphorylation of endothelial nitric oxide synthase (eNOS). Given the central role of oxidative stress and mitochondrial dysfunction in the pathophysiology of neurodegenerative diseases, this finding provides a strong rationale for investigating this compound's effects in neuronal models.

Enhancement of Glucagon-Like Peptide-1 (GLP-1) Secretion

Alpha-glucosidase inhibitors have been shown to increase the secretion of Glucagon-Like Peptide-1 (GLP-1), an incretin hormone with established neuroprotective properties.[4][5] GLP-1 receptor agonists have demonstrated efficacy in preclinical models of stroke, Alzheimer's disease, and Parkinson's disease by reducing apoptosis, neuroinflammation, and oxidative stress.[6] this compound's ability to enhance GLP-1 secretion may therefore contribute significantly to its neuroprotective potential.

Activation of the AMPK/eNOS Signaling Pathway

The activation of the AMPK/eNOS pathway by this compound in endothelial cells is a critical finding with direct implications for neuroprotection.[3] AMPK is a key energy sensor that, when activated, promotes cellular stress resistance. In the brain, AMPK activation is implicated in neuroprotection against ischemic injury. eNOS, in turn, produces nitric oxide (NO), a crucial signaling molecule in the nervous system that can modulate cerebral blood flow and exhibit neuroprotective effects.

Quantitative Data from Preclinical Studies of Alpha-Glucosidase Inhibitors

While direct quantitative data for this compound's neuroprotective effects are not yet available, studies on other alpha-glucosidase inhibitors, Acarbose and Voglibose, provide valuable insights into the potential efficacy of this drug class.

Table 1: Neuroprotective Effects of Acarbose in an in vitro Model of Ischemic Stroke

ParameterModelTreatmentOutcomeReference
Cell ViabilityOxygen-Glucose Deprivation (OGD) in neuronal cells0.1 µM Acarbose post-OGDSignificant increase in cell survival[3]
Neurite OutgrowthOGD in neuronal cells0.1 µM Acarbose post-OGDSignificant increase in neurite length and number[3]

Table 2: Neuroprotective Effects of Voglibose in Animal Models

ParameterModelTreatmentOutcomeReference
Neurological ScoreMiddle Cerebral Artery Occlusion (MCAO) in rats10 mg/kg/day Voglibose for 2 weeks pre-MCAOSignificant reduction in neurological deficit[7]
Brain Infarct VolumeMCAO in rats10 mg/kg/day Voglibose for 2 weeks pre-MCAOSignificant reduction in infarct volume[7]
Oxidative StressMCAO in rats10 mg/kg/day Voglibose for 2 weeks pre-MCAOSignificant reduction in oxidative stress markers[7]
TNF-α Gene ExpressionMCAO in rats10 mg/kg/day Voglibose for 2 weeks pre-MCAOSignificant down-regulation of TNF-α[7]
Cognitive FunctionAβ-induced Alzheimer's model in rats1 and 10 mg/kg Voglibose for 28 daysSignificant improvement in cognition[8]
Amyloid Plaque DepositionAβ-induced Alzheimer's model in rats1 and 10 mg/kg Voglibose for 28 daysReduction in amyloid plaque deposition[8]

Signaling Pathways and Experimental Workflows

Visualizing Hypothesized Mechanisms and Protocols

The following diagrams, generated using Graphviz (DOT language), illustrate the key hypothesized signaling pathways for this compound's neuroprotective action and a general workflow for its preclinical evaluation.

Miglitol_Neuroprotection_Pathway cluster_direct_effects Direct Cellular Effects cluster_downstream_effects Downstream Neuroprotective Outcomes cluster_systemic_effects Systemic Effects This compound This compound AMPK AMPK Activation This compound->AMPK Alpha_Glucosidase α-Glucosidase Inhibition (Gut) This compound->Alpha_Glucosidase eNOS eNOS Phosphorylation AMPK->eNOS Oxidative_Stress Reduced Oxidative Stress & Mitochondrial ROS AMPK->Oxidative_Stress Apoptosis Inhibition of Neuronal Apoptosis AMPK->Apoptosis NO_Production Increased NO Production eNOS->NO_Production Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Apoptosis->Neuroprotection CBF Improved Cerebral Blood Flow NO_Production->CBF CBF->Neuroprotection Glucose_Absorption Delayed Glucose Absorption Alpha_Glucosidase->Glucose_Absorption GLP1 Increased GLP-1 Secretion Glucose_Absorption->GLP1 GLP1_Receptor GLP-1 Receptor Activation (Brain) GLP1->GLP1_Receptor GLP1_Receptor->Neuroprotection

Caption: Hypothesized signaling pathways for this compound's neuroprotective effects.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Hypothesis: This compound has neuroprotective potential cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) start->cell_culture induce_injury Induce Neurotoxicity (e.g., Oxidative Stress, Excitotoxicity) cell_culture->induce_injury treat_this compound Treat with this compound (Dose-Response) induce_injury->treat_this compound assess_viability Assess Cell Viability & Apoptosis (MTT, LDH, Caspase Assays) treat_this compound->assess_viability assess_mechanisms Mechanistic Studies (ROS, Mitochondrial Potential, Western Blot for AMPK/eNOS) assess_viability->assess_mechanisms animal_model Animal Model of Neurodegeneration (e.g., Stroke, AD, PD models) assess_mechanisms->animal_model Promising Results administer_this compound Administer this compound (Route, Dose, Duration) animal_model->administer_this compound behavioral_tests Behavioral & Cognitive Assessments administer_this compound->behavioral_tests histopathology Histopathological Analysis (Infarct Volume, Plaque Load, Neuronal Loss) behavioral_tests->histopathology biochemical_assays Biochemical & Molecular Analysis (Brain Homogenates) histopathology->biochemical_assays end Data Analysis & Conclusion biochemical_assays->end

Caption: General experimental workflow for evaluating this compound's neuroprotective potential.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the neuroprotective potential of this compound. These protocols are based on established methods used for other alpha-glucosidase inhibitors and neuroprotective agents.

Protocol 1: In Vitro Neuroprotection Assay in a Neuronal Cell Line (e.g., SH-SY5Y)

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • For differentiation into a neuronal phenotype, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.

2. Induction of Oxidative Stress:

  • Seed differentiated SH-SY5Y cells in 96-well plates.

  • Pre-treat cells with varying concentrations of this compound (e.g., 1-100 µM) for 24 hours.

  • Induce oxidative stress by exposing cells to hydrogen peroxide (H₂O₂) (e.g., 100-200 µM) or glutamate for 24 hours.

3. Assessment of Cell Viability and Apoptosis:

  • MTT Assay: Measure cell viability by adding MTT solution and incubating for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

  • LDH Assay: Measure cytotoxicity by quantifying lactate dehydrogenase (LDH) release into the culture medium using a commercially available kit.

  • Caspase-3 Activity Assay: Assess apoptosis by measuring the activity of caspase-3 in cell lysates using a fluorometric or colorimetric assay kit.

4. Mechanistic Studies:

  • Measurement of Intracellular ROS: Use a fluorescent probe such as DCFH-DA to quantify intracellular ROS levels by flow cytometry or fluorescence microscopy.

  • Assessment of Mitochondrial Membrane Potential (ΔΨm): Use a fluorescent dye like JC-1 or TMRM to measure changes in ΔΨm by flow cytometry or fluorescence microscopy.

  • Western Blot Analysis: Analyze the protein expression levels of key signaling molecules, including total and phosphorylated AMPK and eNOS, as well as markers of apoptosis (e.g., Bcl-2, Bax).

Protocol 2: In Vivo Neuroprotection in a Rat Model of Focal Cerebral Ischemia (MCAO)

1. Animal Model:

  • Use adult male Sprague-Dawley or Wistar rats (250-300g).

  • Induce focal cerebral ischemia by transient middle cerebral artery occlusion (MCAO) using the intraluminal filament method for 90 minutes, followed by reperfusion.

2. Drug Administration:

  • Administer this compound (e.g., 10-50 mg/kg) or vehicle (saline) orally or via intraperitoneal injection at a specified time point before or after MCAO (e.g., 30 minutes before or 2 hours after).

3. Neurological Deficit Scoring:

  • At 24 and 48 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

4. Measurement of Infarct Volume:

  • At 48 hours post-MCAO, euthanize the animals and perfuse the brains.

  • Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

5. Histopathological and Immunohistochemical Analysis:

  • Perform Nissl staining to assess neuronal survival in the penumbra region.

  • Use immunohistochemistry to evaluate markers of apoptosis (e.g., TUNEL staining), neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and oxidative stress (e.g., 4-HNE).

6. Biochemical Analysis of Brain Tissue:

  • Homogenize brain tissue from the ischemic hemisphere to measure levels of oxidative stress markers (e.g., malondialdehyde, glutathione), inflammatory cytokines (e.g., TNF-α, IL-1β), and for Western blot analysis of the AMPK/eNOS pathway.

Protocol 3: In Vivo Neuroprotection in a Mouse Model of Alzheimer's Disease (e.g., 5XFAD)

1. Animal Model:

  • Use 5XFAD transgenic mice, which develop aggressive amyloid pathology, and age-matched wild-type littermates as controls.

2. Drug Administration:

  • Begin chronic administration of this compound (e.g., mixed in the diet or via oral gavage) at an early pathological stage (e.g., 3 months of age) and continue for a specified duration (e.g., 3-6 months).

3. Behavioral and Cognitive Testing:

  • At the end of the treatment period, assess cognitive function using a battery of behavioral tests, including:

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Y-maze: To assess short-term spatial working memory.

    • Novel Object Recognition Test: To evaluate recognition memory.

4. Analysis of Alzheimer's Disease Pathology:

  • Following behavioral testing, euthanize the mice and harvest the brains.

  • Use one hemisphere for immunohistochemical analysis of amyloid plaque burden (using antibodies against Aβ, such as 6E10) and neuroinflammation (Iba1, GFAP).

  • Use the other hemisphere for biochemical analysis of Aβ levels (ELISA for Aβ40 and Aβ42) and Western blot analysis of key signaling proteins.

Conclusion

While direct experimental evidence for the neuroprotective effects of this compound in neuronal models is still needed, the existing data for other alpha-glucosidase inhibitors and the mechanistic insights from non-neuronal studies provide a strong foundation for further investigation. The proposed mechanisms, including attenuation of oxidative stress, enhancement of GLP-1 secretion, and activation of the AMPK/eNOS pathway, are highly relevant to the pathophysiology of various neurodegenerative diseases. The experimental protocols outlined in this guide offer a comprehensive framework for researchers to systematically evaluate the neuroprotective potential of this compound and to elucidate its underlying mechanisms of action. Such studies are crucial for determining whether this compound could be repurposed as a novel therapeutic agent for neurological disorders.

References

The Role of Miglitol in the Regulation of Melanogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpigmentation disorders are a common dermatological concern, leading to significant psychosocial impact.[1] The repurposing of existing drugs with established safety profiles presents a promising avenue for the development of novel therapeutic agents. Miglitol, an oral α-glucosidase inhibitor approved for the treatment of type 2 diabetes, has emerged as a potential candidate for the management of hyperpigmentation.[2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-melanogenic effects of this compound, based on preclinical evidence. We will detail the experimental protocols used to elucidate its mode of action, present quantitative data on its efficacy, and visualize the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development.

Introduction

Melanogenesis, the process of melanin synthesis, is a complex cascade regulated by various signaling pathways.[5][6] The key enzyme in this process is tyrosinase, which catalyzes the initial and rate-limiting steps of melanin production.[7][8] Dysregulation of melanogenesis can lead to hyperpigmentary disorders such as melasma and post-inflammatory hyperpigmentation.[9] Current treatment modalities often have limitations in terms of efficacy and side effects, highlighting the need for novel therapeutic strategies.

This compound, a 1-deoxynojirimycin derivative, is known to inhibit α-glucosidase enzymes in the brush border of the small intestine, thereby delaying carbohydrate digestion and absorption.[3] Recent research has uncovered a novel application for this compound in dermatology, specifically in the downregulation of melanin production.[1][10] Studies have demonstrated that this compound can significantly reduce melanin content and intracellular tyrosinase activity in melanoma cell lines without inducing cytotoxicity.[1][9] This guide will explore the multifaceted role of this compound in modulating the intricate signaling networks that govern melanogenesis.

Quantitative Data on the Anti-Melanogenic Effects of this compound

The efficacy of this compound in reducing melanogenesis has been quantified in B16F10 melanoma cells, a standard model for studying pigmentation. The following tables summarize the dose-dependent effects of this compound on melanin content, tyrosinase activity, and the expression of key melanogenic proteins.

Table 1: Effect of this compound on Melanin Content and Intracellular Tyrosinase Activity in α-MSH-Stimulated B16F10 Cells [9]

TreatmentConcentration (µM)Melanin Content (% of α-MSH control)Intracellular Tyrosinase Activity (% of α-MSH control)
Control (no α-MSH) -100100
α-MSH 100 nM139.26135.00
This compound + α-MSH 62.5115.21114.81
125105.58 109.26
25097.24 103.70
Kojic Acid + α-MSH 500104.15108.89

*p < 0.05, **p < 0.01, ***p < 0.001 vs. α-MSH alone. Data are presented as mean ± SD (n=3).[9]

Table 2: Effect of this compound on the Protein Expression of Melanogenesis-Related Factors in α-MSH-Stimulated B16F10 Cells [9][11]

Target ProteinThis compound Concentration (µM)Protein Expression Level (relative to α-MSH control)
Tyrosinase 62.5Decreased
125Significantly Decreased
250Markedly Decreased
TRP-1 62.5Decreased
125Significantly Decreased
250Markedly Decreased
TRP-2 62.5Decreased
125Significantly Decreased
250Markedly Decreased
MITF 62.5Decreased
125Significantly Decreased
250Markedly Decreased

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-melanogenic effects.

Cell Culture and Treatment

B16F10 mouse melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded and allowed to adhere for 24 hours before treatment with various concentrations of this compound in the presence or absence of α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.[2]

Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of this compound, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.[2] B16F10 cells are seeded in 24-well plates and treated with this compound at concentrations ranging from 31.25 to 1000 µM for 72 hours.[2] Following incubation, the culture medium is replaced with MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 540 nm using a microplate reader.[2]

Melanin Content Assay

B16F10 cells are seeded in 60 mm culture dishes and treated with this compound and α-MSH for 72 hours.[2] After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed. The cell pellets are dissolved in 1 N NaOH containing 10% DMSO at 80°C for 1 hour. The melanin content is quantified by measuring the absorbance at 405 nm and normalizing to the total protein content.[2]

Intracellular Tyrosinase Activity Assay

Cells are treated similarly to the melanin content assay. After harvesting, cells are lysed with a buffer containing protease inhibitors. The cell lysates are clarified by centrifugation, and the supernatant is used for the assay. The protein concentration is determined using a BCA protein assay kit. An equal amount of protein for each sample is incubated with L-DOPA at 37°C. The formation of dopachrome is measured by reading the absorbance at 475 nm.[9]

Western Blot Analysis

To determine the effect of this compound on the expression of melanogenesis-related proteins, Western blot analysis is conducted. B16F10 cells are treated with this compound and α-MSH for 48 hours.[9] Total protein is extracted, and protein concentrations are quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against tyrosinase, TRP-1, TRP-2, MITF, and signaling pathway proteins (PKA, p38, ERK, GSK3β, β-catenin). After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9][11]

Signaling Pathways and Molecular Mechanisms

This compound exerts its anti-melanogenic effects by modulating multiple signaling pathways that converge on the master transcriptional regulator of melanogenesis, the microphthalmia-associated transcription factor (MITF).[1][12] The following diagrams illustrate the proposed molecular mechanisms.

miglitol_melanogenesis_pathway cluster_extracellular Extracellular cluster_cell Melanocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Inhibits PKA PKA This compound->PKA Downregulates p38 p38 This compound->p38 Downregulates ERK ERK This compound->ERK Upregulates GSK3b GSK3b This compound->GSK3b Downregulates b_catenin b_catenin This compound->b_catenin Downregulates p_b_catenin p_b_catenin This compound->p_b_catenin Upregulates Receptor->PKA Activates Receptor->p38 Activates Receptor->ERK Inhibits Receptor->GSK3b Activates Receptor->p_b_catenin Activates MITF MITF PKA->MITF Activates p38->MITF Activates ERK->MITF Inhibits GSK3b->b_catenin Degrades p_b_catenin->MITF Activates Tyrosinase_TRP1_TRP2 Tyrosinase, TRP-1, TRP-2 MITF->Tyrosinase_TRP1_TRP2 Promotes Expression Melanin Melanin Tyrosinase_TRP1_TRP2->Melanin Synthesizes

Figure 1: Proposed signaling pathways for this compound-mediated downregulation of melanogenesis.

This compound appears to suppress melanin synthesis by downregulating the PKA and p38 MAPK signaling pathways, while upregulating the ERK MAPK pathway.[1][10] It also modulates the GSK3β/β-catenin signaling cascade.[1] These actions collectively lead to the decreased expression of MITF, the master regulator of melanogenic enzymes.[11] Consequently, the expression of tyrosinase, TRP-1, and TRP-2 is reduced, resulting in decreased melanin production.[1][9]

experimental_workflow cluster_assays Assessments Start Start: B16F10 Cell Culture Treatment Treatment with this compound (62.5, 125, 250 µM) + α-MSH (100 nM) Start->Treatment Incubation Incubation (24h, 48h, or 72h) Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Melanin Melanin Content Assay Incubation->Melanin Tyrosinase Tyrosinase Activity Assay Incubation->Tyrosinase WesternBlot Protein Expression (Western Blot) Incubation->WesternBlot

References

The Long-Term Effects of Miglitol on Intestinal Permeability: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct long-term clinical studies assessing the specific effects of Miglitol on intestinal permeability markers such as zonulin, claudin, and occludin are not extensively available in current scientific literature. This whitepaper synthesizes existing preclinical and mechanistic data to explore the potential long-term impacts of this compound on intestinal barrier function, primarily through its established effects on the gut microbiota and the subsequent production of microbial metabolites.

Executive Summary

This compound, an alpha-glucosidase inhibitor, is an oral anti-diabetic agent that delays carbohydrate absorption in the small intestine.[1] While its primary therapeutic action is the management of postprandial hyperglycemia, emerging evidence suggests that its influence extends to the gut microbiome, with potential downstream effects on intestinal barrier integrity. This document provides an in-depth analysis of the theoretical framework and existing preclinical evidence supporting the hypothesis that long-term this compound administration may positively influence intestinal permeability. The proposed mechanism centers on this compound-induced alterations in the gut microbiota, leading to an enrichment of beneficial bacteria and an increase in the production of short-chain fatty acids (SCFAs). These SCFAs, particularly butyrate, are known to enhance intestinal barrier function by upregulating the expression of tight junction proteins. This whitepaper will detail the available data, outline relevant experimental protocols, and present signaling pathways and workflows to elucidate these potential long-term effects.

Mechanism of Action of this compound and its Impact on the Gut Environment

This compound competitively and reversibly inhibits alpha-glucosidase enzymes located in the brush border of the small intestine. This inhibition slows the breakdown of complex carbohydrates into absorbable monosaccharides, thereby delaying glucose absorption and reducing postprandial blood glucose spikes.[1] By altering carbohydrate availability in the distal gut, this compound creates a unique environment that can modulate the composition and metabolic activity of the resident microbiota.

Miglitol_Mechanism Complex Carbohydrates Complex Carbohydrates Alpha-Glucosidase Enzymes Alpha-Glucosidase Enzymes Complex Carbohydrates->Alpha-Glucosidase Enzymes Digestion Glucose Absorption Glucose Absorption Alpha-Glucosidase Enzymes->Glucose Absorption Facilitates This compound This compound This compound->Alpha-Glucosidase Enzymes Inhibition Postprandial Hyperglycemia Postprandial Hyperglycemia Glucose Absorption->Postprandial Hyperglycemia Leads to

Figure 1: Mechanism of Action of this compound.

Data on this compound's Effects on Gut Microbiota and Metabolites

Preclinical studies have demonstrated that this compound administration leads to significant shifts in the gut microbial composition and an increase in the production of beneficial metabolites.

Table 1: Summary of Preclinical Studies on this compound's Impact on Gut Microbiota
Study ModelDurationDosageKey Findings on Gut MicrobiotaReference
High-fat, high-sucrose diet-fed rats12 weeks0.04% this compound in dietSuppressed the increase of Erysipelotrichaceae and Coriobacteriaceae.[2]
Obese diabetic mice (NSY mice) on a high-fat diet4 weeksNot specifiedRemarkably reduced the prevalence of Prevotella and increased Clostridium subcluster XIVa.[3]
Collagen-induced arthritis mouse modelUp to 55 daysAdministered in drinking waterAltered overall microbial community composition.[4][5]
ChREBP-knockout mice8 weeks0.08% this compound in dietIncreased Lactobacillales and Bifidobacterium; decreased Clostridium cluster XIVa.[2]
Table 2: Summary of this compound's Impact on Short-Chain Fatty Acid (SCFA) Production
Study ModelDurationDosageKey Findings on SCFA ProductionReference
Obese diabetic mice (NSY mice) on a high-fat diet4 weeksNot specifiedElevated formic and n-butyric acids, and total SCFA concentration in feces. Decreased succinic acid.[3][6]
ChREBP-knockout mice8 weeks0.08% this compound in dietIncreased cecal lactate contents.[2]

Hypothesized Signaling Pathway: From this compound to Enhanced Intestinal Barrier Function

The modulation of the gut microbiota and the subsequent increase in SCFA production by this compound are hypothesized to be the key drivers of its potential long-term effects on intestinal permeability. SCFAs, particularly butyrate, serve as a primary energy source for colonocytes and have been shown to enhance the integrity of the intestinal barrier.[7][8] The proposed signaling pathway is as follows:

  • This compound administration alters carbohydrate availability in the gut.

  • This leads to a shift in the gut microbiota composition , favoring the growth of SCFA-producing bacteria.

  • Increased SCFA production (e.g., butyrate) in the gut lumen.

  • SCFAs act on intestinal epithelial cells, leading to the upregulation of tight junction proteins such as occludin and zonula occludens-1 (ZO-1).[9]

  • This results in a strengthened intestinal barrier , and potentially reduced intestinal permeability.

Miglitol_Permeability_Pathway cluster_0 This compound Administration cluster_1 Gut Microbiome Modulation cluster_2 Intestinal Epithelial Cell Response This compound This compound Altered Carbohydrate Availability Altered Carbohydrate Availability This compound->Altered Carbohydrate Availability Shift in Microbiota Composition Shift in Microbiota Composition Altered Carbohydrate Availability->Shift in Microbiota Composition Increased SCFA Production Increased SCFA Production Shift in Microbiota Composition->Increased SCFA Production Upregulation of Tight Junctions Upregulation of Tight Junctions Increased SCFA Production->Upregulation of Tight Junctions Enhanced Barrier Function Enhanced Barrier Function Upregulation of Tight Junctions->Enhanced Barrier Function

Figure 2: Hypothesized Pathway of this compound's Effect on Intestinal Permeability.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies of the cited preclinical studies investigating the effects of this compound on the gut environment.

Animal Model and Treatment
  • Animal Model: C57BL/6 mice or specific diabetic models (e.g., NSY mice).

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Dietary Intervention: Animals are divided into groups and fed a specific diet, such as a high-fat diet (HFD) or a high-fat, high-sucrose diet (HFHSD), with or without this compound.

  • This compound Administration: this compound is typically mixed into the diet at a specified concentration (e.g., 0.04% or 0.08% w/w).

  • Duration: The experimental period typically ranges from 4 to 12 weeks.

Gut Microbiota Analysis
  • Sample Collection: Fecal samples are collected at baseline and at the end of the treatment period. Cecal contents may also be collected at sacrifice.

  • DNA Extraction: Bacterial genomic DNA is extracted from fecal or cecal samples using a commercially available DNA extraction kit.

  • 16S rRNA Gene Sequencing: The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Data Analysis: Sequencing data is processed using bioinformatics pipelines (e.g., QIIME, DADA2) to perform quality filtering, operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) picking, and taxonomic assignment. Alpha and beta diversity analyses are conducted to assess within-sample and between-sample diversity, respectively.

Short-Chain Fatty Acid (SCFA) Analysis
  • Sample Preparation: Fecal or cecal samples are homogenized in a suitable solvent (e.g., acidified water) and centrifuged to pellet solids.

  • Derivatization (Optional): Depending on the analytical method, SCFAs in the supernatant may be derivatized to enhance their volatility or detection.

  • Quantification: SCFA concentrations (acetate, propionate, butyrate, etc.) are quantified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Experimental_Workflow Animal Model Selection Animal Model Selection Dietary Intervention (± this compound) Dietary Intervention (± this compound) Animal Model Selection->Dietary Intervention (± this compound) Sample Collection (Feces/Cecum) Sample Collection (Feces/Cecum) Dietary Intervention (± this compound)->Sample Collection (Feces/Cecum) DNA Extraction DNA Extraction Sample Collection (Feces/Cecum)->DNA Extraction SCFA Extraction SCFA Extraction Sample Collection (Feces/Cecum)->SCFA Extraction 16S rRNA Sequencing 16S rRNA Sequencing DNA Extraction->16S rRNA Sequencing Bioinformatic Analysis Bioinformatic Analysis 16S rRNA Sequencing->Bioinformatic Analysis Data Interpretation Data Interpretation Bioinformatic Analysis->Data Interpretation GC-MS/HPLC Analysis GC-MS/HPLC Analysis SCFA Extraction->GC-MS/HPLC Analysis GC-MS/HPLC Analysis->Data Interpretation

Figure 3: Experimental Workflow for Assessing this compound's Effects.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that this compound has the potential to exert beneficial long-term effects on intestinal permeability. By modulating the gut microbiota and increasing the production of SCFAs, this compound may contribute to the maintenance and enhancement of the intestinal barrier function. This represents a novel, yet currently indirect, mechanism through which this compound may confer health benefits beyond its primary glucose-lowering effects.

Further research is warranted to directly investigate the long-term effects of this compound on intestinal permeability in both animal models and human subjects. Future studies should include direct measurement of intestinal permeability markers such as the lactulose/mannitol ratio, as well as the expression and localization of tight junction proteins (zonulin, occludin, claudins) in the intestinal epithelium following prolonged this compound administration. Elucidating this potential therapeutic avenue could broaden the clinical applications of this compound and provide new strategies for managing conditions associated with impaired intestinal barrier function.

References

Miglitol for Non-Alcoholic Steatohepatitis (NASH): A Technical Overview of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, with or without fibrosis. It is a progressive disease that can lead to cirrhosis, hepatocellular carcinoma, and liver failure. The pathogenesis of NASH is complex and multifactorial, involving insulin resistance, lipotoxicity, oxidative stress, and gut dysbiosis. Miglitol, an oral alpha-glucosidase inhibitor approved for the management of type 2 diabetes mellitus, has emerged as a potential therapeutic agent for NASH.[1][2] Its primary mechanism of delaying carbohydrate absorption in the intestine addresses key drivers of NASH, such as postprandial hyperglycemia and associated metabolic disturbances.[1][3] This technical guide explores the preclinical and clinical evidence supporting the use of this compound in NASH, detailing its mechanism of action, experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound is a pseudo-monosaccharide that competitively and reversibly inhibits alpha-glucosidase enzymes in the brush border of the small intestine.[2][3] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[3] The therapeutic implications for NASH extend beyond glycemic control and are thought to involve a multi-pronged approach originating from the gut.

Key Mechanistic Pillars:

  • Reduction of Postprandial Hyperglycemia: By slowing glucose absorption, this compound mitigates the sharp post-meal spikes in blood glucose, which are a known contributor to hepatic de novo lipogenesis and insulin resistance.[3][4]

  • Modulation of the Gut Environment: The delivery of undigested carbohydrates to the distal intestine alters the gut microbiota composition and metabolic activity.[5]

  • Enhanced GLP-1 Secretion: this compound has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), a hormone that improves glycemic control, enhances satiety, and may have direct protective effects on the liver.[5]

  • Suppression of Endotoxemia: Preclinical studies indicate that this compound can reduce the levels of circulating lipopolysaccharide (LPS), a component of gram-negative bacteria, thereby downregulating the pro-inflammatory Toll-like receptor 4 (TLR4) signaling pathway in the liver.[5]

Preclinical Evidence: Rodent Model of NASH

A key preclinical study investigated the effect of this compound in a mouse model of NASH induced by a high-fat, high-sucrose diet (HFHSD), providing foundational insights into its hepatoprotective mechanisms.[5]

Experimental Protocol: HFHSD-Induced NASH Mouse Model
  • Animal Model: Five-week-old male C57BL/6 mice.[5]

  • Diet Groups (n=10 per group):

    • Normal Chow Diet (NCD).[5]

    • High-Fat High-Sucrose Diet (HFHSD).[5]

    • HFHSD containing 0.04% this compound (HFHSD + M).[5]

  • Duration: 12 weeks.[5]

  • Key Parameters Analyzed: Body weight, food intake, fasting blood glucose, HOMA-IR (for insulin resistance), liver histology (steatosis, inflammation, fibrosis), gene expression analysis (lipid metabolism, inflammation, fibrosis markers), portal plasma analysis (GLP-1, LPS), and gut environment analysis (microbiota, intestinal transit time, inflammation markers).[5]

G cluster_setup Experimental Setup cluster_groups Treatment Groups (12 Weeks) cluster_analysis Endpoint Analysis A Male C57BL/6 Mice (5 weeks old) B Group 1: Normal Chow Diet (NCD) A->B Random Assignment C Group 2: High-Fat High-Sucrose Diet (HFHSD) A->C Random Assignment D Group 3: HFHSD + 0.04% this compound A->D Random Assignment E Metabolic Analysis (Glucose, HOMA-IR) B->E Post-Treatment Evaluation F Liver Histology & Gene Expression (Steatosis, Inflammation, Fibrosis) B->F Post-Treatment Evaluation G Portal Vein Analysis (GLP-1, LPS) B->G Post-Treatment Evaluation H Gut Environment Analysis (Microbiota, Colon Inflammation) B->H Post-Treatment Evaluation C->E Post-Treatment Evaluation C->F Post-Treatment Evaluation C->G Post-Treatment Evaluation C->H Post-Treatment Evaluation D->E Post-Treatment Evaluation D->F Post-Treatment Evaluation D->G Post-Treatment Evaluation D->H Post-Treatment Evaluation

Caption: Experimental workflow for the preclinical evaluation of this compound in a diet-induced NASH mouse model.
Quantitative Preclinical Findings

The study demonstrated that while this compound did not affect body weight, it significantly suppressed the development of NASH.[5]

ParameterNCD GroupHFHSD GroupHFHSD + this compound GroupFinding
HOMA-IR BaselineIncreasedSuppressed increaseThis compound reduced insulin resistance.[5]
Liver Histology NormalNASH developmentSuppressed NASH developmentProtected against lipid accumulation, inflammation, and fibrosis.[5]
Hepatic TLR4 mRNA BaselineIncreasedSuppressed increaseDownregulated a key inflammatory signaling pathway.[5]
Portal GLP-1 BaselineNo changeIncreasedEnhanced secretion of beneficial incretin hormone.[5]
Portal LPS BaselineIncreasedReducedSuppressed endotoxemia from the gut.[5]
Colon Inflammation LowIncreasedSuppressedReduced gut inflammation.[5]

Clinical Evidence: Diabetic Patients with NASH

A prospective, open-label study provided the first clinical evidence of this compound's efficacy in patients with type 2 diabetes and biopsy-confirmed NASH.[4][6]

Experimental Protocol: Human Clinical Study
  • Patient Population: 17 patients with histologically-confirmed NASH and Hemoglobin A1c (HbA1c) >6.5%.[4]

  • Intervention: this compound (150 mg/day).[4]

  • Duration: 12 months.[4]

  • Primary Endpoints: Changes in clinical parameters (BMI, ALT, HbA1c) and liver histology (NAFLD Activity Score - NAS).[4]

  • Biopsy Analysis: Paired liver biopsies (pre- and post-treatment) were available for 11 patients.[4]

Quantitative Clinical Findings

The treatment was well-tolerated and resulted in significant improvements in both metabolic and histological markers of NASH.[4][6]

ParameterBaseline (Mean ± SD)12 Months (Mean ± SD)P-valueFinding
BMI ( kg/m ²) 29.5 ± 4.128.5 ± 4.2<0.001Significant reduction in body mass index.[4]
ALT (U/L) 91.8 ± 57.049.6 ± 26.5<0.001Significant improvement in liver enzymes.[4]
HbA1c (%) 7.7 ± 1.06.8 ± 0.7<0.001Improved glycemic control.[4]
Steatosis Score 2.2 ± 0.61.5 ± 0.70.001Significant attenuation of hepatic steatosis.[4]
Lobular Inflammation 1.8 ± 0.81.3 ± 0.50.014Significant reduction in inflammation.[4]
NAFLD Activity Score 5.5 ± 1.53.9 ± 1.40.012Significant overall improvement in NASH activity.[4]
Fibrosis Score 1.5 ± 1.21.5 ± 1.2NSNo significant change observed in fibrosis stage.[4][6]
Ballooning Score 1.5 ± 0.71.2 ± 0.7NSNo significant change in hepatocyte ballooning.[4][6]

Proposed Signaling Pathways in NASH

Based on the available evidence, this compound's therapeutic effect in NASH appears to be mediated through the gut-liver axis. By acting primarily in the intestine, it triggers a cascade of events that collectively reduce the metabolic, inflammatory, and endotoxin-related insults to the liver.

G cluster_gut Intestinal Lumen & Mucosa cluster_liver Liver (Hepatocytes & Kupffer Cells) cluster_systemic Systemic Circulation This compound This compound AGI α-Glucosidase Inhibition This compound->AGI Carbs Delayed Carbohydrate Absorption AGI->Carbs Microbiota Gut Microbiota Modulation Carbs->Microbiota Hyperglycemia Reduced Postprandial Hyperglycemia Carbs->Hyperglycemia GLP1 Increased GLP-1 Secretion Microbiota->GLP1 LPS Decreased Gut Permeability & LPS Microbiota->LPS SystemicGLP1 Increased Systemic GLP-1 GLP1->SystemicGLP1 Endotoxemia Reduced Endotoxemia LPS->Endotoxemia TLR4 Reduced TLR4 Signaling Inflammation Decreased Pro-inflammatory Cytokine Production TLR4->Inflammation NASH Amelioration of NASH Inflammation->NASH Steatosis Reduced De Novo Lipogenesis & Lipid Accumulation Steatosis->NASH Hyperglycemia->Steatosis Reduces Substrate Endotoxemia->TLR4 Reduces Ligand SystemicGLP1->Steatosis Potential Direct Effect

Caption: Proposed signaling pathway of this compound in NASH via the gut-liver axis.

Conclusion and Future Directions

The cumulative evidence from preclinical and clinical studies suggests that this compound is a promising therapeutic candidate for NASH, particularly in patients with co-existing type 2 diabetes. Its unique gut-centric mechanism of action allows it to target multiple pathogenic drivers of NASH, including hyperglycemia, gut dysbiosis, and systemic inflammation.

The clinical data are encouraging, showing significant improvements in steatosis and inflammation, which are key components of the NAFLD Activity Score.[4][6] However, the lack of significant improvement in fibrosis or hepatocyte ballooning in the initial 12-month study highlights a potential limitation and underscores the need for longer-term trials.[4][6]

Future research should focus on larger, randomized, placebo-controlled clinical trials to definitively validate these preliminary findings.[6] Such studies are warranted to confirm the efficacy and safety of this compound in a broader NASH population and to determine its long-term impact on liver fibrosis and clinical outcomes. Investigating combination therapies that pair this compound's metabolic and anti-inflammatory benefits with direct-acting antifibrotic agents could also represent a promising future therapeutic strategy.

References

The Pharmacokinetic Profile of Miglitol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Miglitol, an N-hydroxyethyl derivative of 1-deoxynojirimycin, is an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. Its therapeutic effect is localized to the gastrointestinal tract, where it delays carbohydrate digestion and absorption. This guide provides a comprehensive overview of the pharmacokinetic profile of this compound, drawing from extensive preclinical and clinical data. A thorough review of the current scientific literature reveals a significant gap in the in vivo pharmacokinetic data for this compound derivatives. While some in silico and in vitro studies on related deoxynojirimycin analogs exist, detailed absorption, distribution, metabolism, and excretion (ADME) parameters for specific this compound derivatives are not publicly available. Consequently, this guide will focus on the well-established pharmacokinetics of this compound as a foundational reference, supplemented with available data on its parent compound and theoretical considerations for its derivatives. This document is intended for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile of this compound

This compound exhibits a unique, dose-dependent, and saturable absorption profile. Unlike acarbose, another alpha-glucosidase inhibitor, this compound is systemically absorbed. However, its therapeutic action is not dependent on systemic exposure.

Absorption

This compound is absorbed from the small intestine via an active transport system. This transport mechanism becomes saturated at higher doses, leading to non-linear absorption kinetics.[1] At a dose of 25 mg, this compound is almost completely absorbed, while at a 100 mg dose, the bioavailability is reduced to 50-70%.[1][2] Peak plasma concentrations (Cmax) are typically reached within 2 to 3 hours post-administration.[2]

Distribution

Following absorption, this compound is primarily distributed into the extracellular fluid, with a relatively low volume of distribution of 0.18 L/kg.[3] Plasma protein binding of this compound is negligible (less than 4.0%).[3] In animal studies, this compound has been shown to have very low permeation across the blood-brain barrier.[4] It can, however, cross the placenta to a limited extent and is distributed into breast milk in small amounts.[5]

Metabolism

This compound is not metabolized in the body.[2][6] Studies in humans and various animal species have shown that the drug is excreted in its unchanged form.[6] This lack of metabolism indicates that this compound is not a substrate, inhibitor, or inducer of major drug-metabolizing enzymes, such as the cytochrome P450 system, suggesting a low potential for metabolic drug-drug interactions.

Excretion

The primary route of elimination for absorbed this compound is renal excretion.[2][6] Following a 25 mg oral dose, over 95% of the absorbed drug is recovered in the urine as the unchanged parent compound within 24 hours.[3] The elimination half-life of this compound from plasma is approximately 2 hours.[6]

Quantitative Pharmacokinetic Data for this compound
ParameterValueSpeciesNotes
Bioavailability 100% (25 mg dose), 50-70% (100 mg dose)HumanSaturable absorption
Tmax (Time to Peak Concentration) 2-3 hoursHuman
Plasma Protein Binding < 4.0%HumanNegligible binding
Volume of Distribution (Vd) 0.18 L/kgHumanDistribution into extracellular fluid
Metabolism Not metabolizedHuman, AnimalsExcreted as unchanged drug
Elimination Half-life (t1/2) ~2 hoursHuman
Primary Route of Excretion RenalHuman>95% of absorbed dose excreted in urine

Pharmacokinetics of this compound Derivatives

As of the latest literature review, there is a notable absence of published in vivo pharmacokinetic studies for specific derivatives of this compound. Research in this area has primarily focused on the synthesis of novel deoxynojirimycin (DNJ) derivatives and their in vitro evaluation as alpha-glucosidase inhibitors.

Deoxynojirimycin (DNJ) - The Parent Compound

DNJ, the parent iminosugar of this compound, has been studied to some extent. The oral bioavailability of DNJ is noted to be somewhat lower than its synthetic analogues like this compound. Pharmacokinetic studies of DNJ have shown that it is rapidly eliminated from the body in its intact form through renal excretion.

In Silico and In Vitro Data for DNJ Derivatives

Recent studies have employed in silico methods to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel DNJ derivatives. One such study identified a compound, MG257 (C10H21NO4), which exhibited favorable predicted ADMET parameters and a higher in vitro α-glucosidase inhibitory activity (IC50 of 0.44 µM) compared to this compound (IC50 of 0.64 µM). However, these are computational predictions and in vitro findings that require in vivo validation.

Theoretical Considerations for this compound Derivatives

The pharmacokinetic profile of this compound derivatives would be highly dependent on the nature of their chemical modifications.

  • Lipophilicity: Increasing the lipophilicity of the this compound structure through the addition of alkyl or aryl groups could potentially alter its absorption mechanism from active transport to passive diffusion, possibly leading to more consistent, non-saturable absorption. However, increased lipophilicity might also lead to first-pass metabolism, which is not observed with this compound.

  • Prodrugs: The development of prodrugs of this compound could be a strategy to improve its pharmacokinetic properties. For instance, esterification of the hydroxyl groups could increase lipophilicity and passive absorption, with subsequent hydrolysis in the plasma to release the active this compound.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound and its derivatives is the competitive and reversible inhibition of alpha-glucosidase enzymes in the brush border of the small intestine. This enzymatic inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.

Beyond this direct enzymatic inhibition, a key secondary effect is the modulation of incretin hormone secretion. By delaying carbohydrate absorption to the more distal parts of the small intestine, this compound leads to an increased stimulation of intestinal L-cells, which are abundant in the ileum and colon. This results in an enhanced and prolonged secretion of glucagon-like peptide-1 (GLP-1).[4][7] GLP-1 is an incretin hormone that potentiates glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying. Some evidence also suggests that this compound may have a distinct action on the sodium-glucose cotransporter 3 (SGLT3), which could also contribute to GLP-1 secretion.[5][6]

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_brush_border Brush Border cluster_enterocyte Enterocyte cluster_l_cell Distal Intestine (L-Cell) Complex Carbohydrates Complex Carbohydrates Alpha-Glucosidase Alpha-Glucosidase Complex Carbohydrates->Alpha-Glucosidase Hydrolysis Monosaccharides Monosaccharides Glucose Absorption Glucose Absorption Monosaccharides->Glucose Absorption Alpha-Glucosidase->Monosaccharides Delayed Glucose Absorption Delayed Glucose Absorption Alpha-Glucosidase->Delayed Glucose Absorption Leads to Postprandial Hyperglycemia Postprandial Hyperglycemia Glucose Absorption->Postprandial Hyperglycemia Reduced GLP-1 Secretion GLP-1 Secretion Insulin Secretion Insulin Secretion GLP-1 Secretion->Insulin Secretion Potentiates This compound This compound This compound->Alpha-Glucosidase Inhibition Delayed Glucose Absorption->GLP-1 Secretion Stimulates Insulin Secretion->Postprandial Hyperglycemia Reduces

Mechanism of Action and GLP-1 Signaling

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic assessment of this compound derivatives would follow standard procedures for small molecule drug candidates. Below are representative methodologies for key in vivo and in vitro assays.

In Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound derivative after a single oral administration to rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are used. Animals are fasted overnight prior to dosing.

  • Drug Formulation: The this compound derivative is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) at a concentration appropriate for the target dose (e.g., 10 mg/kg).

  • Administration:

    • Oral (PO) Group: A single dose is administered by oral gavage.

    • Intravenous (IV) Group: A single dose (e.g., 2 mg/kg) is administered via the tail vein to determine the absolute bioavailability.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Blood samples are centrifuged at 4°C to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the this compound derivative are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, and clearance. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

In Vitro Plasma Protein Binding Assay

Objective: To determine the extent to which a this compound derivative binds to plasma proteins.

Methodology:

  • Method: Equilibrium dialysis is a commonly used method.

  • Apparatus: A dialysis apparatus with two chambers separated by a semi-permeable membrane.

  • Procedure:

    • One chamber is filled with plasma (human or animal) and the other with a protein-free buffer (e.g., phosphate-buffered saline).

    • The this compound derivative is added to the plasma chamber at a known concentration.

    • The apparatus is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

    • Samples are taken from both chambers and the concentration of the this compound derivative is determined by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated as: ((Total Concentration - Unbound Concentration) / Total Concentration) * 100.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of a this compound derivative in liver microsomes.

Methodology:

  • System: Liver microsomes (human or animal) supplemented with NADPH (as a cofactor for cytochrome P450 enzymes).

  • Procedure:

    • The this compound derivative is incubated with the liver microsome mixture at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693 / k.

Experimental_Workflow cluster_invivo In Vivo Pharmacokinetics cluster_invitro In Vitro Assays Dosing Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Time Points Plasma_Processing Plasma_Processing Blood_Sampling->Plasma_Processing LC_MS_MS_Analysis LC_MS_MS_Analysis Plasma_Processing->LC_MS_MS_Analysis Protein_Binding Protein_Binding Protein_Binding->LC_MS_MS_Analysis Metabolic_Stability Metabolic_Stability Metabolic_Stability->LC_MS_MS_Analysis PK_Data_Analysis PK_Data_Analysis LC_MS_MS_Analysis->PK_Data_Analysis Concentration Data ADME_Profile ADME_Profile PK_Data_Analysis->ADME_Profile Generates

Pharmacokinetic Experimental Workflow

References

Methodological & Application

Application Notes and Protocols: In Vitro Alpha-Glucosidase Inhibition Assay Using Miglitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that target postprandial hyperglycemia, a common feature of type 2 diabetes mellitus. These agents act by competitively and reversibly inhibiting alpha-glucosidase enzymes in the brush border of the small intestine. This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby slowing glucose absorption and reducing the characteristic post-meal spike in blood glucose levels.

Miglitol is a potent, second-generation alpha-glucosidase inhibitor. Unlike its predecessor acarbose, this compound is systemically absorbed. It serves as an excellent positive control in in vitro assays designed to screen for and characterize new alpha-glucosidase inhibitors from natural products or synthetic compounds.

These application notes provide a detailed protocol for conducting an in vitro alpha-glucosidase inhibition assay using this compound as a standard inhibitor. The protocol is based on the spectrophotometric determination of the product formed from the enzymatic cleavage of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Principle of the Assay

The assay quantifies the inhibitory activity of a test compound by measuring the reduction in the rate of p-nitrophenol production. Alpha-glucosidase catalyzes the hydrolysis of the colorless substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to release glucose and the yellow-colored product, p-nitrophenol. The amount of p-nitrophenol produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the formation of p-nitrophenol.

Signaling Pathway of Alpha-Glucosidase Inhibition by this compound

Alpha_Glucosidase_Inhibition cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) AlphaGlucosidase α-Glucosidase (Enzyme) Carbohydrates->AlphaGlucosidase Binds to Glucose Glucose (Monosaccharide) AlphaGlucosidase->Glucose Hydrolyzes to Bloodstream Bloodstream Glucose->Bloodstream Absorbed into This compound This compound (Inhibitor) This compound->AlphaGlucosidase Competitively Inhibits

Caption: Competitive inhibition of intestinal alpha-glucosidase by this compound, reducing glucose absorption.

Experimental Protocols

Materials and Reagents
  • Alpha-glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

  • Incubator (37°C)

  • Test compounds

Preparation of Solutions
  • Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.

  • Alpha-Glucosidase Solution (0.5 U/mL): Dissolve alpha-glucosidase in 50 mM phosphate buffer (pH 6.8) to a final concentration of 0.5 U/mL. Prepare this solution fresh before each experiment.

  • pNPG Solution (5 mM): Dissolve pNPG in 50 mM phosphate buffer (pH 6.8) to a final concentration of 5 mM.

  • This compound Stock Solution (1 mg/mL): Dissolve this compound in DMSO to prepare a stock solution of 1 mg/mL.

  • Test Compound Stock Solution: Dissolve test compounds in DMSO to a desired stock concentration (e.g., 1 mg/mL).

  • Sodium Carbonate Solution (1 M): Dissolve sodium carbonate in deionized water to a final concentration of 1 M.

Assay Procedure

The following protocol is designed for a 96-well microplate format.

  • Prepare Serial Dilutions:

    • Prepare a series of dilutions of the this compound stock solution and the test compound stock solutions in phosphate buffer. A typical concentration range for this compound would be from 1 to 100 µg/mL.

  • Set up the Assay Plate:

    • Blank (B): 120 µL of phosphate buffer.

    • Control (C): 60 µL of phosphate buffer + 20 µL of alpha-glucosidase solution + 40 µL of phosphate buffer.

    • Sample (S): 60 µL of phosphate buffer + 20 µL of alpha-glucosidase solution + 40 µL of test compound/miglitol dilution.

    • Sample Blank (SB): 80 µL of phosphate buffer + 40 µL of test compound/miglitol dilution.

  • Pre-incubation:

    • Add the components as described above to the respective wells of the 96-well plate.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzyme Reaction Initiation:

    • To all wells except the Blank (B) and Sample Blank (SB), add 20 µL of the 5 mM pNPG solution to initiate the reaction.

    • To the Blank (B) and Sample Blank (SB) wells, add 20 µL of phosphate buffer.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.[1]

  • Reaction Termination:

    • Stop the reaction by adding 80 µL of 1 M sodium carbonate solution to all wells.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Calculate the Percentage Inhibition: The percentage of alpha-glucosidase inhibition is calculated using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control = Absorbance of the control - Absorbance of the blank

    • A_sample = Absorbance of the sample - Absorbance of the sample blank

  • Determine the IC50 Value:

    • The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value is then calculated from the dose-response curve.

Data Presentation

The inhibitory activity of this compound and other known alpha-glucosidase inhibitors is typically reported as their IC50 values. The following table summarizes the reported IC50 values for common inhibitors. It is important to note that these values can vary between studies due to differences in experimental conditions such as enzyme source, substrate concentration, and incubation time.[2]

InhibitorEnzyme SourceIC50 Value (µM)Reference
This compound Saccharomyces cerevisiae0.64 ± 0.26[3]
AcarboseSaccharomyces cerevisiae132.51 ± 9.86[4]
VogliboseNot SpecifiedSurpassed by a test compound[5]
QuercetinSaccharomyces cerevisiae5.41 µg/mL (approx. 18 µM)[6]

Experimental Workflow

Assay_Workflow Start Start Prep Prepare Reagents: - Enzyme (α-Glucosidase) - Substrate (pNPG) - Standard (this compound) - Test Compounds Start->Prep Dilute Prepare Serial Dilutions of This compound and Test Compounds Prep->Dilute Plate Set up 96-well Plate: - Blanks - Controls - Samples Dilute->Plate PreIncubate Pre-incubate at 37°C for 10 minutes Plate->PreIncubate AddSubstrate Add pNPG Substrate to Initiate Reaction PreIncubate->AddSubstrate Incubate Incubate at 37°C for 20 minutes AddSubstrate->Incubate Stop Stop Reaction with Sodium Carbonate Incubate->Stop Read Measure Absorbance at 405 nm Stop->Read Analyze Calculate % Inhibition and Determine IC50 Values Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for the in vitro alpha-glucosidase inhibition assay.

Conclusion

This document provides a comprehensive and detailed protocol for performing an in vitro alpha-glucosidase inhibition assay using this compound as a standard. The provided workflow, data presentation format, and mechanistic diagram are intended to guide researchers in accurately assessing the inhibitory potential of novel compounds. Adherence to this standardized protocol will facilitate the generation of reproducible and comparable data, which is crucial for the discovery and development of new therapeutic agents for the management of type 2 diabetes.

References

Application Note: Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of Miglitol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Miglitol is an oral alpha-glucosidase inhibitor used for the management of non-insulin-dependent diabetes mellitus (NIDDM).[1] It functions by delaying the digestion of carbohydrates, which results in a reduced postprandial increase in blood glucose concentration.[2][3] Given its therapeutic importance, it is crucial to have a simple, accurate, and reliable analytical method for the quantification of this compound in bulk and pharmaceutical dosage forms to ensure product quality and efficacy. This application note details a validated RP-HPLC method for the determination of this compound, developed and validated in accordance with International Conference on Harmonisation (ICH) guidelines.[2][4]

Instrumentation, Chemicals, and Reagents

1.1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a binary gradient pump, auto-sampler, column oven, and a UV-Vis detector (e.g., Shimadzu LC-10ADVP series or equivalent).[1]

  • Analytical balance (e.g., Shimadzu AX-200 or equivalent).[1]

  • Ultrasonic bath.

  • pH meter.

  • Syringe filters (0.45 µm).

  • Chromatographic data acquisition and processing software.

1.2. Chemicals and Reagents

  • This compound Reference Standard (Working Standard).

  • Acetonitrile (HPLC Grade).[1]

  • Sodium Dihydrogen Phosphate (Analytical Reagent Grade).[1]

  • Orthophosphoric Acid (for pH adjustment).

  • Milli-Q or HPLC Grade Water.[1]

  • Commercially available this compound tablets (e.g., 50 mg tablets).[2]

Optimized Chromatographic Conditions

A summary of the optimized chromatographic conditions for the quantification of this compound is presented in the table below.

ParameterCondition
Stationary Phase (Column) Phenomenex C8 (150 x 4.6 mm, 5 µm particle size)[1]
Mobile Phase Sodium Dihydrogen Phosphate Buffer : Acetonitrile (85:15, v/v)[1]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 232 nm[1]
Injection Volume 20 µL[4]
Column Temperature Ambient or 35 °C[4]
Run Time Approximately 10 minutes

Experimental Protocols

3.1. Preparation of Mobile Phase

  • Prepare the Sodium Dihydrogen Phosphate buffer by dissolving an appropriate amount in HPLC grade water.

  • Mix the buffer and Acetonitrile in the ratio of 85:15 (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter.

  • Degas the mobile phase by sonication for 10-15 minutes before use.

3.2. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound working standard and transfer it to a 25 mL volumetric flask.[1] Dissolve in 5 mL of water and make up the volume with acetonitrile.[1]

  • Working Standard Solution (100 µg/mL): Pipette an appropriate aliquot from the stock solution and dilute it with acetonitrile to obtain a final concentration of 100 µg/mL.[1]

  • Calibration Curve Standards (1-11 µg/mL): Prepare a series of dilutions from the working standard solution to obtain concentrations ranging from 1 µg/mL to 11 µg/mL.[1]

3.3. Preparation of Sample Solution (from Tablets)

  • Weigh and finely powder twenty commercially available this compound tablets (e.g., Mignar, 50 mg).[2]

  • Accurately weigh a quantity of the powder equivalent to 50 mg of this compound and transfer it to a 50 mL volumetric flask.[2]

  • Add approximately 30 mL of the diluent (water:acetonitrile, 80:20 v/v) and sonicate for 10 minutes to ensure complete dissolution.[2]

  • Make up the volume to 50 mL with the diluent.[2]

  • Filter the solution through a Whatman filter paper No. 1, followed by a 0.45 µm syringe filter before injection into the HPLC system.[2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Prep_Mobile_Phase Mobile Phase Preparation System_Setup System Equilibration with Mobile Phase Prep_Mobile_Phase->System_Setup Prep_Standard Standard Solution Preparation Injection Inject Standard/Sample (20 µL) Prep_Standard->Injection Prep_Sample Sample Solution (from Tablets) Prep_Sample->Injection System_Setup->Injection Chrom_Run Chromatographic Run (10 min @ 1 mL/min) Injection->Chrom_Run Detection UV Detection @ 232 nm Chrom_Run->Detection Data_Acq Data Acquisition Detection->Data_Acq Peak_Integration Peak Integration & Quantification Data_Acq->Peak_Integration Validation Method Validation (ICH Guidelines) Peak_Integration->Validation Final_Report Final Report Validation->Final_Report

Caption: Overall workflow for the RP-HPLC analysis of this compound.

Method Validation Protocols

The developed method was validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

4.1. Specificity Specificity was evaluated by analyzing the blank (diluent) and a placebo solution (containing all tablet excipients except this compound). The chromatograms were examined for any interfering peaks at the retention time of this compound.

4.2. Linearity Linearity was assessed by injecting the prepared calibration standards at six different concentration levels (1-11 µg/mL).[1] The calibration curve was constructed by plotting the peak area against the corresponding concentration. The correlation coefficient (r²), slope, and y-intercept were calculated.

4.3. Accuracy (Recovery) The accuracy of the method was determined by performing a recovery study using the standard addition method.[1] A known amount of this compound standard (at 80%, 100%, and 120% of the target concentration) was added to a pre-analyzed sample solution. The experiment was performed in triplicate at each level, and the percentage recovery was calculated.

4.4. Precision

  • Intra-day Precision (Repeatability): Assessed by analyzing three different concentrations (e.g., 1, 5, 11 µg/mL) in triplicate on the same day.[1]

  • Inter-day Precision (Intermediate Precision): Assessed by repeating the analysis on three different days. The results were expressed as the percentage relative standard deviation (%RSD).

4.5. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. They were calculated using the formulas:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

4.6. Robustness The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Change in the mobile phase composition (e.g., ±2% acetonitrile).

  • Change in the flow rate (e.g., ±0.1 mL/min).

  • Change in the detection wavelength (e.g., ±2 nm). The effect on the system suitability parameters (e.g., retention time, peak area, tailing factor) was observed.

4.7. System Suitability System suitability parameters were measured to ensure the performance of the chromatographic system. This included theoretical plates, tailing factor, and %RSD of peak areas for replicate injections of the standard solution.

Results and Data Presentation

The quantitative data from the method validation experiments are summarized below.

Table 1: Linearity and Regression Data

Parameter Value
Linearity Range 1-11 µg/mL[1]
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.999[1]

| Retention Time (min) | 3.40 ± 0.1[1] |

Table 2: Accuracy (Recovery Study)

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery %RSD
80% 4.0 Value Value < 2%
100% 5.0 Value Value < 2%
120% 6.0 Value Value < 2%

The recovery of this compound was found to be in the range of 99.02 - 101.68%.[1]

Table 3: Precision Data

Concentration (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD)
Low QC < 2% < 2%
Mid QC < 2% < 2%
High QC < 2% < 2%

The coefficient of variation for intraday and interday precision was less than 2%.[2]

Table 4: LOD, LOQ, and System Suitability

Parameter Result Acceptance Criteria
LOD 0.5 µg/mL[1] -
LOQ 0.9 µg/mL[1] -
Tailing Factor < 1.5 ≤ 2

| Theoretical Plates | > 2000 | > 2000 |

Method Validation Hierarchy

G cluster_main Validated Analytical Method cluster_attributes Core Attributes cluster_performance Performance Limits Validation Method Validation (ICH Q2 R1) Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Precision->Accuracy Linearity->Range Linearity->LOD Linearity->LOQ

Caption: Logical hierarchy of method validation parameters.

Conclusion

A simple, rapid, accurate, and precise RP-HPLC method has been successfully developed and validated for the quantification of this compound in pharmaceutical tablet formulations. The method demonstrated excellent linearity, accuracy, and precision over the specified concentration range. The validation results confirm that the method is suitable for its intended purpose and can be effectively used for routine quality control analysis of this compound in the pharmaceutical industry. The method is free from interference from common tablet excipients, ensuring its specificity and reliability.[1]

References

Application Note: High-Throughput Screening for Novel Alpha-Glucosidase Inhibitors using Miglitol as a Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase is a key enzyme located in the brush border of the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.[1][2] Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[3] This makes alpha-glucosidase a prime therapeutic target for the management of type 2 diabetes mellitus. High-throughput screening (HTS) is a powerful method for identifying novel alpha-glucosidase inhibitors from large compound libraries. This application note provides a detailed protocol for a robust and reliable HTS assay for the discovery of new alpha-glucosidase inhibitors, using the clinically approved drug Miglitol as a positive control.

Principle of the Assay

The alpha-glucosidase inhibitory activity is determined using a colorimetric assay. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be measured spectrophotometrically at 405 nm.[3] In the presence of an inhibitor, the enzymatic reaction is impeded, resulting in a decrease in the absorbance signal. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of a test compound to the rate of an uninhibited control.

Materials and Reagents

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Sodium phosphate buffer (pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Experimental Protocols

Reagent Preparation
  • Phosphate Buffer (100 mM, pH 6.8): Prepare a 100 mM sodium phosphate buffer and adjust the pH to 6.8.

  • Alpha-Glucosidase Solution (0.5 U/mL): Dissolve alpha-glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.

  • pNPG Solution (5 mM): Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Test Compound Stock Solutions (10 mM): Dissolve test compounds in DMSO to create 10 mM stock solutions.

High-Throughput Screening Protocol (96-Well Plate)
  • Compound Plating:

    • Add 2 µL of test compound solutions to the appropriate wells of a 96-well plate.

    • For the positive control, add 2 µL of various concentrations of this compound (e.g., for an IC50 curve, use a serial dilution from 1000 µM to 0.1 µM).

    • For the negative control (100% enzyme activity), add 2 µL of DMSO.

    • For the blank (no enzyme activity), add 2 µL of DMSO.

  • Enzyme Addition:

    • Add 98 µL of the alpha-glucosidase solution to all wells except the blank wells.

    • Add 98 µL of phosphate buffer to the blank wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition and Reaction Incubation:

    • Add 100 µL of the pNPG solution to all wells to start the reaction.

    • Incubate the plate at 37°C for 20 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Presentation and Analysis

Data Analysis Workflow

rawData Raw Absorbance Data (405 nm) bgCorrected Background Corrected Absorbance rawData->bgCorrected Subtract Blank percentInhibition Percent Inhibition Calculation bgCorrected->percentInhibition zFactor Z'-Factor Calculation (Assay Quality) percentInhibition->zFactor Using Controls ic50 IC50 Determination (Dose-Response Curve) percentInhibition->ic50 For Active Compounds hitIdentification Hit Identification zFactor->hitIdentification Validate Assay ic50->hitIdentification cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border cluster_enterocyte Enterocyte Starch Starch Oligosaccharides Oligosaccharides Starch->Oligosaccharides Pancreatic Amylase Disaccharides Disaccharides (Sucrose, Maltose, Lactose) AlphaGlucosidase Alpha-Glucosidase Disaccharides->AlphaGlucosidase Oligosaccharides->Disaccharides Monosaccharides Monosaccharides (Glucose) AlphaGlucosidase->Monosaccharides Hydrolysis This compound This compound (Inhibitor) This compound->AlphaGlucosidase Inhibition Bloodstream Bloodstream Monosaccharides->Bloodstream Absorption

References

Application Notes and Protocols for Studying the Effects of Miglitol on Gene Expression in Leukocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miglitol is an oral alpha-glucosidase inhibitor used for the management of type 2 diabetes mellitus. Its primary mechanism of action is the reversible inhibition of α-glucosidase enzymes in the small intestine, which delays carbohydrate digestion and reduces postprandial hyperglycemia.[1][2] Emerging evidence indicates that this compound's therapeutic effects may extend beyond glycemic control, notably in modulating gene expression within circulating leukocytes.

Studies have demonstrated that treatment with this compound is associated with a significant downregulation of pro-inflammatory cytokine gene expression in the peripheral leukocytes of both animal models and human subjects with type 2 diabetes.[3][4] This anti-inflammatory effect is primarily attributed to the reduction of glucose fluctuations and the mitigation of hyperglycemic spikes, which are known to induce inflammatory responses in immune cells.[5][6][7] Specifically, the expression of key inflammatory mediators such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and various S100 calcium-binding proteins (e.g., S100a8, S100a9) is suppressed following this compound administration.[3][6][8]

These findings suggest a potential role for this compound in alleviating the chronic low-grade inflammation associated with diabetes and its complications. This document provides a detailed protocol for researchers to study the effects of this compound on gene expression in leukocytes, from peripheral blood mononuclear cell (PBMC) isolation to downstream RNA sequencing and data analysis.

Proposed Signaling Pathways of this compound's Effect on Leukocytes

The primary mechanism by which this compound influences gene expression in leukocytes is believed to be indirect, mediated by its systemic effects on glucose metabolism. However, evidence from other cell types suggests the possibility of direct cellular effects as well.

Indirect Signaling Pathway (Hyperglycemia-Mediated)

The most well-supported pathway involves the reduction of postprandial hyperglycemia. Hyperglycemia is a known trigger of inflammatory signaling pathways in leukocytes. By inhibiting α-glucosidase, this compound smooths post-meal glucose peaks, thereby reducing the activation of these inflammatory cascades.[5][6][9]

This compound This compound AlphaGlucosidase α-Glucosidase (in Small Intestine) This compound->AlphaGlucosidase Inhibits CarbDigestion Carbohydrate Digestion & Absorption This compound->CarbDigestion Reduces AlphaGlucosidase->CarbDigestion Catalyzes Hyperglycemia Reduced Postprandial Hyperglycemia & Glucose Fluctuations CarbDigestion->Hyperglycemia Leads to Leukocyte Leukocyte Hyperglycemia->Leukocyte Reduces Stress on InflammatoryPathways Inflammatory Signaling Pathways (e.g., NF-κB) Hyperglycemia->InflammatoryPathways Reduces Activation of Leukocyte->InflammatoryPathways Activates GeneExpression Downregulation of Pro-inflammatory Genes (IL-1β, TNF-α, S100s) InflammatoryPathways->GeneExpression Regulates

Caption: Indirect effect of this compound on leukocyte gene expression.

Hypothetical Direct Signaling Pathway

While not yet demonstrated in leukocytes, studies in other cell types, such as endothelial cells, have shown that this compound can directly activate AMP-activated protein kinase (AMPK).[10] AMPK is a key energy sensor and regulator of cellular metabolism that can also exert anti-inflammatory effects. This raises the possibility of a direct, glucose-independent mechanism in leukocytes.

This compound This compound Leukocyte Leukocyte This compound->Leukocyte AMPK AMPK Activation Leukocyte->AMPK Directly Activates (Hypothesized) InflammatoryPathways Inhibition of Inflammatory Signaling (e.g., NF-κB) AMPK->InflammatoryPathways GeneExpression Downregulation of Pro-inflammatory Genes InflammatoryPathways->GeneExpression

Caption: Hypothetical direct effect of this compound on leukocytes via AMPK.

Data Presentation: Summary of Gene Expression Changes

The following table summarizes the observed effects of this compound on the gene expression of key inflammatory markers in peripheral leukocytes, as reported in preclinical and clinical studies.

Gene TargetOrganismConditionEffect of this compound TreatmentReference(s)
Interleukin-1β (IL-1β)Rat, HumanDiabetes/HyperglycemiaSuppressed/Reduced Expression[3][5][6]
Tumor Necrosis Factor-α (TNF-α)Rat, HumanDiabetes/HyperglycemiaSuppressed/Reduced Expression[3][4][5]
Interleukin-6 (IL-6)RatDiabetesReduced Expression[4]
Interferon-γ (IFN-γ)RatDiabetesReduced Expression[4]
S100a4, S100a6, S100a8, S100a9RatHyperglycemiaSuppressed Induction[6]
S100A12HumanType 2 DiabetesLower Expression Levels[11]

Experimental Protocols

This section provides detailed methodologies for investigating the effects of this compound on leukocyte gene expression.

Experimental Workflow Overview

The overall workflow consists of isolating leukocytes from whole blood, followed by RNA extraction, library preparation, and high-throughput sequencing to determine changes in the transcriptome.

cluster_0 Sample Preparation cluster_1 RNA Sequencing cluster_2 Data Analysis Blood Whole Blood Collection (e.g., EDTA tubes) PBMC PBMC Isolation (Density Gradient Centrifugation) Blood->PBMC RNA_Ext Total RNA Extraction (& Purity/Integrity Check) PBMC->RNA_Ext Lib_Prep Library Preparation (e.g., Poly-A Selection, cDNA Synthesis) RNA_Ext->Lib_Prep Seq High-Throughput Sequencing (e.g., Illumina) Lib_Prep->Seq QC Quality Control (Raw Reads) Seq->QC Align Alignment to Reference Genome QC->Align Quant Gene Expression Quantification Align->Quant DEG Differential Gene Expression Analysis Quant->DEG

Caption: Experimental workflow for gene expression analysis.

Protocol for PBMC Isolation from Whole Blood

This protocol is for the isolation of Peripheral Blood Mononuclear Cells (PBMCs), which include lymphocytes and monocytes, using density gradient centrifugation.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • 50 mL conical centrifuge tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of Ficoll-Paque PLUS underneath the diluted blood sample in a new 50 mL conical tube, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the layer below.

  • Collect the distinct band of mononuclear cells (the "buffy coat") using a sterile pipette and transfer to a new 50 mL conical tube.[5]

  • Wash the isolated PBMCs by adding at least 3 volumes of PBS and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in PBS for a second wash. Centrifuge again under the same conditions.

  • After the final wash, discard the supernatant and proceed immediately to RNA extraction or cell lysis.

Protocol for Total RNA Extraction from PBMCs

This protocol uses a common column-based RNA purification kit.

Materials:

  • PBMC pellet (from Protocol 4.2)

  • RNA purification kit (e.g., RNeasy Mini Kit, QIAGEN)

  • Buffer RLT (or equivalent lysis buffer), supplemented with β-mercaptoethanol

  • 70% Ethanol

  • RNase-free water

  • Microcentrifuge

Procedure:

  • Thoroughly resuspend the PBMC pellet in 350-600 µL of lysis buffer (e.g., Buffer RLT) by vortexing or pipetting.

  • Homogenize the lysate by passing it at least 5 times through a 20-gauge needle fitted to an RNase-free syringe.

  • Add one volume of 70% ethanol to the homogenized lysate and mix well by pipetting. Do not centrifuge.

  • Transfer the sample to an RNA binding spin column placed in a 2 mL collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

  • Perform the wash steps as per the manufacturer's instructions. This typically involves adding a specific wash buffer to the column and centrifuging.

  • After the final wash, centrifuge the empty column for 1-2 minutes to dry the silica membrane completely.

  • Place the spin column in a new 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the center of the membrane.

  • Centrifuge for 1 minute at ≥8000 x g to elute the RNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100). An A260/280 ratio of ~2.0 and a high RNA Integrity Number (RIN) > 7 are desirable.

Protocol for RNA Sequencing and Analysis

Library Preparation and Sequencing:

  • mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.

  • Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and perform first and second-strand cDNA synthesis.

  • End Repair and Ligation: Repair the ends of the cDNA fragments, add a single 'A' base, and ligate sequencing adapters.

  • Amplification: Amplify the adapter-ligated library via PCR to generate sufficient material for sequencing.

  • Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis:

  • Quality Control (QC): Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases.

  • Alignment: Align the cleaned reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.

  • Quantification: Count the number of reads mapping to each gene using tools such as HTSeq-count or featureCounts.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the raw counts and perform statistical analysis to identify genes that are differentially expressed between this compound-treated and control groups.

  • Pathway Analysis: Use the list of differentially expressed genes for functional enrichment and pathway analysis using databases like GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) to identify biological pathways affected by this compound treatment.

Conclusion

The provided protocols offer a comprehensive framework for investigating the immunomodulatory effects of this compound on leukocyte gene expression. The evidence strongly suggests that this compound's primary benefit in this context stems from its ability to mitigate hyperglycemia, thereby reducing a key driver of inflammation. Further research using these methods can help to fully elucidate the molecular mechanisms involved, explore potential direct effects of this compound on immune cells, and identify novel biomarkers for assessing the anti-inflammatory efficacy of this and other anti-diabetic therapies.

References

Method for Assessing the Impact of Miglitol on Endothelial Function in Laboratory Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endothelial dysfunction is a critical early event in the pathogenesis of various cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vascular complications. It is characterized by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory state of the endothelial lining of blood vessels. Miglitol, an alpha-glucosidase inhibitor used for the treatment of type 2 diabetes, primarily acts by delaying carbohydrate absorption in the small intestine, thereby reducing postprandial hyperglycemia.[1] Emerging evidence suggests that this compound may also exert direct beneficial effects on endothelial function, independent of its glucose-lowering effects.[2][3][4] These effects are thought to be mediated through various signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS), leading to increased NO production and a reduction in oxidative stress.[3] This document provides a comprehensive set of protocols to assess the impact of this compound on endothelial function in both in vitro and in vivo laboratory models.

In Vitro Models for Assessing Endothelial Function

A variety of in vitro models can be utilized to study the direct effects of this compound on endothelial cells.[5][6] Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell model, while the bEnd.3 cell line, a microvascular endothelial cell line, is also a suitable alternative.[3][7] These cells can be cultured and subjected to conditions that mimic endothelial dysfunction, such as high glucose or oxidative stress, to evaluate the protective effects of this compound.

In Vivo Models for Assessing Endothelial Dysfunction

Animal models are invaluable for studying the systemic effects of this compound on endothelial function in a physiological context.[8][9] Models of diabetes-induced endothelial dysfunction, such as high-fat diet-fed mice or streptozotocin-induced diabetic rats, are particularly relevant.[2][10] These models allow for the investigation of this compound's impact on vascular reactivity, NO bioavailability, and markers of inflammation and oxidative stress in the vasculature.

Key Experimental Protocols

The following section details the step-by-step protocols for key experiments to assess the impact of this compound on endothelial function.

Protocol 1: Assessment of Nitric Oxide (NO) Production using the Griess Assay

This protocol measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant as an indicator of NO production.

Materials:

  • Endothelial cells (e.g., HUVECs or bEnd.3 cells)

  • Cell culture medium

  • This compound

  • Griess Reagent System (e.g., from Molecular Probes)

  • Sodium nitrite standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed endothelial cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) and/or a vehicle control. A positive control, such as acetylcholine or bradykinin, can be used to stimulate NO production.

  • To induce endothelial dysfunction, cells can be pre-treated with high glucose (e.g., 30 mM) or an oxidizing agent like H₂O₂ for a specified period before adding this compound.

  • Incubate the cells for 24 hours.

  • After incubation, collect 150 µl of the cell culture supernatant from each well.

  • To a new 96-well plate, add 150 µl of supernatant, 130 µl of deionized water, and 20 µl of Griess reagent.[5]

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Protocol 2: Measurement of Endothelial Nitric Oxide Synthase (eNOS) Activity

This protocol assesses the enzymatic activity of eNOS by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Endothelial cells

  • Cell lysis buffer (e.g., RIPA buffer)

  • L-[¹⁴C]-arginine

  • Reaction buffer (containing NADPH, FAD, FMN, BH₄, and calmodulin)

  • Dowex AG50W-X8 resin

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Culture and treat endothelial cells with this compound as described in Protocol 1.

  • After treatment, wash the cells with ice-cold PBS and lyse the cells using a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • In a microcentrifuge tube, combine a specific amount of cell lysate protein with the reaction buffer and L-[¹⁴C]-arginine.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

  • Apply the reaction mixture to a Dowex AG50W-X8 resin column to separate L-[¹⁴C]-citrulline from unreacted L-[¹⁴C]-arginine.

  • Elute the L-[¹⁴C]-citrulline from the column.

  • Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • The amount of radioactivity is proportional to the eNOS activity.

Protocol 3: Assessment of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Endothelial cells

  • DCFH-DA probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed endothelial cells in a suitable culture vessel (e.g., 96-well black plate for plate reader analysis or chamber slides for microscopy).

  • Treat the cells with this compound and/or an inducer of oxidative stress (e.g., H₂O₂) as previously described.

  • After the treatment period, remove the medium and wash the cells with PBS.

  • Incubate the cells with DCFH-DA (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.[1][11][12]

  • After incubation, wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Protocol 4: Monocyte-Endothelial Cell Adhesion Assay

This assay quantifies the adhesion of monocytes to a monolayer of endothelial cells, a key event in vascular inflammation.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Monocytic cell line (e.g., THP-1)

  • Fluorescent cell tracker dye (e.g., Calcein-AM or CellTracker Orange)

  • Cell culture medium

  • PBS

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed endothelial cells in a 24- or 96-well plate and grow them to form a confluent monolayer.

  • Treat the endothelial cell monolayer with this compound and/or a pro-inflammatory stimulus (e.g., TNF-α or LPS) for a specified duration.

  • Label the monocytic cells with a fluorescent dye according to the manufacturer's instructions.

  • Wash the labeled monocytes and resuspend them in fresh medium.

  • Add the fluorescently labeled monocytes to the endothelial cell monolayer and incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.

  • Gently wash the wells with PBS to remove non-adherent monocytes.

  • Quantify the number of adherent monocytes by measuring the fluorescence intensity using a microplate reader or by capturing images with a fluorescence microscope and counting the cells.

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Nitric Oxide Production in Endothelial Cells

Treatment GroupThis compound Concentration (µM)Nitrite Concentration (µM) (Mean ± SD)
Control0
This compound10
This compound50
This compound100
High Glucose0
High Glucose + this compound10
High Glucose + this compound50
High Glucose + this compound100

Table 2: Effect of this compound on eNOS Activity in Endothelial Cells

Treatment GroupThis compound Concentration (µM)eNOS Activity (pmol L-citrulline/mg protein/min) (Mean ± SD)
Control0
This compound10
This compound50
This compound100
Oxidative Stress0
Oxidative Stress + this compound10
Oxidative Stress + this compound50
Oxidative Stress + this compound100

Table 3: Effect of this compound on Intracellular ROS Levels in Endothelial Cells

Treatment GroupThis compound Concentration (µM)Relative Fluorescence Units (RFU) (Mean ± SD)
Control0
This compound10
This compound50
This compound100
Oxidative Stress0
Oxidative Stress + this compound10
Oxidative Stress + this compound50
Oxidative Stress + this compound100

Table 4: Effect of this compound on Monocyte Adhesion to Endothelial Cells

Treatment GroupThis compound Concentration (µM)Number of Adherent Monocytes (per field) (Mean ± SD)
Control0
This compound10
This compound50
This compound100
Pro-inflammatory Stimulus0
Pro-inflammatory Stimulus + this compound10
Pro-inflammatory Stimulus + this compound50
Pro-inflammatory Stimulus + this compound100

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound's Effect on Endothelial Function

Miglitol_Signaling_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK eNOS eNOS Phosphorylation AMPK->eNOS Oxidative_Stress Reduced Oxidative Stress AMPK->Oxidative_Stress NO Nitric Oxide (NO) Production eNOS->NO Endothelial_Function Improved Endothelial Function NO->Endothelial_Function Oxidative_Stress->Endothelial_Function In_Vitro_Workflow Start Start: Endothelial Cell Culture (e.g., HUVECs) Induce_Dysfunction Induce Endothelial Dysfunction (e.g., High Glucose, Oxidative Stress) Start->Induce_Dysfunction Treat_this compound Treat with this compound (various concentrations) Induce_Dysfunction->Treat_this compound Assays Perform Assays Treat_this compound->Assays NO_Assay NO Production (Griess Assay) Assays->NO_Assay eNOS_Assay eNOS Activity Assay Assays->eNOS_Assay ROS_Assay ROS Measurement (DCFH-DA) Assays->ROS_Assay Adhesion_Assay Monocyte Adhesion Assay Assays->Adhesion_Assay Data_Analysis Data Analysis and Interpretation NO_Assay->Data_Analysis eNOS_Assay->Data_Analysis ROS_Assay->Data_Analysis Adhesion_Assay->Data_Analysis In_Vivo_Workflow Start Start: Animal Model of Endothelial Dysfunction (e.g., Diabetic Mice) Treat_this compound Administer this compound (e.g., oral gavage) Start->Treat_this compound Assessments Perform Assessments Treat_this compound->Assessments Vascular_Reactivity Vascular Reactivity (e.g., wire myography) Assessments->Vascular_Reactivity Tissue_Harvest Harvest Tissues (e.g., Aorta) Assessments->Tissue_Harvest Data_Analysis Data Analysis and Interpretation Vascular_Reactivity->Data_Analysis Biochemical_Assays Biochemical Assays on Tissues (e.g., eNOS expression, oxidative stress markers) Tissue_Harvest->Biochemical_Assays Biochemical_Assays->Data_Analysis

References

Application Notes and Protocols for the Determination of Miglitol in Plasma Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Miglitol in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for pharmacokinetic, bioavailability, and bioequivalence studies in drug development.

Introduction

This compound is an oral alpha-glucosidase inhibitor used for the management of type 2 diabetes mellitus. It delays the digestion of carbohydrates, thereby reducing the postprandial increase in blood glucose concentration. Accurate and sensitive determination of this compound concentrations in plasma is essential for clinical and preclinical research. LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for bioanalytical studies of this compound.

Principle of the Method

The method involves the extraction of this compound and an internal standard (IS) from plasma samples, followed by chromatographic separation and detection by tandem mass spectrometry. Plasma proteins are first precipitated to release the drug. The supernatant is then injected into a liquid chromatograph for separation on a reversed-phase column. The eluent is introduced into a mass spectrometer, where the compounds are ionized and fragmented. The specific precursor-to-product ion transitions for this compound and the IS are monitored in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and quantitative accuracy.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • Internal Standard (e.g., Gabapentin, Voglibose, or Metformin)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ammonium acetate

  • Formic acid

  • Dichloromethane

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

  • Reversed-phase HPLC column (e.g., C18 or Phenyl)

Standard and Sample Preparation

Stock Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.

  • Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in the same solvent.

Working Standard Solutions:

  • Prepare serial dilutions of the this compound stock solution with the solvent to create working standard solutions for calibration curve and quality control (QC) samples.

Calibration Curve and QC Sample Preparation:

  • Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at different concentration levels (e.g., 5-6000 ng/mL).[1][2]

  • Similarly, prepare QC samples at low, medium, and high concentrations.

Plasma Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add the internal standard solution.

  • Add a protein precipitating agent, such as acetonitrile (e.g., 300 µL).

  • Vortex the mixture for approximately 1 minute.

  • Centrifuge the tubes at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean tube or vial for LC-MS/MS analysis.

  • In some methods, a subsequent washing step with a solvent like dichloromethane can be performed to remove further interferences.[2][3]

LC-MS/MS Conditions

The following tables summarize typical LC-MS/MS conditions for the analysis of this compound.

Table 1: Liquid Chromatography Conditions

ParameterMethod 1Method 2Method 3
Column Reversed-phase phenyl column[1]Nucleosil C18 (50 x 4.6 mm, 5 µm)[2]Zorbax Eclipse C18[4]
Mobile Phase Isocratic10 mmol/L Ammonium Acetate[2]95% Ammonium Acetate, 5% Methanol[4]
Flow Rate Not Specified1.0 mL/min[2]0.5 mL/min[4]
Injection Volume Not Specified20 µLNot Specified
Run Time 2.5 min[1]Not Specified3 min[4]

Table 2: Mass Spectrometry Conditions

ParameterMethod 1Method 2Method 3
Ionization Source ESI or APCIAPCI[2]Positive Ion Mode[4]
Scan Mode Multiple Reaction Monitoring (MRM)[1][2]Multiple Reaction Monitoring (MRM)[2]Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) m/z 208 → 146[1]Not SpecifiedNot Specified
MRM Transition (IS - Gabapentin) m/z 172 → 154[1]--
MRM Transition (IS - Voglibose) -Not SpecifiedNot Specified
MRM Transition (IS - Metformin) --Not Specified

Data Analysis and Method Validation

Data Analysis: The peak areas of this compound and the internal standard are integrated. A calibration curve is constructed by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from the calibration curve using linear regression.

Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method is accurate and precise. Linearity is typically assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.

  • Accuracy and Precision: The closeness of the determined values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Typically evaluated at LLOQ, low, medium, and high QC concentrations.[2]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage).

Table 3: Summary of Method Performance Characteristics

ParameterMethod 1Method 2Method 3
Linear Range 100 - 6000 ng/mL[1]5 - 2000 ng/mL[2]25 - 4000 ng/mL[4]
LLOQ 100 ng/mL[1]5 ng/mL[2]25 ng/mL[4]
Intra-day Precision (%RSD) < 5%[1]< 2.82%[2]< 7%[4]
Inter-day Precision (%RSD) Not Specified< 2.92%[2]< 7%[4]
Accuracy Acceptable[1]93.3 - 106%[2]99.13%[4]
Recovery 40.5 ± 2.7%[1]Not Specified93.1%[4]

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound analysis in plasma.

logical_relationship cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification This compound This compound in Plasma protein_precipitation Protein Precipitation This compound->protein_precipitation is Internal Standard is->protein_precipitation lc_separation LC Separation protein_precipitation->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_area_ratio Peak Area Ratio (this compound/IS) ms_detection->peak_area_ratio calibration_curve Calibration Curve peak_area_ratio->calibration_curve concentration Concentration Determination calibration_curve->concentration

Caption: Logical relationship of the quantification process.

References

Application of Miglitol in Studies of Carbohydrate Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miglitol is an oral alpha-glucosidase inhibitor that competitively and reversibly inhibits alpha-glucosidase enzymes in the brush border of the small intestine. This action delays the digestion of complex carbohydrates, leading to a reduction in postprandial hyperglycemia. In animal models, this compound is a valuable tool for investigating carbohydrate metabolism, diabetes, and obesity. Its unique pharmacokinetic profile, being systemically absorbed unlike other alpha-glucosidase inhibitors, allows for the study of both its intestinal and potential systemic effects. These notes provide a comprehensive overview of the application of this compound in various animal models, including detailed protocols and a summary of key quantitative findings.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound in different animal models of metabolic disease.

Table 1: Effects of Acute this compound Administration on Sucrose-Loaded Goto-Kakizaki (GK) Rats
Treatment Group (n=8)Dose (mg/kg)Blood Glucose at 1h (mg/dL)ΔAUC (0-2h) for Blood Glucose (mg/dL·h)
Control (Saline)-~290275
This compound1Not significantly different from controlNot significantly different from control
This compound3Not significantly different from controlNot significantly different from control
This compound10~230151.25 (45% decrease)
*P < 0.05 compared with the control group.[1][2]
Data are approximated from graphical representations in the source material.
Table 2: Effects of Chronic this compound Administration (8 weeks) on Goto-Kakizaki (GK) Rats
Treatment GroupThis compound in Diet (mg/100g)Change in HbA1c (%)Body Weight Change
Control GK Rats0IncreaseNo significant difference
This compound-treated GK Rats10Dose-dependent decreaseNo significant difference
This compound-treated GK Rats20Dose-dependent decreaseNo significant difference
This compound-treated GK Rats40Significant decreaseNo significant difference
P < 0.05 compared with control GK rats.[1][2][3]
Table 3: Effects of this compound on Diet-Induced Obese (DIO) Mice
Treatment GroupBody Weight (g) at 8 weeksHOMA-R
Normal Chow (NC)21.5 ± 0.21.4 ± 0.3
Normal Chow + this compound (NCM)22.2 ± 0.21.1 ± 0.3
High-Fat Diet (HF)27.3 ± 0.48.4 ± 1.3
High-Fat Diet + this compound (HFM)25.8 ± 0.44.0 ± 0.7
*P < 0.05 compared with the HF group.[4]
Values are presented as mean ± SE.
Table 4: Effects of this compound on Wistar Fatty Rats
Treatment GroupPlasma GlucoseGlycoalbuminHigh-Sensitivity C-Reactive ProteinHDL-Cholesterol
Fatty Rats (Control)ElevatedElevatedElevatedReduced
Fatty Rats + this compoundSignificantly decreasedSignificantly decreasedSignificantly decreasedElevated
This compound was administered at 40 mg/100 g of a high-fat diet for 29 days.[5][6]

Experimental Protocols

Protocol 1: Acute Oral Glucose/Sucrose Tolerance Test (OGTT/OSTT) in Rats

This protocol is adapted from studies in Goto-Kakizaki rats.[1][2]

Materials:

  • Male Goto-Kakizaki (GK) rats (10 weeks old)

  • This compound

  • Saline solution (0.9% NaCl)

  • Sucrose or Glucose solution (e.g., 2 g/kg body weight)

  • Oral gavage needles (appropriate size for rats)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Glucometer and test strips

  • Insulin ELISA kit

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (e.g., 12-hour light/dark cycle, 23±2°C, 55±15% humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.

  • Fasting: Fast the rats for 18-20 hours overnight with free access to water.

  • Grouping: Randomly assign rats to different treatment groups (e.g., control, this compound 1 mg/kg, 3 mg/kg, 10 mg/kg).

  • This compound Administration:

    • Prepare fresh solutions of this compound in saline on the day of the experiment.

    • Administer the assigned dose of this compound solution or saline (for the control group) via oral gavage. The volume is typically 5 ml/kg body weight.

  • Sucrose/Glucose Challenge: Immediately after this compound administration, administer the sucrose or glucose solution (2 g/kg body weight) via oral gavage.

  • Blood Sampling:

    • Collect blood samples from the tail vein or subclavian vein at baseline (0 min, before this compound administration) and at various time points post-challenge (e.g., 15, 30, 60, 120 minutes).

    • For blood glucose measurement, a small drop of blood is sufficient for a glucometer reading.

    • For insulin measurement, collect a larger volume (e.g., 200-300 µL) into tubes containing an anticoagulant (e.g., EDTA), centrifuge to separate plasma, and store at -80°C until analysis.

  • Data Analysis:

    • Measure blood glucose concentrations at each time point.

    • Measure plasma insulin concentrations using an ELISA kit according to the manufacturer's instructions.

    • Calculate the incremental Area Under the Curve (ΔAUC) for blood glucose from 0 to 120 minutes.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization (1 week) fasting Overnight Fasting (18-20 hours) acclimatize->fasting grouping Random Grouping fasting->grouping miglitol_admin This compound/Saline Admin (Oral Gavage) grouping->miglitol_admin sugar_challenge Sucrose/Glucose Challenge (Oral Gavage) miglitol_admin->sugar_challenge blood_sampling Blood Sampling (0, 15, 30, 60, 120 min) sugar_challenge->blood_sampling glucose_measure Blood Glucose Measurement blood_sampling->glucose_measure insulin_measure Plasma Insulin Measurement (ELISA) blood_sampling->insulin_measure auc_calc ΔAUC Calculation glucose_measure->auc_calc G start Start: Animal Acclimatization diet_prep Diet Preparation (Control vs. This compound-mixed) start->diet_prep feeding Chronic Feeding Period (e.g., 8 weeks) diet_prep->feeding monitoring Weekly Monitoring (Body Weight, Food Intake) feeding->monitoring blood_sampling Periodic Blood Sampling (Glucose, Insulin, HbA1c) feeding->blood_sampling end_study End of Study Procedures feeding->end_study ogtt Final OGTT end_study->ogtt tissue Tissue Collection end_study->tissue end Data Analysis ogtt->end tissue->end G cluster_indirect Indirect Pathway cluster_direct Direct Pathway This compound This compound alpha_glucosidase α-Glucosidase (in small intestine) This compound->alpha_glucosidase inhibits sglt3 SGLT3 (on EC cells) This compound->sglt3 activates carb_digestion Carbohydrate Digestion Delayed alpha_glucosidase->carb_digestion leads to distal_carbs Carbohydrates reach distal intestine carb_digestion->distal_carbs l_cells L-cells distal_carbs->l_cells stimulates glp1_secretion1 GLP-1 Secretion l_cells->glp1_secretion1 ec_cells Duodenal Enterochromaffin (EC) Cells Activated sglt3->ec_cells vagal_nerve Parasympathetic Nervous System ec_cells->vagal_nerve signals via glp1_secretion2 Potentiated GLP-1 Secretion vagal_nerve->glp1_secretion2 G This compound Circulating this compound beta3_ar β3-Adrenergic Receptor (on Brown Adipocytes) This compound->beta3_ar enhances signaling pka Protein Kinase A (PKA) beta3_ar->pka activates hsl Hormone-Sensitive Lipase (HSL) pka->hsl p38_mapk p38 MAPK pka->p38_mapk ucp1 UCP1 Expression (Uncoupling Protein 1) hsl->ucp1 p38_mapk->ucp1 thermogenesis Increased Thermogenesis & Energy Expenditure ucp1->thermogenesis

References

Application Notes and Protocols for the Purification of Synthesized Miglitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the purification of synthesized Miglitol, an alpha-glucosidase inhibitor used in the treatment of type-2 diabetes mellitus. It also addresses the identification and control of process-related impurities and potential degradation products. The methodologies outlined are based on established analytical and purification techniques to ensure the high purity of the final active pharmaceutical ingredient (API).

Introduction

This compound, with the chemical name (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol, is synthesized through a multi-step process. During synthesis, various impurities can be generated, including the key intermediate 1-deoxynojirimycin (DNJ) and its epimers.[1] Effective purification and analytical monitoring are critical to ensure the safety and efficacy of the final drug product. This protocol details a purification strategy involving crystallization and chromatographic techniques, along with a validated analytical method for purity assessment.

Purification of Synthesized this compound

A common method for the purification of this compound from a crude reaction mixture involves catalytic hydrogenation followed by a series of isolation and crystallization steps. This process is designed to remove unreacted starting materials, intermediates, and by-products.

Experimental Protocol: Purification of Crude this compound

Objective: To purify crude this compound to a purity of >99% (as determined by HPLC).

Materials:

  • Crude this compound

  • Raney Nickel (RaNi) or Palladium on Carbon (Pd/C) catalyst

  • Ethanol

  • Deionized Water

  • Nitrogen gas

  • Hydrogen gas

  • Pressure reactor

  • Filtration apparatus (e.g., Buchner funnel, pressure filter)

  • Rotary evaporator

  • Crystallization vessel

  • Vacuum oven

Procedure:

  • Catalytic Hydrogenation:

    • Charge a pressure reactor with the crude this compound solution (e.g., containing 6-deoxy-6-hydroxyethylamino-α-L-sorbose).[2]

    • Add an alcohol solvent such as methanol, ethanol, or isopropanol.[2]

    • Under an inert nitrogen atmosphere, add the hydrogenation catalyst (e.g., Raney Nickel).[3]

    • Pressurize the reactor with hydrogen gas to 1-2 MPa.[2]

    • Maintain the reaction temperature between 20-30°C and stir for 7-8 hours.[2]

    • Monitor the reaction completion by TLC or HPLC until the starting material is no longer detected.[2]

  • Catalyst Removal:

    • Once the reaction is complete, depressurize the reactor and purge with nitrogen gas.[3]

    • Filter the reaction mixture under pressure to remove the catalyst. The catalyst can be retained for reuse.[3]

  • Concentration and Crystallization:

    • Concentrate the filtrate using a rotary evaporator to reduce the solvent volume.

    • Cool the concentrated solution in an ice-water bath to induce crystallization of the this compound crude product.[3]

    • Collect the crude crystals by suction filtration.

  • Recrystallization:

    • Dissolve the crude this compound crystals in a minimal amount of a suitable solvent system, such as an ethanol/water mixture (e.g., 10:1 v/v).[3]

    • Heat the solution gently to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure this compound crystals.

    • Collect the purified crystals by suction filtration and wash with a small amount of cold ethanol.

  • Drying:

    • Dry the purified this compound crystals under vacuum at a controlled temperature to remove residual solvents.

Process Workflow for this compound Purification

G cluster_synthesis Crude Product Generation cluster_purification Purification Protocol cluster_final_product Final Product crude_this compound Crude this compound Solution hydrogenation Catalytic Hydrogenation (Raney Nickel, H2, 20-30°C, 1-2 MPa) crude_this compound->hydrogenation filtration1 Pressure Filtration (Catalyst Removal) hydrogenation->filtration1 concentration Concentration (Rotary Evaporation) filtration1->concentration crystallization1 Initial Crystallization (Ice Bath) concentration->crystallization1 filtration2 Suction Filtration crystallization1->filtration2 recrystallization Recrystallization (Ethanol/Water) filtration2->recrystallization filtration3 Suction Filtration recrystallization->filtration3 drying Vacuum Drying filtration3->drying pure_this compound High-Purity this compound (>99%) drying->pure_this compound

Caption: Workflow for the purification of synthesized this compound.

Analysis of this compound and its Impurities

A validated stability-indicating RP-HPLC method is essential for the routine analysis of this compound and for the detection and quantification of its impurities.

Experimental Protocol: RP-HPLC Analysis

Objective: To determine the purity of this compound and quantify its related substances.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Prevail Carbohydrate ES column (250 x 4.6 mm, 5 µm particle size) or equivalent.[4]

  • Acetonitrile (HPLC grade).[1]

  • Dipotassium hydrogen orthophosphate.[4]

  • Phosphoric acid.[4]

  • High-purity water.[1]

  • This compound reference standard and impurity standards.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 10 mM Dipotassium hydrogen orthophosphate, pH adjusted to 8.0 with phosphoric acid.[4]
Mobile Phase B Acetonitrile.[4]
Gradient Program A gradient method is typically employed. For example: Time/%B: 0/90, 35/70, 40/70, 50/90, 55/90.[1]
Flow Rate 1.0 mL/min.[4]
Column Temperature 35 °C.[4]
Detection UV at 210 nm.[4]
Injection Volume 20 µL.[4]
Retention Time Approximately 24.0 min for this compound under these conditions.[4]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard and its known impurities in a suitable diluent (e.g., acetonitrile:water, 50:50, v/v).[1] Further dilute to achieve a working concentration (e.g., 0.15% w/w of each impurity with respect to the target analyte concentration).[1]

  • Sample Solution: Accurately weigh and dissolve the purified this compound sample in the diluent to achieve a known concentration.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to verify system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

  • Inject the sample solution.

  • Identify and quantify this compound and its impurities by comparing their retention times and peak areas with those of the standards.

Workflow for RP-HPLC Analysis of this compound

G cluster_preparation Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_standard Prepare Standard Solutions (this compound and Impurities) system_suitability System Suitability Test (Inject Standard) prep_standard->system_suitability prep_sample Prepare Sample Solution (Purified this compound) sample_injection Inject Sample prep_sample->sample_injection equilibration System Equilibration equilibration->system_suitability system_suitability->sample_injection chromatogram Record Chromatogram sample_injection->chromatogram integration Peak Integration and Identification chromatogram->integration quantification Quantification of Purity and Impurities integration->quantification

Caption: Analytical workflow for purity assessment of this compound by RP-HPLC.

Data Presentation

The following tables summarize the key parameters for the analytical method validation, demonstrating its suitability for the intended purpose.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Resolution > 2.0 between adjacent peaks
Tailing Factor ≤ 2.0
Theoretical Plates > 2000

Table 2: Method Validation Data for this compound and its Impurities

ParameterResult
Linearity Range 0.05% to 0.30% (w/w) of analyte concentration.[5]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) Typically in the low ppm range.
Limit of Quantitation (LOQ) Typically in the low ppm range.
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%

Conclusion

The described purification protocol, involving catalytic hydrogenation and recrystallization, is effective in producing high-purity this compound. The accompanying RP-HPLC analytical method is demonstrated to be simple, selective, linear, precise, and accurate for the determination of this compound and its related substances, making it suitable for routine quality control analysis.[4][5] Adherence to these protocols will ensure the consistent production of this compound that meets the required quality standards for pharmaceutical use.

References

Application Notes & Protocols for High-Purity Miglitol Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Miglitol is an oral alpha-glucosidase inhibitor used for the management of non-insulin-dependent diabetes mellitus (NIDDM).[1][2] It functions by delaying the digestion of carbohydrates, which results in a smaller increase in blood glucose concentration after meals.[2] For its use as an active pharmaceutical ingredient (API), achieving high purity is critical to ensure safety and efficacy. Crystallization is a crucial final step in the purification process, capable of delivering this compound with purity levels exceeding 99%.[3][4][5]

These application notes provide detailed protocols for the crystallization of this compound, derived from established chemical synthesis and biotransformation production methods. The procedures focus on yielding high-purity, stable crystalline this compound suitable for pharmaceutical formulation.[3]

Experimental Protocols

Protocol 1: Cooling Crystallization from a Mixed Alcohol Solvent System

This protocol is adapted from methods describing the purification of this compound from a concentrated syrup obtained after synthesis and initial purification steps.[3][4] The process utilizes a combination of alcohol solvents to first precipitate and then recrystallize the product.

Methodology:

  • Initial Precipitation (Anti-solvent Addition):

    • Begin with the concentrated syrup containing the crude this compound product in a suitable reactor.

    • To this syrup, add dehydrated ethanol (a C1-C4 alkyl alcohol) in a volume approximately 5-10 times the volume of the syrup.[3][4]

    • Stir the mixture vigorously for 2 hours at ambient temperature. A large volume of white solid will precipitate.

    • Isolate the precipitated solid by filtration.

  • Recrystallization:

    • Dissolve the filtered white solid in anhydrous methanol (a C1-C4 alkyl alcohol) at a ratio of approximately 1g solid to 3-4 mL of methanol.[3]

    • Add an anhydrous drying agent, such as anhydrous magnesium sulfate, to the methanolic solution to remove residual moisture. Filter to remove the drying agent.

    • To the dried mother liquor, add activated carbon (gac) for decolorization. Heat the mixture to 50°C and stir for 10 minutes.[3]

    • Filter the hot solution to remove the activated carbon.

  • Cooling Crystallization:

    • Reduce the volume of the filtrate by approximately 50-60% via vacuum concentration.[3]

    • Cool the concentrated solution to a temperature between 5°C and 10°C.[3][4]

    • Allow crystallization to proceed for 1 to 4 hours at this temperature until a significant crop of white crystals has formed.[3][4]

  • Final Product Isolation:

    • Collect the white crystals by filtration.

    • Dry the crystals under vacuum at a temperature of 50°C to 70°C for 15 hours.[3][4]

    • The resulting product is high-purity crystalline this compound, with reported purity of 99.3% as determined by HPLC.[3]

Protocol 2: Direct Crystallization following Catalytic Hydrogenation

This protocol describes the crystallization of this compound directly after the final hydrogenation step in its synthesis, yielding a high-purity product.[5]

Methodology:

  • Post-Reaction Workup:

    • Following the catalytic hydrogenation of 6-deoxy-6-hydroxyethylamino-α-L-sorbose in an alcohol solvent, filter the reaction mixture under pressure to remove the catalyst.[5]

  • Concentration and Crystallization:

    • Concentrate the resulting filtrate to induce supersaturation.

    • Allow the concentrated solution to cool to a temperature between 20°C and 30°C to initiate crystallization.[5]

    • The crystallization process is typically completed within 7-8 hours.[5]

  • Product Isolation:

    • Collect the formed crystals via suction filtration.

    • Wash the crystals with a small amount of cold alcohol solvent.

    • Dry the final product under vacuum to yield this compound crystals.

    • This method reports a yield greater than 90% and a purity exceeding 99% (by HPLC).[5]

Data Summary

Table 1: this compound Solubility and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₇NO₅[6]
Molecular Weight 207.22 g/mol [7]
Appearance White to pale-yellow crystalline powder[6][8]
Melting Point 114°C[6][8]
Water Solubility Soluble (up to 60 mg/mL)[1][3][8]
Ethanol Solubility Slightly soluble[3]
Methanol Solubility Soluble[3]
DMSO Solubility Soluble (up to 50 mg/mL with warming)[8][9]
pKa 5.9[1]
Table 2: Summary of Crystallization Protocol Parameters and Outcomes
ParameterProtocol 1: Mixed Alcohol SystemProtocol 2: Post-Hydrogenation
Starting Material Crude this compound SyrupPost-Hydrogenation Reaction Mixture
Primary Solvent(s) MethanolAlcohol Solvent (e.g., Ethanol)
Anti-solvent / Precipitant Dehydrated EthanolNot Applicable
Decolorization Agent Activated CarbonNot specified
Drying Agent Anhydrous Magnesium SulfateNot specified
Crystallization Temp. 5°C to 10°C20°C to 30°C
Crystallization Time 1 - 4 hours7 - 8 hours
Reported Purity (HPLC) 99.3%> 99%
Reported Yield 73.1%> 90%
Source(s) [3][4][5]

Visualizations: Workflows and Signaling Pathways

Diagram 1: General Workflow for this compound Crystallization

This diagram illustrates the multi-step process for purifying this compound from a crude syrup to a final crystalline product as described in Protocol 1.

G start Crude this compound Syrup precipitate Precipitation (Add Ethanol, Stir 2h) start->precipitate filter1 Filtration precipitate->filter1 dissolve Dissolve Solid (Anhydrous Methanol) filter1->dissolve dry Dry Solution (Anhydrous MgSO4) dissolve->dry filter2 Filtration dry->filter2 decolorize Decolorization (Activated Carbon, 50°C) filter2->decolorize filter3 Filtration decolorize->filter3 concentrate Vacuum Concentration filter3->concentrate crystallize Cooling Crystallization (5-10°C, 1-4h) concentrate->crystallize filter4 Filtration crystallize->filter4 dry_final Vacuum Drying (50-70°C, 15h) filter4->dry_final end High-Purity This compound Crystals (>99%) dry_final->end

Caption: Workflow for the purification and crystallization of this compound.

Diagram 2: Mechanism of Action of this compound

This diagram shows the primary mechanism of action of this compound in the small intestine.

G cluster_0 carbs Complex Carbohydrates (Starch, Sucrose) enzyme α-Glucosidase Enzymes (in Small Intestine) carbs->enzyme Digestion This compound This compound This compound->enzyme Inhibits glucose Glucose (Monosaccharides) enzyme->glucose Breaks down to absorption Glucose Absorption into Bloodstream glucose->absorption

Caption: this compound inhibits α-glucosidase, delaying carbohydrate digestion.

Diagram 3: this compound's Influence on Cellular Signaling Pathways

This diagram outlines how this compound has been shown to modulate several interconnected signaling pathways in B16F10 melanoma cells, leading to the downregulation of melanogenesis.[10]

G This compound This compound pka PKA This compound->pka Inhibits mapk MAPK (p38, JNK) This compound->mapk Inhibits gsk3b P-GSK3β (Ser9)↓ This compound->gsk3b mitf MITF Expression↓ pka->mitf Regulates mapk->mitf Regulates betacatenin β-catenin↓ gsk3b->betacatenin betacatenin->mitf Activates melanogenesis Melanogenesis↓ mitf->melanogenesis

Caption: this compound's inhibitory effects on key signaling pathways.

References

Application Notes and Protocols: Investigating the Synergistic Effects of Miglitol with Other Antidiabetic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of miglitol in combination with other antidiabetic agents to explore synergistic effects on glycemic control. Detailed protocols and data presentations are included to guide researchers in designing and interpreting relevant studies.

Introduction

This compound, an α-glucosidase inhibitor, delays the absorption of carbohydrates from the small intestine, thereby reducing postprandial glucose excursions.[1][2][3][4][5] Its unique mechanism of action makes it a valuable agent for combination therapy in the management of type 2 diabetes. When combined with other antidiabetic drugs with complementary mechanisms, this compound can contribute to a synergistic improvement in glycemic control.[6][7] This document outlines experimental approaches to study these synergistic effects.

Data on Synergistic Effects of this compound Combination Therapies

The following tables summarize the quantitative outcomes from key clinical studies investigating the synergistic effects of this compound with other antidiabetic compounds.

Table 1: this compound in Combination with Metformin
ParameterMetformin MonotherapyThis compound + Metformin Combinationp-valueReference
Mean Placebo-Subtracted HbA1c Reduction -1.25%-1.78%0.002[6][7][8]
Change in Fasting Plasma Glucose (mg/dL) -20.4-44.80.0025[6][8]
2-h Postprandial Glucose AUC Reduction (mg/dL) -18.0-59.00.0001[6][8]
Responder Rate (%) 45.52%70.6%0.0014[6][8]
Table 2: this compound in Combination with Insulin in Type 1 Diabetes
ParameterBaseline (Before this compound)12 Weeks with this compoundp-valueReference
2-h Post-breakfast Plasma Glucose (mg/dL) 250.7 ± 102.0212.0 ± 95.80.01[9][10][11]
Daily Insulin Dosage (U/day) 41.6 ± 17.139.8 ± 17.4< 0.001[9][10][11]
Table 3: this compound in Combination with Sitagliptin and Insulin
ParameterInsulin AloneInsulin + SitagliptinInsulin + this compoundInsulin + Sitagliptin + this compoundReference
Postprandial GLP-1 Levels BaselineHigherHigherEven Higher[12][13]
Postprandial Glucagon Levels BaselineSuppressed-More Prominently Suppressed[12][13]
Postprandial GIP Levels BaselineDecreasedDecreasedDecreased[12][13]

Experimental Protocols

Protocol 1: Evaluating the Synergistic Effect of this compound and Metformin in Type 2 Diabetes

This protocol is based on a multicenter, double-blind, placebo-controlled study.[7][8]

1. Subject Recruitment:

  • Recruit patients with type 2 diabetes inadequately controlled by diet alone.

  • Inclusion criteria: HbA1c levels between 7.5% and 10.5%.[14]

2. Study Design:

  • Run-in Period: An 8-week single-blind placebo run-in period.[7][8]

  • Randomization: Randomly assign patients to one of four treatment groups for 36 weeks:

    • Group A: Placebo

    • Group B: this compound alone

    • Group C: Metformin alone

    • Group D: this compound + Metformin

  • Dosage:

    • This compound: Titrated up to 100 mg three times a day.[7][8]

    • Metformin: 500 mg three times a day.[7][8]

3. Efficacy Assessments:

  • Primary Endpoint: Change in HbA1c from baseline to the end of treatment.[7][8]

  • Secondary Endpoints:

    • Fasting and postprandial plasma glucose levels.[7][8]

    • Postprandial insulin levels.[8]

    • Serum triglyceride levels.[7][8]

4. Statistical Analysis:

  • Perform an intent-to-treat analysis on all randomized patients who received at least one dose of the study medication.

  • Use appropriate statistical tests (e.g., ANCOVA) to compare the changes in efficacy parameters between the treatment groups.

Protocol 2: Assessing the Efficacy of this compound as an Add-on Therapy to Insulin in Type 1 Diabetes

This protocol is adapted from a study investigating this compound's effect in patients with type 1 diabetes on intensive insulin therapy.[9][10]

1. Subject Recruitment:

  • Recruit patients with type 1 diabetes undergoing intensive insulin therapy.

2. Study Design:

  • Observation Period: A 4 to 10-week observation period to establish baseline parameters.[9]

  • Treatment Period: A 12-week treatment period where all subjects receive this compound.[9]

  • Dosage:

    • This compound: 50 mg taken three times a day immediately before meals.[9]

    • Insulin: Dosage is adjusted by the attending physician to achieve optimal glycemic control.[9]

3. Efficacy Assessments:

  • Postprandial plasma glucose levels, particularly after breakfast.[9][10][11]

  • Daily insulin dosage.[9][10][11]

  • HbA1c levels.

  • Frequency of hypoglycemic events.[15]

4. Safety Monitoring:

  • Monitor for adverse events, particularly gastrointestinal symptoms and hypoglycemia.[9][10][11]

Visualizations: Signaling Pathways and Experimental Workflows

Synergistic_Mechanism_of_Miglitol_and_Metformin cluster_Gut Small Intestine cluster_Systemic Systemic Circulation / Liver cluster_Outcome Therapeutic Outcome Carbohydrates Carbohydrates Alpha-Glucosidase Alpha-Glucosidase Carbohydrates->Alpha-Glucosidase Digestion Glucose_Absorption Glucose Absorption Alpha-Glucosidase->Glucose_Absorption Postprandial_Hyperglycemia Postprandial Hyperglycemia Glucose_Absorption->Postprandial_Hyperglycemia Leads to This compound This compound This compound->Alpha-Glucosidase Inhibits Improved_Glycemic_Control Improved Glycemic Control Postprandial_Hyperglycemia->Improved_Glycemic_Control Metformin Metformin Hepatic_Glucose_Production Hepatic Glucose Production Metformin->Hepatic_Glucose_Production Decreases Insulin_Sensitivity Insulin Sensitivity Metformin->Insulin_Sensitivity Improves Hepatic_Glucose_Production->Improved_Glycemic_Control Insulin_Sensitivity->Improved_Glycemic_Control

Caption: Synergistic mechanism of this compound and Metformin.

Miglitol_Sitagliptin_Incretin_Pathway cluster_Gut Gut cluster_Pancreas Pancreas cluster_Outcome Therapeutic Outcome Food_Intake Food Intake L_cells L-cells Food_Intake->L_cells GLP-1_Secretion GLP-1 Secretion L_cells->GLP-1_Secretion DPP-4_Enzyme DPP-4 Enzyme GLP-1_Secretion->DPP-4_Enzyme Inactivated by This compound This compound This compound->GLP-1_Secretion Enhances Active_GLP-1 Active GLP-1 DPP-4_Enzyme->Active_GLP-1 Sitagliptin Sitagliptin Sitagliptin->DPP-4_Enzyme Inhibits Beta_cells β-cells Insulin_Secretion Insulin Secretion Beta_cells->Insulin_Secretion Alpha_cells α-cells Glucagon_Secretion Glucagon Secretion Alpha_cells->Glucagon_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis Active_GLP-1->Beta_cells Stimulates Active_GLP-1->Alpha_cells Inhibits Experimental_Workflow_Combination_Study Patient_Screening Patient Screening (e.g., Type 2 Diabetes, HbA1c > 7.5%) Washout_Placebo Washout/Placebo Run-in Period (4-8 weeks) Patient_Screening->Washout_Placebo Randomization Randomization Washout_Placebo->Randomization Group_A Group A (Monotherapy 1) Randomization->Group_A Group_B Group B (Monotherapy 2) Randomization->Group_B Group_C Group C (this compound Combination) Randomization->Group_C Group_D Group D (Placebo) Randomization->Group_D Treatment_Period Treatment Period (e.g., 12-36 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Group_D->Treatment_Period Data_Collection Data Collection (HbA1c, FPG, PPG, etc.) Treatment_Period->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation (Synergistic Effects) Statistical_Analysis->Results_Interpretation

References

In Vivo Experimental Design for Evaluating Miglitol's Anti-inflammatory Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miglitol, an alpha-glucosidase inhibitor, is a well-established oral anti-diabetic drug.[1] Emerging evidence suggests that beyond its glucose-lowering effects, this compound may possess significant anti-inflammatory properties. Studies have indicated its potential to modulate inflammatory responses by reducing the expression of key pro-inflammatory cytokines.[2][3][4] This document provides detailed application notes and protocols for designing and conducting in vivo experiments to thoroughly evaluate the anti-inflammatory effects of this compound. The methodologies outlined here are intended to guide researchers in generating robust and reproducible data for assessing the therapeutic potential of this compound in inflammatory conditions.

Putative Anti-inflammatory Signaling Pathways of this compound

While the precise in vivo anti-inflammatory mechanisms of this compound are still under investigation, preclinical studies suggest the involvement of key signaling pathways that regulate the inflammatory response. The following diagram illustrates the potential signaling cascades that may be modulated by this compound.

Putative Anti-inflammatory Signaling Pathways of this compound cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_receptor Cell Surface Receptor cluster_pathways Intracellular Signaling Cascades cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_Inflammasome NLRP3 Inflammasome cluster_this compound Potential Intervention cluster_response Inflammatory Response Stimulus LPS TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK MAP3K MAP3K TLR4->MAP3K NLRP3 NLRP3 TLR4->NLRP3 IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nuc Nuclear NF-κB NFκB->NFκB_nuc translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFκB_nuc->Cytokines gene expression MAP2K MAP2K MAP3K->MAP2K p38_JNK p38/JNK MAP2K->p38_JNK p38_JNK->Cytokines gene expression ASC ASC NLRP3->ASC activates Caspase1 Pro-Caspase-1 ASC->Caspase1 activates ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 activates ActiveCaspase1->Cytokines maturation & release This compound This compound This compound->IKK inhibition? This compound->MAP3K inhibition? This compound->NLRP3 inhibition? Inflammation Inflammation Cytokines->Inflammation

Caption: Potential signaling pathways modulated by this compound.

Experimental Protocols

To comprehensively evaluate the anti-inflammatory properties of this compound in vivo, a multi-model approach is recommended. The following protocols for Lipopolysaccharide (LPS)-induced endotoxemia, Carrageenan-induced paw edema, and Dextran Sulfate Sodium (DSS)-induced colitis provide standardized methods to assess efficacy.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation (Endotoxemia) Model

This model is used to study acute systemic inflammatory responses.

Experimental Workflow:

cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_monitoring Monitoring and Sample Collection cluster_analysis Data Analysis Animal Acclimation Animal Acclimation Grouping Grouping Animal Acclimation->Grouping This compound/Vehicle Admin This compound/Vehicle Admin Grouping->this compound/Vehicle Admin LPS Injection LPS Injection This compound/Vehicle Admin->LPS Injection Clinical Observation Clinical Observation LPS Injection->Clinical Observation Blood Collection Blood Collection LPS Injection->Blood Collection Tissue Harvesting Tissue Harvesting Blood Collection->Tissue Harvesting Cytokine Analysis Cytokine Analysis Tissue Harvesting->Cytokine Analysis Histopathology Histopathology Tissue Harvesting->Histopathology

Caption: Workflow for LPS-induced endotoxemia model.

Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Acclimation: House the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=8-10 per group):

    • Vehicle Control + Saline

    • Vehicle Control + LPS

    • This compound (Dose 1) + LPS

    • This compound (Dose 2) + LPS

    • Positive Control (e.g., Dexamethasone) + LPS

  • Drug Administration: Administer this compound (e.g., 50, 100 mg/kg) or vehicle orally (p.o.) 1 hour before LPS challenge.

  • Induction of Endotoxemia: Inject Lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg) intraperitoneally (i.p.).

  • Sample Collection: At 2, 6, and 24 hours post-LPS injection, collect blood via cardiac puncture for serum separation. Euthanize the animals and harvest tissues (e.g., lungs, liver, spleen) for further analysis.

  • Endpoints and Analysis:

    • Serum Cytokine Levels: Measure the concentrations of TNF-α, IL-1β, and IL-6 using ELISA kits.

    • Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

    • Myeloperoxidase (MPO) Activity: Quantify neutrophil infiltration in tissues by measuring MPO activity.

Carrageenan-Induced Paw Edema Model

This is a widely used model of acute localized inflammation.

Experimental Workflow:

cluster_setup Setup cluster_treatment Treatment & Induction cluster_measurement Measurement cluster_analysis Analysis Animal Acclimation Animal Acclimation Baseline Paw Volume Baseline Paw Volume Animal Acclimation->Baseline Paw Volume This compound/Vehicle Admin This compound/Vehicle Admin Baseline Paw Volume->this compound/Vehicle Admin Carrageenan Injection Carrageenan Injection This compound/Vehicle Admin->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement (hourly)->Calculate % Inhibition

Caption: Workflow for carrageenan-induced paw edema model.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Acclimation: Acclimate animals as described for the LPS model.

  • Grouping: Randomly assign animals to treatment groups (n=6-8 per group).

  • Drug Administration: Administer this compound (e.g., 50, 100 mg/kg, p.o.) or vehicle 1 hour prior to carrageenan injection. A positive control group receiving a standard anti-inflammatory drug like Indomethacin (10 mg/kg, p.o.) should be included.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) λ-carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model mimics aspects of inflammatory bowel disease (IBD).

Experimental Workflow:

cluster_setup Setup cluster_induction Induction & Treatment cluster_monitoring Daily Monitoring cluster_termination Termination & Analysis Animal Acclimation Animal Acclimation Baseline Body Weight Baseline Body Weight Animal Acclimation->Baseline Body Weight DSS in Drinking Water DSS in Drinking Water Baseline Body Weight->DSS in Drinking Water This compound/Vehicle Admin (daily) This compound/Vehicle Admin (daily) Baseline Body Weight->this compound/Vehicle Admin (daily) Body Weight Body Weight DSS in Drinking Water->Body Weight Stool Consistency Stool Consistency DSS in Drinking Water->Stool Consistency Rectal Bleeding Rectal Bleeding DSS in Drinking Water->Rectal Bleeding DAI Score Calculation DAI Score Calculation Body Weight->DAI Score Calculation Stool Consistency->DAI Score Calculation Rectal Bleeding->DAI Score Calculation Colon Harvesting Colon Harvesting DAI Score Calculation->Colon Harvesting Colon Length & Weight Colon Length & Weight Colon Harvesting->Colon Length & Weight Histopathology Histopathology Colon Harvesting->Histopathology Cytokine Analysis Cytokine Analysis Colon Harvesting->Cytokine Analysis

Caption: Workflow for DSS-induced colitis model.

Methodology:

  • Animals: Female C57BL/6 mice (8-10 weeks old).

  • Acclimation: Acclimate animals as previously described.

  • Grouping: Randomly divide mice into treatment groups (n=8-10 per group).

  • Induction of Colitis: Administer 2.5-3% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 7 consecutive days.

  • Drug Administration: Administer this compound (e.g., 50, 100 mg/kg, p.o.) or vehicle daily throughout the DSS administration period. A positive control such as Mesalamine can be used.

  • Clinical Assessment: Monitor body weight, stool consistency, and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).

  • Termination and Analysis: On day 8, euthanize the animals and collect the entire colon.

    • Macroscopic Evaluation: Measure colon length and weight.

    • Histopathology: Prepare "Swiss rolls" of the colon for H&E staining to assess the severity of inflammation, ulceration, and crypt damage.

    • Tissue Cytokine Levels: Homogenize a portion of the colon to measure the levels of TNF-α, IL-1β, and IL-6.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between treatment groups.

Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Induced Endotoxemia

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle + Saline-Value ± SEMValue ± SEMValue ± SEM
Vehicle + LPS-Value ± SEMValue ± SEMValue ± SEM
This compound + LPS50Value ± SEMValue ± SEMValue ± SEM
This compound + LPS100Value ± SEMValue ± SEMValue ± SEM
Dexamethasone + LPS1Value ± SEMValue ± SEMValue ± SEM

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition at 3h
Vehicle Control-Value ± SEM-
This compound50Value ± SEMValue
This compound100Value ± SEMValue
Indomethacin10Value ± SEMValue

Table 3: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis

Treatment GroupDose (mg/kg)Final Body Weight (% of initial)DAI Score (Day 7)Colon Length (cm)
Control-Value ± SEMValue ± SEMValue ± SEM
DSS + Vehicle-Value ± SEMValue ± SEMValue ± SEM
DSS + this compound50Value ± SEMValue ± SEMValue ± SEM
DSS + this compound100Value ± SEMValue ± SEMValue ± SEM
DSS + Mesalamine100Value ± SEMValue ± SEMValue ± SEM

Summary of In Vivo Anti-inflammatory Effects of this compound

Published studies have demonstrated that this compound administration can lead to a significant reduction in the gene expression of pro-inflammatory cytokines. In a study using diabetic rats, dietary supplementation with this compound suppressed the increase in messenger RNA levels of interleukin-6, tumor necrosis factor-α, and interferon-γ in peripheral leukocytes.[2] Another study in viscerally obese subjects showed that a single dose of this compound significantly suppressed the postprandial increase in interleukin-6.[3] Furthermore, this compound treatment has been shown to decrease high-sensitivity C-reactive protein levels in diabetic rats.[5] While these findings are promising, further quantitative data from standardized in vivo inflammation models are needed to fully characterize the anti-inflammatory profile of this compound.

Conclusion

The experimental designs and protocols detailed in this document provide a comprehensive framework for the in vivo evaluation of this compound's anti-inflammatory effects. By employing these standardized models and analytical methods, researchers can generate robust data to elucidate the mechanisms of action and assess the therapeutic potential of this compound in a range of inflammatory conditions. The consistent observation of reduced pro-inflammatory markers in previous studies warrants further investigation using these targeted in vivo models to provide a more complete picture of this compound's anti-inflammatory capabilities.

References

Application of Miglitol in research on postprandial hyperglycemia management

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Miglitol in Postprandial Hyperglycemia Research

Introduction

This compound is an oral alpha-glucosidase inhibitor (α-GI) used in the management of type 2 diabetes mellitus.[1][2] As a deoxynojirimycin derivative, its primary mechanism involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine.[3][4] This action delays the breakdown of complex carbohydrates and disaccharides into absorbable monosaccharides like glucose, thereby blunting the characteristic sharp rise in blood glucose levels after a meal (postprandial hyperglycemia).[5][6] Controlling postprandial glucose excursions is crucial for overall glycemic control and reducing the risk of long-term diabetic complications, including cardiovascular diseases.[5][7]

Mechanism of Action

This compound exerts its antihyperglycemic effect locally within the gastrointestinal tract.[5] By competitively inhibiting membrane-bound intestinal α-glucoside hydrolase enzymes, it slows down the digestion of carbohydrates.[6] This delay shifts the absorption of glucose to more distal parts of the small intestine. An important secondary effect of this delayed carbohydrate absorption is the enhanced secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that stimulates insulin secretion, suppresses glucagon release, and may aid in appetite regulation.[8][9] Unlike other α-GIs such as acarbose, this compound is almost completely absorbed from the small intestine and excreted unchanged by the kidneys.[3][4]

Miglitol_Mechanism cluster_Intestine Small Intestine Lumen cluster_Bloodstream Bloodstream Carbs Complex Carbohydrates Oligo Oligosaccharides & Disaccharides Carbs->Oligo Digestion AlphaGlucosidase α-Glucosidase (Brush Border Enzyme) Oligo->AlphaGlucosidase L_Cells Distal Intestine (L-Cells) Oligo->L_Cells Delayed Delivery Glucose Glucose Absorption Glucose Absorption Glucose->Absorption AlphaGlucosidase->Glucose Hydrolysis This compound This compound This compound->AlphaGlucosidase Inhibition GLP1 Increased GLP-1 Secretion L_Cells->GLP1 PPHG Reduced Postprandial Hyperglycemia GLP1->PPHG Contributes to Absorption->PPHG

Caption: Mechanism of this compound in the small intestine.

Key Research Applications & Quantitative Data

Glycemic and Insulinemic Control

Clinical studies consistently demonstrate this compound's efficacy in reducing postprandial glucose and insulin levels. It effectively smooths postprandial glucose peaks, leading to modest but significant reductions in glycosylated hemoglobin (HbA1c) by approximately 0.5-1.0%.[10]

Table 1: Effect of this compound on Postprandial Glucose and Insulin

Parameter Condition Baseline (Mean ± SEM) After this compound (Mean ± SEM) % Change / p-value Source
Plasma Glucose (mg/dL) 60 min post-meal 175.2 ± 4.9 132.2 ± 4.8 p < 0.001 [7]
120 min post-meal 171.5 ± 6.6 137.1 ± 6.1 p < 0.001 [7]
Serum Insulin (μU/mL) 60 min post-meal 47.1 ± 5.2 27.0 ± 6.1 p = 0.031 [7]
120 min post-meal 56.6 ± 5.8 34.1 ± 5.5 p = 0.015 [7]
Blood Glucose (mmol/90 min) Maltose Overload 364 ± 58 205 ± 12 p < 0.05 [11]

| HbA1c (%) | 8-week treatment | (Control Diet) | Significantly decreased | - |[12] |

Incretin (GLP-1 and GIP) Modulation

This compound enhances the postprandial secretion of GLP-1 while suppressing Gastric Inhibitory Polypeptide (GIP).[8] This dual action is beneficial, as elevated GLP-1 improves glycemic control. The increase in GLP-1 is attributed to the delayed delivery of carbohydrates to the distal small intestine, where L-cells that secrete GLP-1 are abundant.[13]

Table 2: Effect of this compound on Incretin Hormones

Parameter Condition Observation Source
GLP-1 Secretion Post-meal Enhanced and prolonged release; incremental area under the curve (AUC) was about twofold that of placebo. [8]
Maltose Co-administration Significantly higher GLP-1 secretion compared to acarbose plus maltose (p < 0.01). [14]
GIP Secretion Post-meal Suppressed plasma GIP secretion. [8]

| | Post-meal | Remarkable reductions in active GIP levels. |[13] |

Management of Metabolic Syndrome and Cardiovascular Risk Factors

Research indicates that this compound has favorable effects beyond glycemic control, impacting visceral fat and cardiovascular risk markers in patients with metabolic syndrome.[15]

Table 3: Effect of this compound on Metabolic and Cardiovascular Parameters (12-week study)

Parameter Baseline (Mean) After this compound (Mean) p-value Source
Visceral Fat Area (cm²) 188 161 p < 0.0001 [15]
Body Weight Reduction (%) - 5.1% - [15]
Systolic Blood Pressure (mmHg) 142 133 p < 0.001 [15]

| hs-CRP (mg/dL) | 0.778 | 0.359 | p = 0.001 |[7] |

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound (or test compounds) against α-glucosidase from Saccharomyces cerevisiae.

Materials and Reagents:

  • α-Glucosidase (from baker's yeast, e.g., Sigma-Aldrich G5003)[16]

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate[16]

  • This compound (or test compound) and Acarbose (positive control)

  • Phosphate buffer (50 mM, pH 6.8)[17]

  • Sodium carbonate (Na₂CO₃, 0.2 M or 1 M) for reaction termination[16][17]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Dissolve α-glucosidase and pNPG in phosphate buffer. Dissolve this compound and control compounds in DMSO and then dilute with buffer.[16]

  • Pre-incubation: In a 96-well plate, add 20 µL of the this compound solution to 20 µL of the α-glucosidase solution (e.g., 2 U/mL). Incubate at 37°C for 5-15 minutes.[16][17]

  • Reaction Initiation: Add 20 µL of pNPG solution (e.g., 1 mM) to each well to start the reaction.[17]

  • Incubation: Incubate the mixture at 37°C for 20 minutes.[17]

  • Reaction Termination: Stop the reaction by adding 50 µL of Na₂CO₃ solution.[17]

  • Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[17]

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_blank) - (Abs_sample - Abs_sample_blank)] / (Abs_control - Abs_blank) * 100 Where Abs_control has the enzyme but no inhibitor, and blanks contain no enzyme.[17]

InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction Steps (96-well plate) cluster_analysis Analysis prep1 Dissolve Enzyme, Substrate (pNPG), & Inhibitors (this compound) step1 1. Add this compound & α-Glucosidase prep1->step1 step2 2. Pre-incubate (37°C, 15 min) step1->step2 step3 3. Add Substrate (pNPG) to initiate reaction step2->step3 step4 4. Incubate (37°C, 20 min) step3->step4 step5 5. Terminate reaction with Na₂CO₃ step4->step5 analysis1 Measure Absorbance at 405 nm step5->analysis1 analysis2 Calculate % Inhibition & IC₅₀ Value analysis1->analysis2 InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment & Challenge cluster_sampling Data Collection cluster_analysis Analysis setup1 Select Animal Model (e.g., GK Rats) setup2 Acclimatize Animals (1 week) setup1->setup2 setup3 Randomize into Groups (Control vs. This compound) setup2->setup3 treat1 Administer this compound (Acute or Chronic) setup3->treat1 treat2 Perform Oral Carbohydrate Challenge (e.g., Sucrose) treat1->treat2 sample1 Monitor Body Weight, Food/Water Intake treat1->sample1 sample2 Collect Blood Samples at Timed Intervals treat2->sample2 analysis1 Measure Glucose, Insulin, HbA1c, etc. sample2->analysis1 analysis2 Calculate Glucose AUC & Perform Statistics analysis1->analysis2 Clinical_Workflow cluster_setup Pre-Trial cluster_visit1 Visit 1 cluster_visit2 Visit 2 (Crossover) cluster_analysis Analysis setup1 Subject Recruitment & Informed Consent setup2 Randomization to Treatment Sequence setup1->setup2 visit1_1 Baseline Blood Draw (Fasting) setup2->visit1_1 visit1_2 Administer Drug A (this compound or Placebo) visit1_1->visit1_2 visit1_3 Standardized Meal visit1_2->visit1_3 visit1_4 Serial Blood Sampling (0-180 min) visit1_3->visit1_4 washout Washout Period (≥ 1 week) visit1_4->washout analysis1 Biochemical Analysis (Glucose, Insulin, GLP-1) visit1_4->analysis1 visit2_1 Baseline Blood Draw (Fasting) washout->visit2_1 visit2_2 Administer Drug B (Placebo or this compound) visit2_1->visit2_2 visit2_3 Standardized Meal visit2_2->visit2_3 visit2_4 Serial Blood Sampling (0-180 min) visit2_3->visit2_4 visit2_4->analysis1 analysis2 Statistical Comparison (this compound vs. Placebo) analysis1->analysis2

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Miglitol Stability Issues in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Miglitol, ensuring the stability of aqueous solutions is paramount for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to address common stability issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

This compound is known to have limited stability in aqueous solutions.[1] Forced degradation studies have shown that it is particularly susceptible to oxidative degradation.[2][3] Its stability is also influenced by the pH and temperature of the solution. Due to these stability concerns, it is highly recommended to prepare fresh solutions for each experiment and avoid long-term storage of aqueous stocks. One major supplier recommends not storing aqueous solutions for more than one day.[1]

Q2: What are the primary factors that cause this compound to degrade in an aqueous solution?

The primary factors contributing to this compound degradation in aqueous solutions are:

  • Oxidation: This is the most significant degradation pathway identified in forced degradation studies.[2][3] The presence of dissolved oxygen can lead to the formation of degradation products.

  • pH: this compound's stability is pH-dependent. While it can degrade under both acidic and basic conditions, some evidence suggests that maintaining a pH in the range of 6.0-7.5 can improve its stability.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. Therefore, it is advisable to store solutions at low temperatures, such as 2-8°C, for short periods.

Q3: What are the visible signs of this compound degradation in a solution?

Visible signs of degradation, such as color change or precipitation, may not always be apparent. The most reliable way to assess the stability of a this compound solution is through analytical methods like High-Performance Liquid Chromatography (HPLC) to detect the presence of degradation products.

Q4: Can I store this compound stock solutions in the freezer?

While freezing can slow down chemical degradation, the impact of freeze-thaw cycles on this compound stability in aqueous solutions has not been extensively studied. If you need to store aliquots, it is crucial to minimize the number of freeze-thaw cycles. However, the most reliable approach is to prepare fresh solutions before each experiment.

Q5: Are the degradation products of this compound biologically active?

Currently, there is a lack of publicly available information on the specific biological activities of this compound's degradation products. It is possible that these degradation products could interfere with your experimental system, leading to inaccurate or misleading results. To mitigate this risk, using freshly prepared this compound solutions is the best practice.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound in the aqueous solution, leading to a lower effective concentration and the presence of potentially interfering degradation products.Prepare a fresh this compound solution immediately before each experiment. Validate the concentration and purity of your stock solution using a suitable analytical method like HPLC if you suspect degradation.
Difficulty dissolving this compound in aqueous buffers. This compound has good solubility in water and aqueous buffers like PBS.[1] If you are experiencing issues, it might be related to the quality of the this compound powder or the buffer.Ensure you are using a high-purity grade of this compound. Confirm the pH and composition of your buffer. Gentle warming and sonication may aid dissolution, but avoid excessive heat.
Need to store an aqueous solution for a short period. Experimental workflow requires a solution to be stored for a few hours or overnight.If short-term storage is unavoidable, store the solution at 2-8°C and protect it from light. Consider preparing the solution in a buffer with a pH between 6.0 and 7.5. Purging the solvent with an inert gas like nitrogen or argon before dissolving the this compound can help to minimize oxidative degradation.[1]

Experimental Protocols

Protocol for Preparing a Fresh Aqueous this compound Stock Solution

This protocol is designed to minimize degradation during preparation for in vitro research applications.

  • Materials:

    • This compound powder (high purity)

    • Sterile, high-purity water (e.g., Milli-Q or equivalent) or a suitable sterile buffer (e.g., PBS, pH 7.2-7.4)

    • Sterile, inert gas (e.g., nitrogen or argon)

    • Sterile, conical tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • Bring the this compound powder to room temperature before weighing.

    • Weigh the desired amount of this compound powder in a sterile conical tube.

    • Add the desired volume of sterile water or buffer to the tube. To minimize oxidation, it is recommended to first purge the solvent with an inert gas for 5-10 minutes.

    • Immediately cap the tube and vortex until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary, but avoid prolonged heating.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

    • Use the freshly prepared solution immediately for your experiments.

Forced Degradation Study Protocol (for analytical validation)

This protocol outlines a general procedure for inducing this compound degradation to identify and quantify degradation products, typically for validating a stability-indicating HPLC method.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and incubate at 60°C for 1 hour.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and incubate at 60°C for 1 hour.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and incubate at 60°C for 1 hour.

    • Thermal Degradation: Expose the solid this compound powder to dry heat at 100°C for 24 hours.

    • Photolytic Degradation: Expose the this compound solution to a calibrated light source (e.g., UV and visible light) for a defined period.

  • Sample Analysis:

    • After the specified stress period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples as appropriate.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method to separate this compound from its degradation products.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference
WaterSoluble--INVALID-LINK--
PBS (pH 7.2)~10 mg/mL[1]
DMSO~3 mg/mL[1]

Table 2: Summary of Forced Degradation Studies on this compound

Stress ConditionReagent/TemperatureDurationObservation
Acid Hydrolysis 1N HCl1 hour at 60°CSome degradation observed.
Base Hydrolysis 1N NaOH1 hour at 60°CSome degradation observed.
Oxidation 3% H₂O₂1 hour at 60°CSignificant degradation observed.
Thermal Degradation 100°C (dry heat)24 hoursMinimal degradation observed.
Photolytic Degradation UV/Visible lightNot specifiedMinimal degradation observed.

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Solution Preparation (Day of Experiment) cluster_exp Experimentation cluster_storage Short-term Storage (If Absolutely Necessary) weigh Weigh high-purity This compound powder purge Purge sterile solvent (e.g., PBS, pH 7.2) with inert gas dissolve Dissolve this compound in purged solvent purge->dissolve filter Sterile filter (0.22 µm) dissolve->filter add_to_cells Add freshly prepared This compound solution to cell culture or assay filter->add_to_cells store Store at 2-8°C, protected from light (Max 24 hours) filter->store If immediate use is not possible incubate Incubate for experimental duration add_to_cells->incubate analyze Analyze results incubate->analyze

Caption: Recommended workflow for preparing and using this compound solutions in research.

degradation_pathway Known Degradation Pathways of this compound This compound This compound Oxidation Oxidation (Primary Pathway) This compound->Oxidation O₂, H₂O₂ Hydrolysis Acid/Base Hydrolysis (Secondary Pathway) This compound->Hydrolysis H⁺ / OH⁻, Heat Degradation_Products Degradation Products (Biological activity unknown) Oxidation->Degradation_Products Hydrolysis->Degradation_Products

References

Troubleshooting interference in Miglitol enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Miglitol enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a typical this compound enzymatic assay?

A common method for determining α-glucosidase activity involves the use of p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme α-glucosidase hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at approximately 405 nm.[1] this compound, an inhibitor of α-glucosidase, will reduce the rate of this reaction, and the degree of inhibition can be calculated by comparing the enzyme activity with and without the inhibitor.

Q2: My enzyme seems to be inactive, as I am not observing any color change. What are the possible causes?

There are several potential reasons for a lack of enzyme activity. Firstly, the enzyme may have degraded due to improper storage or handling. It is crucial to store the enzyme at the recommended temperature, often -20°C, and avoid repeated freeze-thaw cycles.[2][3] Secondly, the assay conditions, particularly the pH of the buffer, may not be optimal for enzyme activity.[4] Ensure the buffer pH is within the optimal range for the specific α-glucosidase being used. Finally, there could be an issue with the substrate preparation.[4]

Q3: The color in my assay develops too quickly, even in the inhibited samples. What should I do?

Rapid color development suggests that the enzyme concentration is too high.[5] This can make it difficult to accurately measure the initial rate of the reaction. To address this, you should reduce the enzyme concentration to a level that provides a measurable and linear rate of product formation over time.

Q4: I am observing high background absorbance in my blank wells. What could be the reason?

High background absorbance can be caused by several factors. If your test sample, such as a plant extract, is colored, it can interfere with the absorbance reading.[5][6] It is essential to include a sample blank (containing the sample but no enzyme) to correct for this. Additionally, the substrate itself might undergo slow, spontaneous hydrolysis, contributing to background color. A substrate blank (containing substrate but no enzyme) can help to account for this.[6]

Q5: What are some known substances that can interfere with α-glucosidase assays?

Several classes of compounds are known to interfere with α-glucosidase activity. These include thiol-containing reagents (e.g., dithiothreitol, 2-mercaptoethanol), various metal ions (Ca2+, Cu2+, Fe3+/Fe2+, Hg2+, Mg2+, Ni2+, Zn2+), detergents (SDS, Triton™ X-100, TWEEN®), and chelating agents like EDTA. It is also important to consider that components of your test sample matrix could have inhibitory or enhancing effects on the enzyme.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound enzymatic assay experiments.

Problem Possible Cause Suggested Solution
No or low enzyme activity 1. Inactive enzyme due to improper storage or handling.[4] 2. Incorrect assay buffer pH.[4] 3. Substrate solution prepared incorrectly or degraded.1. Ensure the enzyme is stored at the recommended temperature and avoid multiple freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. 2. Verify the pH of the assay buffer and ensure it is optimal for the enzyme. 3. Prepare fresh substrate solution and ensure it is fully dissolved.
High background absorbance 1. Colored test compounds in the sample.[5][6] 2. Spontaneous hydrolysis of the substrate.[6] 3. Contaminated reagents or microplate.1. Run a sample blank containing the test compound and all assay components except the enzyme to subtract the background absorbance. 2. Include a substrate blank containing all assay components except the enzyme. 3. Use fresh, high-purity reagents and clean, high-quality microplates.
Inconsistent or non-reproducible results 1. Pipetting errors, especially with small volumes. 2. Temperature fluctuations during incubation. 3. Incomplete mixing of reagents.1. Use calibrated pipettes and be mindful of technique, especially when preparing serial dilutions. 2. Ensure a stable and uniform incubation temperature. 3. Mix the contents of the wells thoroughly after adding each reagent.
Precipitation in wells 1. Low solubility of the test compound in the assay buffer. 2. High concentration of the test compound.1. Consider using a small amount of a co-solvent like DMSO to dissolve the test compound, ensuring the final concentration of the co-solvent does not affect enzyme activity.[6] 2. Test a lower concentration range of your compound.

Quantitative Data Summary

The inhibitory potential of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The IC50 value can vary depending on the specific experimental conditions.

Parameter Value/Range Notes
This compound Dosage (Clinical) 50 or 100 mg three times daily[7]For treatment of type 2 diabetes mellitus.
Reduction in Postprandial Blood Glucose Approximately 50% with this compound treatment[8]Observed in clinical studies with NIDDM patients.
Enzyme Concentration 0.01 U/mL - 2 U/mLThe optimal concentration should be determined experimentally.[9][10]
Substrate (pNPG) Concentration 1 mM - 1.25 mMThe concentration can be optimized based on the Km of the enzyme.[9][10]
Incubation Temperature 37°CA common temperature for enzymatic assays.[9]
Incubation Time 5 - 20 minutesShould be within the linear range of the reaction.[9]

Experimental Protocols

Key Experiment: In Vitro α-Glucosidase Inhibitory Assay

This protocol is a generalized procedure for determining the α-glucosidase inhibitory activity of this compound.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase (e.g., 2 U/mL) in phosphate buffer.

    • Prepare a stock solution of pNPG (e.g., 1 mM) in phosphate buffer.

    • Prepare a stock solution of this compound in phosphate buffer and perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Setup:

    • In a 96-well microplate, add 20 µL of different concentrations of this compound solution to the test wells.

    • For the control well (100% enzyme activity), add 20 µL of phosphate buffer instead of the inhibitor.

    • For the blank well, add 20 µL of phosphate buffer.

  • Enzyme Incubation:

    • Add 20 µL of the α-glucosidase solution to the test and control wells.

    • Incubate the plate at 37°C for 5 minutes.

  • Substrate Addition and Reaction:

    • To initiate the reaction, add 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

  • Stopping the Reaction:

    • Stop the reaction by adding 50 µL of 1 M sodium carbonate to all wells.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of α-glucosidase inhibition can be calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

    • Where:

      • Abscontrol is the absorbance of the control well.

      • Abssample is the absorbance of the well with this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, this compound) serial_dilutions Perform Serial Dilutions of this compound prep_reagents->serial_dilutions add_inhibitor Add this compound/Buffer to Wells serial_dilutions->add_inhibitor add_enzyme Add α-Glucosidase add_inhibitor->add_enzyme incubate1 Incubate (e.g., 37°C, 5 min) add_enzyme->incubate1 add_substrate Add pNPG Substrate incubate1->add_substrate incubate2 Incubate (e.g., 37°C, 20 min) add_substrate->incubate2 stop_reaction Add Sodium Carbonate incubate2->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for α-Glucosidase Inhibition Assay.

signaling_pathway cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Carbohydrates Complex Carbohydrates (e.g., Starch) alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase hydrolysis Glucose Glucose alpha_Glucosidase->Glucose Absorption Glucose Absorption into Bloodstream Glucose->Absorption This compound This compound This compound->alpha_Glucosidase Inhibition

Caption: Mechanism of this compound Action.

References

Technical Support Center: Optimizing Miglitol Dosage and Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Miglitol in rodent models.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is an alpha-glucosidase inhibitor. It competitively and reversibly inhibits α-glucosidase enzymes in the brush border of the small intestine. This action delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, thereby reducing postprandial hyperglycemia.[1][2]

2. What are the recommended dosage ranges for this compound in rats and mice?

Dosages can vary depending on the rodent model and study objective. For acute studies in rats, oral gavage doses of 1-10 mg/kg have been used. In chronic studies, this compound is often administered in the diet at concentrations ranging from 10-40 mg/100g of diet or at 800 ppm.[3][4][5]

3. What are the common routes of administration for this compound in rodent studies?

The most common routes are oral gavage for precise, acute dosing, and incorporation into the diet for chronic studies. Administration in drinking water is also a potential method.

4. What is the pharmacokinetic profile of this compound in rodents?

This compound is rapidly absorbed and eliminated in rats, with a half-life of approximately 2 hours.[6] Its absorption can become saturated at higher doses. It is primarily distributed in the extracellular fluid and is excreted unchanged by the kidneys.

5. What are the expected physiological effects of this compound in diabetic rodent models?

In diabetic rodent models, this compound has been shown to delay the onset of diabetes, improve glycemic control, reduce postprandial blood glucose levels, and preserve pancreatic beta-cell function.[5]

Troubleshooting Guides

Issue 1: Lack of Efficacy or Unexpected Results

Question: I am not observing the expected reduction in blood glucose levels in my diabetic rodent model after this compound administration. What could be the issue?

Possible Causes and Solutions:

  • Incorrect Dosage: The dose of this compound may be too low for the specific rodent model. Diabetic models can have varying degrees of insulin resistance and hyperglycemia.

    • Recommendation: Review the literature for dosages used in similar models. Consider performing a dose-response study to determine the optimal dose for your specific model. Doses up to 10 mg/kg via oral gavage have shown significant effects in rats.[7]

  • Timing of Administration: For acute studies, this compound should be administered just before or at the beginning of a meal or glucose challenge to effectively inhibit carbohydrate digestion.

    • Recommendation: Ensure the timing of administration aligns with the feeding schedule or glucose challenge in your experimental design.

  • Diet Composition: The efficacy of this compound is dependent on the carbohydrate content of the diet. If the diet is low in complex carbohydrates, the effect of this compound will be minimal.

    • Recommendation: Ensure the diet contains a sufficient amount of complex carbohydrates for this compound to act upon.

  • Compound Stability: Improper storage or preparation of the this compound solution can lead to degradation of the active compound.

    • Recommendation: Prepare fresh solutions for oral gavage daily. When mixed in the diet, ensure proper and homogenous mixing to guarantee consistent dosage.

  • Animal Model Characteristics: The specific strain and type of diabetic model can influence the response to this compound. Some models may be less responsive to alpha-glucosidase inhibitors.

    • Recommendation: Thoroughly research the characteristics of your chosen animal model and its suitability for studying the effects of this compound.

Issue 2: Gastrointestinal Side Effects

Question: My rodents are experiencing diarrhea and/or flatulence after this compound administration. How can I manage this to avoid confounding my results?

Possible Causes and Solutions:

  • Mechanism of Action: The gastrointestinal side effects are a direct result of the undigested carbohydrates reaching the lower gastrointestinal tract, leading to fermentation by gut bacteria. This is an expected pharmacological effect.[1][2]

  • Dosage: Higher doses of this compound are more likely to cause significant gastrointestinal upset.[1]

    • Recommendation: Start with a lower dose and gradually increase it over a few days to allow the animals to adapt. This can help mitigate the severity of the side effects.[2]

  • Dietary Fiber: The type and amount of fiber in the diet can influence the severity of gastrointestinal side effects.

    • Recommendation: Maintain a consistent and standard diet across all experimental groups to minimize variability. Avoid sudden changes in diet.

  • Hydration: Diarrhea can lead to dehydration, which can be a confounding factor in metabolic studies.

    • Recommendation: Ensure animals have ad libitum access to water at all times. Monitor for signs of dehydration.

  • Acclimation Period: A sufficient acclimation period can help the animals' gut microbiota adapt to the presence of undigested carbohydrates.

    • Recommendation: Include an acclimation period of at least one week with the this compound-containing diet before starting experimental measurements.

Data Presentation

Table 1: Dosage and Effects of this compound in Rat Models
Rat Model Dosage Administration Route Duration Key Findings Reference
Goto-Kakizaki (GK)1, 3, 10 mg/kgOral Gavage (acute)Single dose10 mg/kg decreased the incremental blood glucose AUC by 45% after sucrose loading.
Goto-Kakizaki (GK)10, 20, 40 mg/100g dietDietary Admixture8 weeks40 mg/100g diet significantly decreased HbA1c levels.[3]
Otsuka Long-Evans Tokushima Fatty (OLETF)800 ppm in dietDietary Admixture65 weeksDelayed onset of diabetes and preserved insulin secretory function.[5]
Wistar Fatty40 mg/100g high-fat dietDietary Admixture29 daysSignificantly decreased plasma glucose and glycoalbumin levels.[8]
Non-insulin-dependent diabetic rats10 mg/kgOral Gavage (chronic)2 daysBlood glucose dropped from 7.53 to 4.40 mmol/l.[9]
Table 2: Pharmacokinetic Parameters of this compound in Rodents
Species (Strain) Dose Route Tmax (h) t1/2 (h) Key Notes Reference
RatNot specifiedOral~2-3~2Absorption is saturable at high doses.[6]
Rat50 mg/kgOral~0.88~1.2Rapid absorption and elimination.[6]
MouseNot specifiedOralNot specifiedNot specifiedSystemic absorption is a key feature compared to other alpha-glucosidase inhibitors like acarbose.[10]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose [CMC] in water)

  • Mortar and pestle (optional, for suspension)

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the body weight of the animals, calculate the total amount of this compound needed.

  • Weigh the this compound powder: Accurately weigh the calculated amount of this compound using an analytical balance.

  • Dissolve or Suspend in Vehicle:

    • For a solution (if soluble in the vehicle): Add the weighed this compound to a volumetric flask. Add a portion of the vehicle and dissolve the powder completely using a magnetic stirrer. Once dissolved, add the vehicle to the final volume.

    • For a suspension (if not fully soluble): A common vehicle is 0.5% CMC. To prepare, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to avoid clumping. Heat gently if necessary to aid dissolution. Cool to room temperature before use. Add the weighed this compound to the vehicle and stir continuously to ensure a homogenous suspension.

  • Administration: Administer the solution or suspension immediately after preparation to ensure accurate dosing. If using a suspension, stir continuously during dosing to prevent settling. The recommended gavage volume for mice is typically 5-10 mL/kg.

Protocol 2: Preparation of this compound-Containing Rodent Diet

Materials:

  • This compound powder

  • Standard rodent chow (powdered form)

  • Large mixer (e.g., a V-blender or a planetary mixer)

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound: Determine the desired concentration of this compound in the diet (e.g., 40 mg/100g or 800 ppm). Calculate the total amount of this compound needed for the batch of diet you are preparing.

  • Weigh the this compound powder: Accurately weigh the calculated amount of this compound.

  • Pre-mixing: To ensure homogenous distribution, first mix the weighed this compound with a small portion of the powdered rodent chow in a separate container.

  • Final Mixing: Add the pre-mix to the bulk of the powdered chow in the large mixer. Mix for a sufficient duration (e.g., 15-30 minutes) to ensure uniform distribution of the this compound throughout the diet.

  • Pelleting (Optional): If desired, the mixed powder can be pelleted using a pellet press.

  • Storage: Store the this compound-containing diet in a cool, dry, and dark place. Clearly label the container with the compound name, concentration, and preparation date.

Mandatory Visualization

Miglitol_Signaling_Pathway cluster_inhibition This compound's Primary Action cluster_downstream Downstream Signaling Effects This compound This compound Alpha-glucosidase Alpha-glucosidase This compound->Alpha-glucosidase Inhibits PKA PKA This compound->PKA Modulates MAPK_pathway MAPK Pathway (p38 & ERK) This compound->MAPK_pathway Modulates GSK3b GSK3β This compound->GSK3b Decreases P-GSK3β Complex Carbohydrates Complex Carbohydrates Glucose Absorption Glucose Absorption Complex Carbohydrates->Glucose Absorption Digestion by Alpha-glucosidase Downstream Signaling Effects Downstream Signaling Effects Melanogenesis Melanogenesis PKA->Melanogenesis Inhibits p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK p38->Melanogenesis Inhibits ERK->Melanogenesis Activates Inhibition beta_catenin β-catenin GSK3b->beta_catenin Regulates beta_catenin->Melanogenesis Regulates

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow_Oral_Gavage start Start prep Prepare this compound Solution/Suspension start->prep weigh Weigh Animal prep->weigh calculate Calculate Dose Volume weigh->calculate gavage Administer via Oral Gavage calculate->gavage observe Observe for Adverse Effects gavage->observe end End observe->end

Caption: Experimental workflow for acute this compound administration.

Troubleshooting_Logic start Unexpected Result: Lack of Efficacy check_dose Is the dosage appropriate for the model? start->check_dose check_timing Was administration timed correctly with feeding? check_dose->check_timing Yes dose_response Action: Perform dose-response study check_dose->dose_response No check_diet Is the diet appropriate? check_timing->check_diet Yes adjust_timing Action: Adjust administration time check_timing->adjust_timing No check_prep Was the this compound prepared correctly? check_diet->check_prep Yes adjust_diet Action: Ensure sufficient complex carbohydrates check_diet->adjust_diet No reprepare Action: Prepare fresh solution check_prep->reprepare No

Caption: Troubleshooting logic for lack of efficacy.

References

Addressing analytical challenges in Miglitol impurity profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common analytical challenges encountered during the impurity profiling of Miglitol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of this compound that I should be aware of?

A1: During the synthesis and storage of this compound, several related substances and degradation products can arise. The most common process-related impurity is 1-deoxynojirimycin (DNJ), which is a key starting material.[1] Other potential impurities include various epimers of this compound. Under stress conditions, particularly oxidation, this compound can degrade to form other impurities.[1][2]

Q2: Which analytical technique is most suitable for this compound impurity profiling?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and effective technique for the separation and quantification of this compound and its impurities.[1][2][3] This method, often coupled with UV detection, provides good resolution and sensitivity. For structural elucidation and confirmation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[1][4]

Q3: My this compound sample is showing significant degradation. What are the likely causes?

A3: this compound is particularly susceptible to oxidative degradation.[1][2] Exposure to oxidizing agents, and to a lesser extent, thermal stress, can lead to the formation of degradation products. It is crucial to handle and store this compound samples under appropriate conditions to minimize degradation. Forced degradation studies have shown that this compound is relatively stable under acidic, basic, and photolytic stress conditions.[1][2]

Troubleshooting Guides

HPLC Method Development and Analysis

Issue 1: Poor resolution between this compound and its impurities, especially 1-deoxynojirimycin (DNJ).

  • Possible Causes & Solutions:

    • Inappropriate Column: Standard C18 columns may not provide optimal separation. A prevail carbohydrate ES column has been shown to be effective.[1][2]

    • Mobile Phase Composition: The polarity and pH of the mobile phase are critical. A gradient elution with a mobile phase consisting of a buffer (e.g., 10 mM dipotassium hydrogen orthophosphate adjusted to pH 8.0) and an organic modifier (e.g., acetonitrile) can improve resolution.[1][2]

    • Flow Rate and Temperature: Optimizing the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 35 °C) can enhance separation efficiency.[1][2]

Issue 2: Inconsistent retention times for the this compound peak.

  • Possible Causes & Solutions:

    • Inadequate Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase composition before each injection.

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer pH, can lead to shifts in retention time. Prepare fresh mobile phase for each analysis and ensure accurate pH measurement.

    • Column Degradation: Over time, column performance can degrade. If other troubleshooting steps fail, consider replacing the column.

Issue 3: Low sensitivity or poor peak shape for impurities.

  • Possible Causes & Solutions:

    • Incorrect Detection Wavelength: this compound and its related impurities have a chromophore that absorbs in the low UV region. A detection wavelength of 210 nm is commonly used for optimal sensitivity.[1][2]

    • Sample Diluent: The sample should be dissolved in a solvent compatible with the mobile phase to ensure good peak shape. A mixture of acetonitrile and water is often a suitable diluent.[1]

    • Injection Volume: Increasing the injection volume can improve the signal for low-level impurities, but be mindful of potential peak broadening.

Experimental Protocols

Representative RP-HPLC Method for this compound Impurity Profiling

This protocol is a summary of a validated method for the determination of this compound and its related substances.[1][2]

ParameterRecommended Condition
Column Prevail Carbohydrate ES (250 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Dipotassium hydrogen orthophosphate (pH adjusted to 8.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
35
40
50
55
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 20 µL
Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[5][6]

Stress ConditionTypical Procedure
Acid Hydrolysis Reflux the drug solution in 0.1 M HCl at 80°C for 2 hours.
Base Hydrolysis Reflux the drug solution in 0.1 M NaOH at 80°C for 2 hours.
Oxidative Degradation Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid drug to 105°C for 10 days.[1]
Photolytic Degradation Expose the drug solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours).[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Miglitol_Sample This compound Drug Substance/Product Sample_Prep Prepare Sample Solutions Miglitol_Sample->Sample_Prep Standard_Prep Prepare Standard Solutions HPLC RP-HPLC System Standard_Prep->HPLC Sample_Prep->HPLC Detection UV Detection (210 nm) HPLC->Detection Method Analytical Method (Gradient Elution) Method->HPLC Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: A typical experimental workflow for this compound impurity profiling by RP-HPLC.

Troubleshooting_Logic Start Poor Peak Resolution Check_Column Is the appropriate column being used? (e.g., Prevail Carbohydrate ES) Start->Check_Column Check_Mobile_Phase Is the mobile phase pH and composition correct? Check_Column->Check_Mobile_Phase Yes Solution_Column Use a recommended column for polar analytes. Check_Column->Solution_Column No Check_Gradient Is the gradient profile optimized? Check_Mobile_Phase->Check_Gradient Yes Solution_Mobile_Phase Prepare fresh mobile phase with accurate pH. Check_Mobile_Phase->Solution_Mobile_Phase No Solution_Gradient Adjust gradient slope for better separation. Check_Gradient->Solution_Gradient No End Resolution Improved Check_Gradient->End Yes Solution_Column->Check_Mobile_Phase Solution_Mobile_Phase->Check_Gradient Solution_Gradient->End

Caption: A logical troubleshooting guide for addressing poor peak resolution in HPLC analysis.

References

Technical Support Center: Managing Gastrointestinal Side Effects of Miglitol in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the gastrointestinal (GI) side effects of Miglitol in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the administration of this compound to animal subjects and offers potential solutions based on available research and general best practices in animal studies.

Problem Potential Cause Suggested Solution
High incidence of diarrhea and soft stools High initial dose of this compound.Initiate studies with a low dose and gradually increase to the target dose. This allows the animal's gastrointestinal system to adapt. A suggested starting dose could be 25 mg/kg, titrated upwards as tolerated.[1]
Diet high in complex carbohydrates.The mechanism of this compound involves the delayed digestion of carbohydrates. A diet with a very high complex carbohydrate content may exacerbate GI side effects. Consider standardizing the carbohydrate content of the diet across all study groups.
Abdominal bloating and flatulence Fermentation of undigested carbohydrates in the lower gastrointestinal tract.While a direct solution tested with this compound is not documented, co-administration of probiotics may help modulate the gut microbiota and potentially reduce gas production. Further investigation into specific probiotic strains would be required.
Variable drug absorption and inconsistent GI side effects Saturation of absorption at higher doses.This compound absorption becomes saturated at higher doses (≥ 5 mg/kg in rats and dogs).[2] This can lead to more undigested carbohydrates reaching the colon and causing side effects. Consider using a controlled-release formulation to ensure more consistent and prolonged absorption.
Poor tolerability even at low doses in specific animal models Genetic predisposition or specific gut microbiome composition.Some animal strains may be more susceptible to GI side effects. One study noted that Chrebp-knockout mice fed a high sucrose diet with this compound exhibited diarrhea.[3] If possible, consider using a different animal model or thoroughly characterizing the baseline gut microbiota of the study animals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound's gastrointestinal side effects?

A1: this compound is an alpha-glucosidase inhibitor. Its therapeutic action is to delay the digestion of complex carbohydrates in the small intestine.[4] This leads to an increased amount of undigested carbohydrates reaching the lower gastrointestinal tract, where they are fermented by gut bacteria. This fermentation process produces gas and can lead to osmotic diarrhea, resulting in common side effects like flatulence, abdominal pain, and diarrhea.[4]

Q2: How can I adjust the dosage of this compound to minimize GI side effects?

A2: A dose-escalation strategy is recommended.[1] Begin with a low dose to acclimate the animals. For example, you could start with 25 mg once daily and gradually increase the frequency and then the dose to the desired therapeutic level.[1] Monitoring the animals closely for any signs of GI distress during this titration period is crucial.

Q3: Are there any dietary modifications that can help reduce these side effects?

A3: While specific studies on dietary modifications to reduce this compound's side effects in animals are limited, general principles of managing GI health can be applied. A diet with a moderate and consistent level of complex carbohydrates may be beneficial. Introducing high-fiber components should be done with caution. While some fibers can aid in managing diarrhea, the type of fiber is important. Soluble, fermentable fibers might exacerbate gas production in the context of this compound administration.

Q4: Can co-administration of other agents, like probiotics, alleviate this compound's GI side effects?

A4: There is no direct evidence from animal studies on the co-administration of probiotics with this compound to reduce its specific GI side effects. However, probiotics have been shown to be effective in managing diarrhea and improving gut health in various animal models of gastrointestinal disease.[5][6][7][8][9] Theoretically, a probiotic that aids in the metabolism of undigested carbohydrates or modulates the gut microbiota to a less gas-producing profile could be beneficial. This approach would require validation in a specific study.

Q5: Would a controlled-release formulation of this compound be a viable strategy?

A5: Yes, a controlled-release formulation is a promising strategy. By releasing the drug slowly over a longer period, it may be possible to achieve a more consistent inhibition of alpha-glucosidase along the small intestine, potentially leading to a more gradual delivery of carbohydrates to the colon and thus reducing the severity of GI side effects.[10][11][12][13] Studies have explored the development of such formulations using various polymers.[12][13][14]

Experimental Protocols

Protocol 1: Dose Escalation for Improved Tolerability

This protocol outlines a general procedure for administering this compound with a gradual dose increase to enhance gastrointestinal tolerance in rodents.

  • Acclimation Phase: Allow animals to acclimate to the housing and diet for at least one week before the start of the study.

  • Week 1 (Low-Dose Initiation):

    • Administer this compound at a starting dose of 25 mg/kg body weight once daily by oral gavage.

    • Administer the dose at the beginning of the animals' main feeding period.

    • Monitor animals daily for clinical signs of GI distress, including stool consistency, bloating, and changes in behavior or food intake.

  • Week 2 (Increased Frequency):

    • If the initial dose is well-tolerated, increase the frequency to 25 mg/kg twice daily.

    • Continue daily monitoring of GI health.

  • Week 3 (Dose Increase):

    • If the twice-daily dosing is well-tolerated, increase the dose to 50 mg/kg twice daily, or as required by the study design.

    • Maintain rigorous monitoring. If GI side effects appear, consider reducing the dose to the previously tolerated level.

Protocol 2: Preparation of a Controlled-Release this compound Formulation (Based on Matrix Tablet Principle)

This is a simplified protocol for the conceptual preparation of a controlled-release this compound tablet for animal studies, based on principles from available literature.[12][14]

  • Materials:

    • This compound powder

    • Hydroxypropyl methylcellulose (HPMC) of a suitable viscosity grade (e.g., HPMC K4M) as a rate-controlling polymer.

    • Microcrystalline cellulose as a filler.

    • Magnesium stearate as a lubricant.

  • Procedure:

    • Accurately weigh the required amounts of this compound, HPMC, and microcrystalline cellulose.

    • Sieve all powders through a fine-mesh screen (e.g., 40-mesh) to ensure uniformity.

    • Mix the powders thoroughly in a blender.

    • Add a small amount of magnesium stearate (typically <1% of the total weight) and blend for a short period (e.g., 2-5 minutes).

    • Compress the powder mixture into small tablets using a tablet press with appropriate punches and dies suitable for the size of the animal. The compression force will need to be optimized to achieve the desired hardness and release characteristics.

    • Conduct in vitro dissolution studies to characterize the release profile of this compound from the tablets before in vivo administration.

Visualizations

Signaling_Pathway_of_Miglitol_Action cluster_small_intestine Small Intestine Lumen cluster_miglitol_action This compound Intervention cluster_consequences Consequences of Inhibition Complex_Carbs Complex Carbohydrates (e.g., Starch, Sucrose) Alpha_Glucosidase Alpha-Glucosidase Enzymes (on brush border) Complex_Carbs->Alpha_Glucosidase Digestion Undigested_Carbs_Colon Undigested Carbohydrates Enter Colon Complex_Carbs->Undigested_Carbs_Colon Bypass Digestion Glucose_Absorption Glucose Absorption Alpha_Glucosidase->Glucose_Absorption Monosaccharide (Glucose) Production Delayed_Glucose_Absorption Delayed Glucose Absorption (Therapeutic Effect) Alpha_Glucosidase->Delayed_Glucose_Absorption This compound This compound This compound->Alpha_Glucosidase Inhibition This compound->Delayed_Glucose_Absorption Bacterial_Fermentation Bacterial Fermentation Undigested_Carbs_Colon->Bacterial_Fermentation Gas_Production Gas Production (Flatulence) Bacterial_Fermentation->Gas_Production Osmotic_Diarrhea Osmotic Effect (Diarrhea) Bacterial_Fermentation->Osmotic_Diarrhea

Caption: Mechanism of this compound action and the pathway to GI side effects.

Experimental_Workflow_to_Minimize_GI_Effects cluster_strategies Mitigation Strategies cluster_outcomes Outcomes Start Start of Study (Animal Acclimation) Dose_Titration Dose Titration (Start Low, Go Slow) Start->Dose_Titration Diet_Mod Dietary Modification (Standardized Carbohydrates) Start->Diet_Mod CR_Formulation Controlled-Release Formulation Start->CR_Formulation Probiotics Co-administration (e.g., Probiotics) Start->Probiotics Administer_this compound Administer this compound Dose_Titration->Administer_this compound Diet_Mod->Administer_this compound CR_Formulation->Administer_this compound Probiotics->Administer_this compound Monitor_Animals Monitor for GI Side Effects (Diarrhea, Bloating) Administer_this compound->Monitor_Animals Data_Collection Collect Study-Specific Data (e.g., Blood Glucose) Monitor_Animals->Data_Collection Improved_Tolerability Improved Tolerability Monitor_Animals->Improved_Tolerability Reduced_Side_Effects Reduced Side Effects Data_Collection->Reduced_Side_Effects

Caption: Workflow for implementing strategies to minimize this compound's GI effects.

References

Improving the yield of Miglitol synthesis through process optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Miglitol synthesis. The focus is on the widely utilized chemical-biological synthesis route, addressing specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthesis route for this compound?

A1: The most prevalent method for large-scale this compound production is a chemical-biological approach. This process involves two key steps:

  • Biotransformation: The regioselective oxidation of N-(2-hydroxyethyl)-D-glucamine (NHEG) to 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL) using whole cells of the bacterium Gluconobacter oxydans.

  • Catalytic Hydrogenation: The subsequent hydrogenation of the 6NSL intermediate to yield this compound.

This method is favored for its high selectivity and efficiency in establishing the desired stereochemistry.

Q2: What are the critical process parameters that significantly impact the overall yield of this compound?

A2: The overall yield of this compound is highly dependent on the optimization of parameters in both the biotransformation and catalytic hydrogenation steps. Key parameters include:

  • Biotransformation:

    • Gluconobacter oxydans cell density and viability

    • Substrate (NHEG) and product (6NSL) concentrations

    • Dissolved oxygen levels

    • pH and temperature of the fermentation medium

  • Catalytic Hydrogenation:

    • Catalyst type and loading (e.g., Palladium on Carbon - Pd/C)

    • Hydrogen pressure

    • Reaction temperature and pH

    • Purity of the 6NSL intermediate

Q3: What are the common impurities encountered in this compound synthesis?

A3: Potential impurities can arise from starting materials, side reactions, or degradation products. Common impurities include unreacted starting materials (NHEG), the intermediate (6NSL), and potential byproducts from the hydrogenation step. Biological impurities from the biotransformation broth, such as proteins and other cellular debris, can also be present and negatively impact the subsequent hydrogenation step.

Troubleshooting Guides

Section 1: Biotransformation of NHEG to 6NSL

This section addresses common issues encountered during the biotransformation of N-(2-hydroxyethyl)-D-glucamine (NHEG) to 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL) using Gluconobacter oxydans.

Problem Potential Causes Troubleshooting Solutions
Low Cell Yield of Gluconobacter oxydans Inadequate nutrient composition in the growth medium.Optimize the concentration of carbon and nitrogen sources, as well as essential minerals and growth factors in the fermentation medium.
Suboptimal growth conditions (pH, temperature, aeration).Maintain optimal growth conditions for G. oxydans, typically a pH between 5.0 and 6.0 and a temperature of 28-30°C with vigorous aeration.
Low Biocatalytic Activity of Resting Cells Loss of cell viability during harvesting and washing.Handle cells gently during centrifugation and washing steps. Use appropriate buffers to maintain cell integrity.
Inhibition by high substrate (NHEG) or product (6NSL) concentrations.[1][2]Maintain the NHEG concentration below inhibitory levels (e.g., not exceeding 60 g/L)[2]. Consider in-situ product removal strategies if product inhibition is observed.
Incomplete Conversion of NHEG to 6NSL Insufficient dissolved oxygen.[3]Increase agitation and/or aeration rates to ensure adequate oxygen supply, as the oxidation of NHEG is an oxygen-dependent process. A dissolved oxygen concentration of around 30% has been shown to be effective[3].
Suboptimal pH or temperature during biotransformation.Maintain the reaction pH around 5.0 and the temperature between 25-30°C for optimal enzyme activity.
Loss of biocatalyst activity over time.[1]Consider cell immobilization techniques or in-situ cell regeneration to maintain catalytic activity over extended reaction times[1].
Section 2: Catalytic Hydrogenation of 6NSL to this compound

This section provides guidance on troubleshooting the catalytic hydrogenation of 6NSL to produce this compound.

Problem Potential Causes Troubleshooting Solutions
Low Conversion of 6NSL Catalyst deactivation.[4]Ensure complete removal of biological impurities from the 6NSL solution prior to hydrogenation, as these can poison the Pd/C catalyst[4].
Insufficient hydrogen pressure or mass transfer.Increase hydrogen pressure within the recommended range (e.g., 1-2 MPa) and ensure efficient stirring to maximize gas-liquid mass transfer.
Suboptimal reaction temperature or pH.Optimize the reaction temperature (typically 25-50°C) and pH (around 6.0) for the hydrogenation reaction.
Formation of Byproducts Over-hydrogenation or side reactions.Optimize reaction time and temperature to minimize the formation of byproducts. Monitor the reaction progress closely using HPLC or TLC.
Presence of impurities in the 6NSL starting material.Purify the 6NSL intermediate to remove any components that may lead to side reactions during hydrogenation.
Difficulty in Catalyst Recovery and Reuse Catalyst poisoning by sulfur-containing compounds or organic molecules.Implement a catalyst regeneration protocol. This may involve washing with a basic solution (e.g., dilute NaOH) followed by water and an organic solvent, and then drying under vacuum[5]. Supercritical CO2 extraction is another potential regeneration method[6].
Section 3: Crystallization and Purification of this compound

This section addresses common challenges in obtaining high-purity crystalline this compound.

Problem Potential Causes Troubleshooting Solutions
Low Crystallization Yield Inappropriate solvent system or solvent ratio.Optimize the solvent system. Ethanol-water mixtures are commonly used. Experiment with different ratios to find the optimal balance between solubility at high temperature and insolubility at low temperature.
Supersaturation not reached or too low.Concentrate the solution further before cooling to ensure it is sufficiently supersaturated.
Cooling rate is too fast.Allow the solution to cool slowly to promote the formation of larger, purer crystals and maximize the yield.
Low Purity of Crystalline this compound Co-precipitation of impurities.Ensure the crude this compound solution is adequately purified before crystallization. Techniques like ion-exchange chromatography can be effective[7].
Inefficient washing of crystals.Wash the filtered crystals with a small amount of cold crystallization solvent to remove residual mother liquor containing impurities.
"Oiling Out" Instead of Crystallization The boiling point of the solvent is too high, or the solution is cooled too rapidly.Use a lower-boiling point solvent system if possible. Ensure a slow and controlled cooling process.
High concentration of impurities.Purify the crude product before attempting crystallization to remove impurities that can interfere with crystal lattice formation.

Data Presentation

Table 1: Optimized Parameters for this compound Synthesis Stages

Parameter Biotransformation (NHEG to 6NSL) Catalytic Hydrogenation (6NSL to this compound) Crystallization
Key Reactant N-(2-hydroxyethyl)-D-glucamine (NHEG)6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL)Crude this compound Solution
Biocatalyst/Catalyst Gluconobacter oxydans cellsPalladium on Carbon (Pd/C)-
Temperature 25-30 °C25-50 °CCooling from elevated temperature to 5-10 °C[7]
pH 5.0 - 6.0~ 6.0Not specified
Pressure Atmospheric1-2 MPa HydrogenAtmospheric
Solvent Aqueous mediumWater, Ethanol-waterEthanol-water, Methanol[7]
Typical Yield >80% conversion>90%High recovery

Experimental Protocols

Protocol 1: Biotransformation of NHEG to 6NSL
  • Cultivation of Gluconobacter oxydans : Inoculate a suitable fermentation medium with G. oxydans. The medium typically contains a carbon source (e.g., sorbitol), a nitrogen source (e.g., yeast extract), and mineral salts. Incubate at 28-30°C with vigorous agitation to ensure adequate aeration.

  • Cell Harvesting : Harvest the cells in the late exponential growth phase by centrifugation.

  • Resting Cell Biotransformation : Resuspend the harvested cells in a reaction buffer (pH 5.0-6.0). Add NHEG to the cell suspension to a final concentration that is not inhibitory (e.g., up to 60 g/L)[2].

  • Reaction Conditions : Maintain the reaction mixture at 25-30°C with constant agitation and aeration for 24-48 hours.

  • Monitoring : Monitor the conversion of NHEG to 6NSL using HPLC or TLC.

  • Termination and Separation : Once the reaction is complete, separate the cells from the supernatant containing the 6NSL product by centrifugation or filtration.

Protocol 2: Catalytic Hydrogenation of 6NSL to this compound
  • Reaction Setup : To a solution of 6NSL in water or an ethanol-water mixture in a high-pressure reactor, add 5-10% Pd/C catalyst.

  • Hydrogenation : Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen to 1-2 MPa.

  • Reaction Conditions : Heat the reaction mixture to 25-50°C and stir vigorously for 4-8 hours.

  • Monitoring : Monitor the disappearance of the starting material (6NSL) by TLC or HPLC.

  • Catalyst Removal : After the reaction is complete, cool the reactor, release the hydrogen pressure, and filter the reaction mixture to remove the Pd/C catalyst.

  • Work-up : The filtrate containing this compound can then be concentrated and purified.

Protocol 3: Crystallization of this compound
  • Concentration : Concentrate the aqueous solution of crude this compound under reduced pressure.

  • Solvent Addition : Add a suitable anti-solvent, such as ethanol or methanol, to the concentrated syrup with stirring[7].

  • Crystallization : A large amount of white solid should precipitate. Continue stirring for a couple of hours to ensure complete crystallization.

  • Cooling : Cool the mixture to 5-10°C to maximize the recovery of the crystalline product[7].

  • Filtration and Washing : Collect the crystals by filtration and wash with a small amount of cold ethanol or methanol.

  • Drying : Dry the crystals under vacuum at 50-70°C to obtain pure this compound[7].

Mandatory Visualization

Miglitol_Synthesis_Workflow cluster_biotransformation Biotransformation cluster_hydrogenation Catalytic Hydrogenation cluster_purification Purification & Crystallization NHEG N-(2-hydroxyethyl)- D-glucamine (NHEG) Biotransformation Oxidation NHEG->Biotransformation G_oxydans Gluconobacter oxydans Resting Cells G_oxydans->Biotransformation Intermediate 6-(N-hydroxyethyl)-amino-6-deoxy -α-L-sorbofuranose (6NSL) Biotransformation->Intermediate Hydrogenation Reduction Intermediate->Hydrogenation Hydrogen H₂ Hydrogen->Hydrogenation Catalyst Pd/C Catalyst Catalyst->Hydrogenation Crude_this compound Crude this compound Hydrogenation->Crude_this compound Purification Purification (e.g., Ion Exchange) Crude_this compound->Purification Crystallization Crystallization (Ethanol/Water) Purification->Crystallization Pure_this compound Pure Crystalline This compound Crystallization->Pure_this compound

Caption: Workflow for the chemical-biological synthesis of this compound.

Troubleshooting_Decision_Tree cluster_bio Biotransformation Issues cluster_hydro Hydrogenation Issues cluster_purify Purification Issues Start Low this compound Yield Check_Bio Check Biotransformation (NHEG to 6NSL) Start->Check_Bio Check_Hydro Check Hydrogenation (6NSL to this compound) Start->Check_Hydro Check_Purify Check Crystallization & Purification Start->Check_Purify Low_Conversion Low 6NSL Conversion? Check_Bio->Low_Conversion Low_Hydro_Conversion Low this compound Conversion? Check_Hydro->Low_Hydro_Conversion Low_Final_Yield Low Crystalline Yield? Check_Purify->Low_Final_Yield Check_Purity_Final Low Purity? Check_Purify->Check_Purity_Final Check_Cells Check Cell Viability & Density Low_Conversion->Check_Cells Yes Check_DO Check Dissolved O₂ Low_Conversion->Check_DO Yes Check_Inhibition Check Substrate/ Product Inhibition Low_Conversion->Check_Inhibition Yes Check_Catalyst Check Catalyst Activity (Deactivation?) Low_Hydro_Conversion->Check_Catalyst Yes Check_Pressure Check H₂ Pressure & Stirring Low_Hydro_Conversion->Check_Pressure Yes Check_Purity_6NSL Check 6NSL Purity Low_Hydro_Conversion->Check_Purity_6NSL Yes Check_Solvent Optimize Solvent System Low_Final_Yield->Check_Solvent Yes Check_Cooling Check Cooling Rate Low_Final_Yield->Check_Cooling Yes Improve_Purification Improve Pre-crystallization Purification Check_Purity_Final->Improve_Purification Yes

Caption: Troubleshooting decision tree for low this compound yield.

References

Optimization of HPLC mobile phase for better separation of Miglitol and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of Miglitol. A critical point to note is that this compound is not metabolized in humans or animals; therefore, the focus of separation is on this compound and its potential impurities or degradation products, not its metabolites.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why am I not finding any metabolites of this compound in my samples?

A1: Extensive studies have shown that this compound is not metabolized in the body.[1][2] The unchanged drug is primarily excreted through the kidneys. Therefore, when developing an HPLC method, the focus should be on separating this compound from its starting materials, potential synthetic impurities, and any degradation products that may form during manufacturing or storage.

Q2: What is a common stationary phase for this compound analysis?

A2: Reversed-phase columns, particularly C18 and C8 columns, are frequently used for the separation of this compound and its related substances.[3][4][5][6] For specific applications, other columns like amino or carbohydrate-specific columns have also been employed.[3][7]

Q3: What type of mobile phase is typically used for this compound separation?

A3: The mobile phase for this compound analysis is often a mixture of an aqueous buffer and an organic modifier. Common buffers include phosphate buffers and ammonium acetate.[3][7][8][9] The most frequently used organic modifiers are acetonitrile and methanol.[3][5][7] The pH of the aqueous phase is a critical parameter to optimize for achieving good peak shape and resolution.

Q4: What detection wavelength is suitable for this compound?

A4: this compound lacks a strong chromophore, which can make UV detection challenging. Detection is often performed at low UV wavelengths, such as 210 nm, 216 nm, or 220 nm.[3][7][8][9] For higher sensitivity and specificity, especially in biological matrices, mass spectrometry (MS) detection is often preferred.[6][10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the aqueous portion of the mobile phase. For this compound, a slightly acidic to neutral pH is often a good starting point.
Secondary interactions with the stationary phase.Add a competing amine, such as triethylamine (TEA), to the mobile phase to reduce peak tailing.
Column overload.Reduce the injection volume or the concentration of the sample.
Poor Resolution Between this compound and Impurities Mobile phase composition is not optimal.Vary the ratio of the organic modifier to the aqueous buffer. A gradient elution may be necessary to separate all compounds effectively.[7]
Incorrect stationary phase.Consider a different column chemistry (e.g., C8 instead of C18, or a polar-embedded phase).
Flow rate is too high.Reduce the flow rate to allow for better partitioning between the stationary and mobile phases.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence.
Fluctuation in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed. Use a mobile phase degasser.
Column temperature variations.Use a column oven to maintain a constant and consistent temperature.[7]
Low Signal Intensity Inappropriate detection wavelength.Optimize the detection wavelength. For low UV absorbing compounds like this compound, this is critical.
Sample concentration is too low.Concentrate the sample or increase the injection volume (if it does not lead to peak distortion).
Degradation of the analyte.Ensure sample stability by using appropriate storage conditions and sample preparation techniques.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound in Bulk Drug

This protocol is based on a method for the estimation of this compound in bulk and tablet dosage forms.[3]

  • Column: Inertsil Amino C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and Monobasic Sodium Phosphate buffer (pH 7.5) in a ratio of 80:20 (v/v)

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Diluent: Mobile Phase

Protocol 2: Gradient Reversed-Phase HPLC Method for this compound and its Impurities

This protocol is adapted from a method developed for the separation of this compound from its potential impurities.[7]

  • Column: Prevail Carbohydrate ES (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM Dipotassium Hydrogen Orthophosphate (pH 8.0, adjusted with phosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-35 min: 90% B to 70% B

    • 35-40 min: Hold at 70% B

    • 40-50 min: 70% B to 90% B

    • 50-55 min: Hold at 90% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 35 °C

Data Presentation

Table 1: Comparison of HPLC Methods for this compound Analysis
Parameter Method 1 [3]Method 2 [4]Method 3 [5]Method 4 [8][9]
Column Inertsil Amino C18 (150x4.6mm, 5µm)Phenomenex C8 (150x4.6mm, 5µm)Phenomenex Gemini C18 (250x4.6mm, 5µm)Lichrospher ODS (250x4.6mm, 5µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 7.5) (80:20)Acetonitrile:Sodium Dihydrogen Phosphate (15:85)Methanol:TEA Buffer (50:50)0.05 M Ammonium Acetate
Flow Rate 1.5 mL/min1.0 mL/min1.0 mL/min0.5 mL/min
Detection 220 nm232 nm272 nm216 nm
Retention Time 13.93 min3.40 min2.12 min6.45 min

Visualizations

Mobile_Phase_Optimization_Workflow cluster_0 Initial Conditions cluster_1 Optimization Cycle cluster_2 Parameter Adjustment cluster_3 Final Method Start Select Column (e.g., C18) InitialMP Initial Mobile Phase (e.g., 50:50 ACN:Buffer) Start->InitialMP Analyze Inject Standard & Analyze Chromatogram InitialMP->Analyze Evaluate Evaluate Resolution, Peak Shape, Tailing Analyze->Evaluate Decision Acceptable? Evaluate->Decision AdjustOrganic Adjust Organic Modifier Ratio Decision->AdjustOrganic No End Optimized Method Decision->End Yes AdjustOrganic->Analyze AdjustpH Adjust Buffer pH AdjustOrganic->AdjustpH AdjustpH->Analyze ChangeModifier Change Organic Modifier (e.g., MeOH) AdjustpH->ChangeModifier ChangeModifier->Analyze

Caption: Workflow for HPLC mobile phase optimization.

Logical_Relationships cluster_params Mobile Phase Parameters cluster_outcomes Separation Quality Organic_Ratio Organic:Aqueous Ratio Resolution Resolution Organic_Ratio->Resolution Retention_Time Retention Time Organic_Ratio->Retention_Time Strongly Influences pH Buffer pH Peak_Shape Peak Shape pH->Peak_Shape Strongly Influences Selectivity Selectivity pH->Selectivity Buffer_Conc Buffer Concentration Buffer_Conc->Peak_Shape Organic_Type Organic Modifier Type Organic_Type->Resolution Organic_Type->Selectivity Strongly Influences

Caption: Relationship between mobile phase parameters and separation quality.

References

Dealing with the hygroscopic nature of Miglitol during laboratory storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of Miglitol during laboratory storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: Is this compound powder hygroscopic?

A1: Yes, this compound is known to be hygroscopic. Its structure is similar to that of monosaccharides, contributing to its tendency to absorb moisture from the atmosphere. Tablets manufactured using standard formulations can exhibit significant hygroscopicity, necessitating stringent storage protocols to maintain product quality.[1]

Q2: What are the potential consequences of improper storage of this compound?

A2: Improper storage and moisture absorption can lead to several issues, including:

  • Physical Changes: Caking, clumping, and changes in powder flowability can occur, complicating handling and weighing.[2]

  • Inaccurate Dosing: The absorption of water can lead to inaccuracies in weighing the active pharmaceutical ingredient (API), resulting in incorrect concentrations in your experiments.

  • Alteration of Dissolution Profile: For immediate-release formulations, changes in the physical properties due to moisture can impact the dissolution rate, which is critical for the drug's efficacy.[1]

  • Chemical Degradation: While forced degradation studies indicate that this compound is stable against hydrolysis, it is susceptible to oxidative degradation.[3] High moisture content can potentially accelerate other degradation pathways in the presence of other excipients or impurities.

Q3: What are the ideal storage conditions for this compound in a laboratory setting?

A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a controlled, low-humidity environment. Ideally, this would be a desiccator containing a suitable drying agent (e.g., silica gel) or a humidity-controlled cabinet. For many hygroscopic drugs, maintaining a relative humidity below 30% is recommended.[4]

Q4: How can I accurately weigh a hygroscopic substance like this compound?

A4: Accurate weighing of hygroscopic materials requires a swift and careful technique. It is advisable to work in a low-humidity environment if possible, such as a glove box with controlled humidity. Weighing should be done promptly after removing the substance from its desiccated storage. Use a weighing vessel with a lid to minimize exposure to ambient air during transfer to the balance.

Q5: What type of packaging is recommended for long-term storage of this compound-containing formulations?

A5: For long-term stability, moisture-proof packaging is essential. Options include:

  • High-barrier films and aluminum foil blister packs for unit doses.[5]

  • Tightly sealed bottles with desiccant canisters or sachets.[6]

  • Specialized moisture-suppression bags that incorporate a desiccant into the packaging material.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
This compound powder is clumped or caked. Exposure to ambient humidity during storage or handling.1. Gently break up the clumps with a clean, dry spatula before weighing. 2. If caking is severe, consider performing a water content analysis (see Experimental Protocols) to assess the extent of moisture absorption. 3. Review and improve your storage conditions (e.g., use fresh desiccant, ensure container is airtight).
Inconsistent results in bioassays or formulations. Inaccurate weighing due to moisture uptake.1. Refine your weighing procedure to minimize exposure to air. 2. Perform a "Loss on Drying" or Karl Fischer titration to determine the water content and correct the sample weight accordingly.
Unexpected degradation products observed during stability studies. While this compound is stable to hydrolysis, moisture can potentiate other reactions, especially in the presence of certain excipients.1. Confirm that the degradation is not due to oxidation, to which this compound is known to be susceptible.[3] 2. Investigate the compatibility of this compound with other components of your formulation in the presence of moisture.
Difficulty in achieving uniform powder flow during formulation. Increased inter-particle adhesion due to absorbed moisture.1. Ensure all processing steps are carried out in a humidity-controlled environment. 2. Consider the use of glidants in your formulation to improve powder flow.

Experimental Protocols

Protocol 1: Determination of Water Content by Loss on Drying (LOD)

This method measures the loss in mass of the substance upon drying under specified conditions and is suitable for determining the amount of volatile matter, including water.

Materials:

  • Glass-stoppered, shallow weighing bottle

  • Drying oven with temperature control (±2°C)

  • Desiccator with a suitable desiccant (e.g., silica gel)

  • Analytical balance

Procedure:

  • Dry the weighing bottle and its stopper in the oven at the temperature specified for the analysis (e.g., 105°C) for 30 minutes.

  • Place the bottle and stopper in a desiccator to cool to room temperature.

  • Accurately weigh the empty, dry weighing bottle with its stopper.

  • Transfer 1 to 2 grams of the this compound sample into the weighing bottle and replace the stopper.

  • Accurately weigh the bottle with the sample.

  • Distribute the sample as evenly as possible in a thin layer (not exceeding 5 mm in depth) by gentle, sidewise shaking.

  • Place the loaded bottle in the drying oven, remove the stopper, and place the stopper in the oven as well.

  • Dry the sample at the specified temperature and for the time indicated (e.g., 105°C for 2-4 hours). If a monograph for this compound is available, follow the specified conditions.

  • After the drying period, promptly close the bottle with its stopper and transfer it to a desiccator to cool to room temperature.

  • Once cooled, reweigh the bottle and its contents accurately.

  • Calculate the percentage loss on drying using the following formula:

    % Loss on Drying = [(Initial Weight of Sample - Final Weight of Sample) / Initial Weight of Sample] x 100

Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric)

This method is specific for water and is suitable for samples with higher water content (0.1% to 100%).[8] Given this compound's similarity to sugary alcohols, a modified solvent may be necessary for complete dissolution.

Materials:

  • Karl Fischer titrator (volumetric)

  • Appropriate Karl Fischer reagents (e.g., one-component or two-component systems)

  • Methanol (dry, Karl Fischer grade)

  • Formamide (as a solubilizer, if needed)

  • Water standard for titer determination

Procedure:

  • Titer Determination: Determine the water equivalence factor (titer) of the Karl Fischer reagent using a certified water standard as per the instrument manufacturer's instructions.

  • Solvent Preparation: Add an appropriate volume of dry methanol to the titration vessel. If this compound dissolves poorly in methanol alone, a mixture of methanol and formamide (e.g., up to 50% formamide) can be used as the solvent. Gentle warming (e.g., to 50°C) may also aid dissolution, but care should be taken to avoid degradation.

  • Solvent Titration: Titrate the solvent with the Karl Fischer reagent until it is "dry" (i.e., until the endpoint is reached and stable).

  • Sample Analysis: a. Accurately weigh a suitable amount of the this compound sample. b. Quickly transfer the sample to the conditioned titration vessel, ensuring minimal exposure to atmospheric moisture. c. Allow the sample to dissolve completely. A stirring time of at least 3 minutes is recommended. d. Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

  • Calculation: The instrument's software will typically calculate the water content automatically based on the volume of titrant consumed, the sample weight, and the reagent's titer. The formula is:

    % Water = (Volume of Titrant (mL) x Titer (mg/mL) / Sample Weight (mg)) x 100

Visualizations

experimental_workflow cluster_storage Storage and Preparation cluster_experiment Experimental Use cluster_analysis Quality Control storage Store this compound in tightly sealed container in a desiccator weighing Weighing in a low-humidity environment (e.g., glove box) storage->weighing Transfer quickly dissolution Dissolution in pre-dried solvent weighing->dissolution Use immediately qc_check Moisture Content Analysis (KF Titration / LOD) weighing->qc_check Parallel check reaction Perform Experiment (e.g., formulation, bioassay) dissolution->reaction correction Correct sample weight based on water content qc_check->correction If necessary correction->reaction Apply correction factor

Caption: Workflow for Handling Hygroscopic this compound.

troubleshooting_workflow start Unexpected Result in Water Content Analysis check_procedure Review Experimental Procedure and Records start->check_procedure decision_procedure Procedural Error Found? check_procedure->decision_procedure check_instrument Verify Instrument Calibration and Performance decision_instrument Instrument Issue Found? check_instrument->decision_instrument check_reagents Check Reagent (e.g., KF titer, desiccant) decision_reagents Reagent Issue Found? check_reagents->decision_reagents decision_procedure->check_instrument No action_procedure Correct Procedure and Re-run Sample decision_procedure->action_procedure Yes decision_instrument->check_reagents No action_instrument Recalibrate/Service Instrument and Re-run decision_instrument->action_instrument Yes action_reagents Replace Reagents and Re-run Sample decision_reagents->action_reagents Yes conclusion Result is Valid, Investigate Sample (e.g., storage history) decision_reagents->conclusion No

References

Method validation for Miglitol analysis according to ICH guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Miglitol analysis in accordance with ICH guidelines. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Question: What are the likely causes of peak tailing or fronting for the this compound peak?

Answer: Peak asymmetry for this compound can arise from several factors:

  • Secondary Interactions: The this compound molecule has functional groups that can interact with active sites on the HPLC column packing material, leading to tailing.

  • Column Overload: Injecting a sample with a high concentration of this compound can saturate the column, resulting in peak fronting.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. An unsuitable pH can lead to poor peak shape.

  • Column Degradation: Over time, the performance of the analytical column can degrade, leading to peak shape issues.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Adjust the pH of the mobile phase. For this compound, which is a basic compound, a slightly acidic or neutral pH is often used.

    • Consider adding a competing base to the mobile phase to block active sites on the column.

  • Reduce Sample Concentration: Dilute the sample to a lower concentration to avoid column overload.

  • Check Column Health:

    • If the column is old or has been used extensively, replace it with a new one.

    • Flush the column with a strong solvent to remove any contaminants that may be causing peak distortion.[1]

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities in the sample, which can contribute to peak tailing.[2]

Question: I am observing ghost peaks in my chromatograms during this compound analysis. What could be the cause and how can I resolve it?

Answer: Ghost peaks are extraneous peaks that appear in a chromatogram, often in blank runs.[3] The common causes include:

  • Contaminated Mobile Phase: Impurities in the solvents or buffers used to prepare the mobile phase can accumulate on the column and elute as ghost peaks.

  • Carryover from Previous Injections: Residual sample from a previous injection can be carried over to the next run, appearing as a ghost peak.

  • Sample Degradation: this compound may degrade in the sample vial or on the column, leading to the appearance of degradation product peaks.

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared buffers for the mobile phase.[4]

  • Implement a Thorough Needle Wash Protocol: Ensure the injector needle and sample loop are adequately flushed between injections to prevent carryover.

  • Investigate Sample Stability: Analyze the stability of this compound in the chosen sample solvent and under the chromatographic conditions.

  • Run a Blank Gradient: If using a gradient method, run a blank gradient (without injection) to see if the ghost peaks are related to mobile phase contamination.

Question: My system suitability test (SST) is failing for parameters like theoretical plates or tailing factor. What should I do?

Answer: Failure to meet system suitability criteria indicates that the chromatographic system is not performing adequately for the intended analysis.

Troubleshooting Steps:

  • Check Column Performance: The column is a primary factor affecting theoretical plates and tailing.

    • Ensure the column is properly equilibrated with the mobile phase.

    • If the column is old, it may need to be replaced.

  • Verify Mobile Phase Preparation: Incorrect mobile phase composition or pH can significantly impact chromatographic performance. Prepare fresh mobile phase and ensure accurate measurements.

  • Inspect for Leaks: Leaks in the HPLC system can cause fluctuations in flow rate and pressure, leading to poor chromatography.[5]

  • Degas the Mobile Phase: Air bubbles in the mobile phase can cause baseline noise and affect pump performance, leading to SST failures.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the validation of an analytical method for this compound according to ICH Q2(R1) guidelines.[5]

Question: What are the key validation parameters to be evaluated for an HPLC assay method for this compound?

Answer: According to ICH guidelines, the key validation parameters for an assay method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[6]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-day precision)

    • Intermediate Precision (Inter-day precision)

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Question: What are the typical acceptance criteria for these validation parameters for a this compound HPLC method?

Answer: The acceptance criteria should be predefined and justified. The following table summarizes typical acceptance criteria for a this compound HPLC assay method.

Validation ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be pure and free from interference from placebo, impurities, and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration.
Accuracy Percent recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Signal-to-Noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Robustness The results should remain within the system suitability criteria when method parameters are varied.

Question: How is specificity demonstrated for a stability-indicating this compound HPLC method?

Answer: Specificity for a stability-indicating method is demonstrated through forced degradation studies.[7] In these studies, the drug substance and drug product are subjected to stress conditions to produce degradation products. The this compound peak should be well-resolved from any peaks of degradation products, impurities, and placebo components.

Experimental Protocol: Forced Degradation Study

A typical forced degradation study for this compound involves the following stress conditions:[8]

  • Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).[8]

  • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug substance or drug product to dry heat (e.g., 105°C).[9]

  • Photolytic Degradation: Expose the sample to UV and visible light.

The stressed samples are then analyzed by the HPLC method to assess the resolution between the this compound peak and any degradation peaks.

Experimental Protocols

This section provides a detailed methodology for a typical RP-HPLC method for the analysis of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffer (e.g., 10 mM dipotassium hydrogen orthophosphate, pH 8.0) and an organic solvent (e.g., acetonitrile).[9]
Flow Rate 1.0 mL/min[9]
Detection Wavelength 210 nm[9]
Injection Volume 20 µL[9]
Column Temperature 35°C[9]

Standard Solution Preparation:

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution.

  • Further dilute the stock solution with the mobile phase to prepare working standard solutions of desired concentrations.

Sample Solution Preparation (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a certain amount of this compound (e.g., 10 mg) and transfer it to a volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.[8]

Visualizations

Method_Validation_Workflow cluster_Plan Planning cluster_Execute Execution cluster_Report Reporting Plan Define Analytical Method & Acceptance Criteria Specificity Specificity (Forced Degradation) Plan->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report

Caption: Workflow for this compound HPLC Method Validation.

HPLC_Troubleshooting cluster_PeakShape Peak Shape Issues cluster_GhostPeaks Extraneous Peaks cluster_SST System Suitability Failure Problem Chromatographic Problem Observed Peak_Tailing Peak Tailing/Fronting Problem->Peak_Tailing Ghost_Peaks Ghost Peaks Problem->Ghost_Peaks SST_Fail SST Failure Problem->SST_Fail Check_pH Adjust Mobile Phase pH Peak_Tailing->Check_pH Check_Conc Reduce Sample Concentration Peak_Tailing->Check_Conc Check_Column Check/Replace Column Peak_Tailing->Check_Column Check_Solvents Use High-Purity Solvents Ghost_Peaks->Check_Solvents Check_Carryover Optimize Needle Wash Ghost_Peaks->Check_Carryover Check_Equilibration Ensure Column Equilibration SST_Fail->Check_Equilibration Check_Leaks Inspect for System Leaks SST_Fail->Check_Leaks

Caption: Troubleshooting Decision Tree for this compound HPLC Analysis.

References

Optimizing the conditions for the enzymatic bioconversion step in Miglitol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic bioconversion of N-2-hydroxyethyl glucamine (NHEG) to 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL), a critical step in Miglitol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the key enzymatic step in the bioconversion for this compound synthesis?

A1: The core enzymatic step is the regioselective oxidation of N-2-hydroxyethyl glucamine (NHEG) to 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL). This biotransformation is catalyzed by the membrane-bound D-sorbitol dehydrogenase (mSLDH) found in the resting cells of Gluconobacter oxydans.[1]

Q2: Why are "resting cells" of Gluconobacter oxydans used for the bioconversion?

A2: Resting cells, which are non-growing but metabolically active, are used to maximize the conversion of the substrate to the desired product. In this state, the cells' metabolic activity is directed towards the specific biotransformation rather than biomass production, leading to higher product yields and simplifying downstream processing.[2][3][4]

Q3: What are the major challenges encountered in this bioconversion process?

A3: Common challenges include low cell yield during the cultivation of Gluconobacter oxydans, a decline in the biocatalytic activity of the resting cells during the biotransformation, and the critical dependency on sufficient oxygen supply.[5][6][7] Substrate and product inhibition can also impact the reaction efficiency.

Q4: How can I monitor the progress of the reaction?

A4: The concentrations of the substrate (NHEG) and the product (6NSL) can be effectively monitored using High-Performance Liquid Chromatography (HPLC).[1] Real-time or automated HPLC-MS systems can provide immediate feedback on reaction components for more precise tracking.[8][9]

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion of NHEG to 6NSL
Potential Cause Troubleshooting Action
Suboptimal Reaction Conditions Systematically optimize pH, temperature, and reaction time. Refer to the "Data Presentation" section for recommended starting points and observed effects.
Insufficient Oxygen Supply Gluconobacter oxydans is strictly aerobic.[1] Increase aeration and/or agitation speed to ensure sufficient dissolved oxygen (DO). Consider expressing Vitreoscilla hemoglobin (VHb) in your strain to enhance oxygen transfer.[7]
Low Biocatalyst Activity Ensure the resting cells are harvested at the optimal growth phase. The catalytic activity of mSLDH can diminish over time; consider using freshly prepared resting cells or optimizing storage conditions (e.g., 4°C).[10]
Substrate or Product Inhibition High concentrations of NHEG or the accumulation of 6NSL can inhibit the enzyme. Investigate the optimal substrate concentration for your specific strain and consider strategies for in-situ product removal if inhibition is severe.
Inadequate Cofactor (PQQ) Availability The mSLDH enzyme is PQQ-dependent. Overexpression of the pqqABCDE gene cluster can increase the intracellular PQQ concentration and enhance mSLDH activity.[11][12]
Issue 2: Poor Growth and Low Biomass Yield of Gluconobacter oxydans
Potential Cause Troubleshooting Action
Nutrient Limitation in Growth Medium Optimize the composition of the fermentation medium. Ensure adequate sources of carbon (e.g., sorbitol), nitrogen (e.g., yeast extract), and essential minerals.[1][2]
Suboptimal Growth Conditions Maintain optimal pH and temperature during the cultivation phase. For G. oxydans, a pH of around 6.0 and a temperature of 30°C are often used for growth.[1][2]
Formation of Inhibitory Byproducts G. oxydans can produce gluconic acid from glucose, which can lower the pH and inhibit growth. Using sorbitol or mannitol as the carbon source can mitigate this issue.[2] Metabolic engineering to inactivate glucose dehydrogenase can also improve growth on glucose.[2][3]

Data Presentation

Table 1: Effect of Reaction Conditions on 6NSL Production
Parameter Condition A Condition B Condition C Outcome on 6NSL Yield Reference
pH 4.05.06.0Optimal conversion is often observed around pH 5.0.[1]
Temperature (°C) 152025Lower temperatures (e.g., 15°C) are often used for the biotransformation step.[1][11]
Substrate (NHEG) Conc. (g/L) 406080Higher concentrations can lead to substrate inhibition. 60 g/L is a commonly reported starting concentration.[1]
Aeration (vvm) 1.01.52.0Increased aeration generally improves yield, highlighting the importance of oxygen.[1]
Table 2: Comparison of Biotransformation Processes
Process Scale Substrate (NHEG) Biocatalyst Reaction Time (h) Product (6NSL) Yield Reference
Shake Flask60 g/LG. oxydans resting cells24~44.2 g/L[1]
5-L Bioreactor60 g/LMutant G. oxydans resting cells3653.6 g/L[1][13]
Repeated Batch (Immobilized)50 g/LImmobilized G. oxydans9 cyclesAverage 42.6 g/L per batch[6]

Experimental Protocols

Protocol 1: Preparation of Gluconobacter oxydans Resting Cells
  • Inoculum Preparation: Inoculate a single colony of G. oxydans into a suitable seed medium (e.g., containing sorbitol, yeast extract, and phosphates). Incubate at 30°C with shaking until the late exponential growth phase is reached.

  • Bioreactor Cultivation: Transfer the seed culture to a larger bioreactor containing the production medium. Maintain the pH at 6.0, temperature at 30°C, and provide adequate aeration (e.g., 1.5 vvm) and agitation (e.g., 400 rpm).[10]

  • Cell Harvesting: Once the desired cell density is achieved, harvest the cells by centrifugation (e.g., 1000 x g for 30 minutes at 4°C).[10]

  • Washing: Wash the cell pellet thoroughly with distilled water or a suitable buffer to remove residual medium components.

  • Storage: The resulting resting cells can be used immediately or stored at 4°C for a short period before the biotransformation.[10]

Protocol 2: Enzymatic Bioconversion of NHEG to 6NSL
  • Reaction Setup: Prepare the reaction mixture containing the desired concentration of NHEG (e.g., 60 g/L) and any necessary salts (e.g., 0.5 g/L MgSO₄·7H₂O) in a suitable buffer or sterile water.[1]

  • pH Adjustment: Adjust the pH of the substrate solution to the optimal value (e.g., 5.0) using an appropriate acid or base.[1]

  • Initiation of Bioconversion: Add the prepared resting cells of G. oxydans to the reaction mixture.

  • Incubation: Maintain the reaction at the optimal temperature (e.g., 15°C) with constant agitation and aeration.[1]

  • Reaction Monitoring: Periodically take samples from the reaction mixture and analyze the concentrations of NHEG and 6NSL by HPLC to monitor the progress of the conversion.

  • Termination and Product Recovery: Once the reaction has reached completion (or the desired conversion), terminate the reaction by separating the cells from the supernatant via centrifugation. The supernatant containing the 6NSL can then be used for downstream processing and purification.

Visualizations

Enzymatic_Bioconversion_Pathway NHEG N-2-hydroxyethyl glucamine (NHEG) G_oxydans Gluconobacter oxydans (Resting Cells) mSLDH Enzyme NHEG->G_oxydans 6NSL 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL) Hydrogenation Chemical Hydrogenation 6NSL->Hydrogenation This compound This compound G_oxydans->6NSL Bioconversion Hydrogenation->this compound Reduction

Caption: Enzymatic bioconversion pathway in this compound synthesis.

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioconversion & Optimization cluster_analysis Analysis & Downstream Culture 1. G. oxydans Cultivation Harvest 2. Cell Harvesting & Washing Culture->Harvest RestingCells 3. Resting Cells Harvest->RestingCells ReactionSetup 4. Reaction Setup (NHEG, Buffer) RestingCells->ReactionSetup Optimization 5. Parameter Optimization (pH, Temp, Aeration) ReactionSetup->Optimization Monitoring 6. Reaction Monitoring (HPLC) Optimization->Monitoring DataAnalysis 7. Data Analysis (Yield, Conversion Rate) Monitoring->DataAnalysis Downstream 8. Product Recovery (6NSL) DataAnalysis->Downstream

Caption: Experimental workflow for optimizing the bioconversion step.

Troubleshooting_Logic Start Low 6NSL Yield CheckConversion Is NHEG Conversion Incomplete? Start->CheckConversion CheckActivity Is Biocatalyst Activity Low? CheckConversion->CheckActivity Yes CheckByproducts Are Byproducts Detected? CheckConversion->CheckByproducts No FreshCells Use Freshly Prepared Resting Cells CheckActivity->FreshCells Yes OptimizeGrowth Optimize G. oxydans Growth Phase CheckActivity->OptimizeGrowth No ModifyStrain Modify Strain (e.g., for cofactor) CheckByproducts->ModifyStrain No AdjustSubstrate Adjust Substrate Concentration CheckByproducts->AdjustSubstrate Yes OptimizeConditions Optimize Reaction Conditions (pH, Temp) ImproveAeration Increase Aeration & Agitation FreshCells->OptimizeConditions OptimizeGrowth->ImproveAeration AdjustSubstrate->OptimizeConditions

Caption: Troubleshooting decision tree for low 6NSL yield.

References

Troubleshooting poor resolution in the chromatographic analysis of Miglitol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chromatographic Analysis of Miglitol

Welcome to the technical support center for the chromatographic analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, particularly poor resolution, encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you might face during the chromatographic analysis of this compound.

Q1: Why is my this compound peak eluting at or near the void volume?

A1: This is a common issue when using standard reversed-phase columns like C18 with typical water/acetonitrile mobile phases.[1] this compound is a highly polar compound, and it has little retention on traditional C18 columns under these conditions.

Solutions:

  • Column Selection: Consider using a specialized column designed for polar compounds. A Prevail Carbohydrate ES column or an amino-based column (like Shodex NH2P-50 4E) has shown good results for retaining and separating this compound.[1][2]

  • Mobile Phase Modification: Employ an ion-pair reagent, such as sodium 1-octanesulfonate, in your mobile phase to increase retention on a C18 column.[3] Alternatively, using a highly aqueous mobile phase with a polar-modified C18 column can also be effective.

  • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is another suitable technique for highly polar compounds like this compound.

Q2: I am observing poor resolution between this compound and its impurities. What should I do?

A2: Poor resolution between closely related compounds, such as this compound and its epimers or degradation products, requires careful optimization of your chromatographic method.[1]

Solutions:

  • Optimize Mobile Phase Composition:

    • pH Adjustment: The pH of the mobile phase buffer is critical. For a method using a phosphate buffer, adjusting the pH can alter the ionization state of this compound and its impurities, thereby affecting their retention and selectivity. Methods have successfully used pH values of 4.0, 7.5, and 8.0.[1][4][5]

    • Organic Modifier Ratio: If using a gradient method, adjust the gradient slope. A shallower gradient can increase the separation between closely eluting peaks. For isocratic methods, systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower percentage of organic solvent generally increases retention and can improve resolution, but it will also increase the run time.[6]

  • Lower the Flow Rate: Decreasing the flow rate can enhance separation efficiency and lead to narrower peaks, thus improving resolution.[6] However, this will also lead to longer analysis times.

  • Adjust Column Temperature: Lowering the column temperature can increase retention and may improve peak resolution.[6] Conversely, a slightly higher temperature (e.g., 35 °C) has been shown to improve peak shape and reduce column back pressure in some methods.[1] It is important to find the optimal temperature for your specific separation.

  • Column Choice: Ensure you are using a high-efficiency column with a small particle size (e.g., 5 µm or less). A longer column can also provide better resolution.[6]

Q3: My this compound peak is showing significant tailing. What are the potential causes and solutions?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself.

Solutions:

  • Check Mobile Phase pH: The mobile phase pH can influence peak shape. For basic compounds like this compound, using a mobile phase with a higher pH (e.g., 8.0) can sometimes reduce tailing by suppressing the interaction of protonated amine groups with residual silanols on the column packing.[1]

  • Use Mobile Phase Additives: Adding a competitor base, like triethylamine (TEA), to the mobile phase can mask active sites on the silica support and improve peak shape.

  • Column Condition: The column may be contaminated or nearing the end of its life. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.[7] A void at the column inlet can also cause tailing; this can be checked by reversing the column and running a test chromatogram.[8]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[9] Try diluting your sample and reinjecting.

Q4: My peaks are broad, leading to poor resolution and sensitivity. How can I fix this?

A4: Broad peaks can stem from various issues, including extra-column volume, slow kinetics, or problems with the mobile phase or column.

Solutions:

  • Check for Leaks: Ensure all fittings, especially between the column and the detector, are secure, as leaks can cause peak broadening.[10]

  • Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector.

  • Optimize Flow Rate: A flow rate that is too low or too high can lead to peak broadening. The optimal flow rate depends on the column dimensions and particle size.[6]

  • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase.[10] Injecting a sample in a solvent much stronger than the mobile phase can cause broad peaks.

  • Guard Column: If you are using a guard column, it may be contaminated or expired. Try replacing it.[10]

Data Presentation: Recommended Chromatographic Conditions

The following tables summarize validated HPLC conditions for this compound analysis from various studies.

ParameterMethod 1Method 2Method 3Method 4
Column Prevail Carbohydrate ES (250 x 4.6 mm, 5 µm)[1]Inertsil amino C18 (150 x 4.6 mm)[4]Zorabax C18 (250 x 4.6 mm, 5 µm)[5]Shodex NH2P-50 4E[2]
Mobile Phase A: 10 mM K₂HPO₄ (pH 8.0) B: Acetonitrile[1]Acetonitrile : Monobasic Sodium Phosphate (pH 7.5) (80:20, v/v)[4]Phosphate Buffer (pH 4.0) : Methanol (80:20, v/v)[5]Sodium Dihydrogen Phosphate : Acetonitrile (85:15, v/v)[11]
Mode Gradient[1]Isocratic[4]Isocratic[5]Isocratic[11]
Flow Rate 1.0 mL/min[1]1.5 mL/min[4]1.0 mL/min[5]Not Specified
Temperature 35 °C[1]AmbientAmbientAmbient
Detection (UV) 210 nm[1]220 nm[4]251 nm[5]232 nm[11]
Retention Time ~24.0 min[1]~13.9 min[4]~3.0 min[5]~3.4 min[11]

Experimental Protocols

This section provides a detailed example of a validated RP-HPLC method for analyzing this compound and its related substances.

Objective: To separate and quantify this compound from its process-related impurities and degradation products.

Methodology based on Balakumaran, K., et al. (2016): [1]

  • Chromatographic System:

    • HPLC system equipped with a UV detector.

    • Column: Prevail Carbohydrate ES (250 × 4.6 mm, 5 µm particle size).[1]

    • Column Temperature: 35 °C.[1]

    • UV Detection Wavelength: 210 nm.[1]

    • Injection Volume: 20 µL.[1]

    • Flow Rate: 1.0 mL/min.[1]

  • Reagents and Solutions:

    • Mobile Phase A: Prepare a 10 mM solution of dipotassium hydrogen orthophosphate (K₂HPO₄). Adjust the pH to 8.0 using concentrated phosphoric acid.[1]

    • Mobile Phase B: Acetonitrile (HPLC grade).[1]

    • Diluent: A mixture of acetonitrile and water (50:50, v/v).[12]

  • Gradient Program:

    • A typical gradient program for separating this compound from its impurities is as follows:[1]

      Time (min) % Mobile Phase B (Acetonitrile)
      0 90
      35 70
      40 70
      50 90

      | 55 | 90 |

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the diluent to achieve the desired concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure there are no interfering peaks.

    • Inject the prepared sample solution and record the chromatogram.

    • Identify the this compound peak based on its retention time (~24.0 min) compared to a reference standard.[1]

Visualizations

Troubleshooting Workflow for Poor Resolution

This diagram outlines a systematic approach to diagnosing and solving poor resolution in your chromatogram.

Caption: A step-by-step workflow for troubleshooting poor resolution issues.

Relationship Between HPLC Parameters and Resolution

This diagram illustrates how key HPLC parameters influence retention, efficiency, and selectivity, which are the core components of chromatographic resolution.

Resolution_Factors cluster_selectivity Influences Selectivity cluster_efficiency Influences Efficiency cluster_retention Influences Retention Resolution Chromatographic Resolution Selectivity Selectivity (α) Selectivity->Resolution Efficiency Efficiency (N) Efficiency->Resolution Retention Retention Factor (k) Retention->Resolution MobilePhase Mobile Phase Type (ACN vs MeOH, pH, Buffer) MobilePhase->Selectivity ColumnType Column Stationary Phase (C18, Amino, etc.) ColumnType->Selectivity Temperature_S Temperature Temperature_S->Selectivity ParticleSize Column Particle Size ParticleSize->Efficiency FlowRate_E Flow Rate FlowRate_E->Efficiency ColumnLength Column Length ColumnLength->Efficiency OrganicPercent Organic Solvent % OrganicPercent->Retention Temperature_R Temperature Temperature_R->Retention

Caption: Key parameters affecting the three factors of chromatographic resolution.

References

Technical Support Center: Stability-Indicating HPLC Method for Miglitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the development and execution of a stability-indicating HPLC method for the analysis of Miglitol.

HPLC Troubleshooting Guide

Encountering issues during your HPLC analysis of this compound? This guide provides a systematic approach to identifying and resolving common problems.

Problem Potential Cause Recommended Solution
High Backpressure - Clogged column inlet frit or guard column.[1][2] - Blockage in the system tubing or injector.[3] - Precipitation of buffer salts in the mobile phase.[2] - Inappropriate flow rate.[1]- Replace the guard column or column inlet frit. - Backflush the column (if permissible by the manufacturer).[1] - Systematically check and clear any blockages in the tubing and injector.[2] - Ensure the mobile phase is properly filtered and degassed; consider flushing the system with water.[1] - Reduce the flow rate to the recommended level.[1]
Baseline Noise or Drift - Air bubbles in the pump or detector.[1][4] - Contaminated mobile phase or detector cell.[1][5] - Leaking pump seals or fittings.[4] - Detector lamp nearing the end of its life.[5] - Temperature fluctuations.[5]- Degas the mobile phase and prime the pump.[3] - Flush the system with a strong solvent to clean the flow cell. - Inspect all fittings for leaks and replace pump seals if necessary.[4] - Replace the detector lamp. - Use a column oven to maintain a stable temperature.[5]
Peak Tailing - Column degradation or contamination.[5] - Secondary interactions between this compound and the stationary phase. - Sample overload.[2] - Incompatible injection solvent with the mobile phase.[4]- Use a guard column and ensure proper sample preparation. - Adjust the mobile phase pH or use a different column chemistry. - Reduce the injection volume or sample concentration.[2] - Dissolve the sample in the mobile phase whenever possible.[4]
Peak Fronting - Sample solvent is stronger than the mobile phase.[5] - Column overload.[2]- Ensure the injection solvent is weaker than or the same as the mobile phase.[4] - Decrease the amount of sample injected.[2]
Split Peaks - Partially blocked column inlet frit.[5] - Void in the column packing material.[5] - Injector issue.[4]- Replace the column inlet frit. - Replace the column. - Inspect and clean the injector.
Shifting Retention Times - Inconsistent mobile phase preparation.[1] - Fluctuations in column temperature.[1] - Column aging.[1] - Inconsistent pump flow rate.[4]- Prepare fresh mobile phase and ensure accurate composition. - Use a column oven for temperature control.[1] - Replace the column if it has degraded. - Check and calibrate the pump flow rate.[4]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a stability-indicating HPLC method?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6] The goal is to ensure that the method can separate the API from any potential interferents, providing a reliable assessment of the drug's stability over time.[6]

Q2: What are the typical stress conditions used in forced degradation studies for this compound?

Forced degradation studies for this compound, as recommended by ICH guidelines, typically involve exposure to the following stress conditions:

  • Acid Hydrolysis: e.g., 0.1 N HCl.

  • Base Hydrolysis: e.g., 0.1 N NaOH.

  • Oxidative Degradation: e.g., 3-6% hydrogen peroxide.[7]

  • Thermal Stress: e.g., heating at 60-105°C.[6][7]

  • Photolytic Stress: Exposure to UV and visible light.[6]

Studies have shown that this compound is particularly susceptible to oxidative degradation.[6][8]

Q3: What type of HPLC column is suitable for this compound analysis?

A reversed-phase C18 column is commonly used for the analysis of this compound.[9][10] For example, an Inertsil C18 column (150 x 4.6 mm, 5 µm) has been shown to provide good separation.[9][10] Another option is a Prevail Carbohydrate ES column (250 x 4.6 mm, 5 µm).[6][11]

Q4: What are the typical mobile phase compositions for this compound HPLC analysis?

A common mobile phase for this compound analysis is a mixture of an aqueous buffer and an organic solvent. For instance, a mobile phase consisting of acetonitrile and monobasic sodium phosphate buffer (pH 7.5) in a ratio of 80:20 (v/v) has been successfully used.[9][10] Another reported mobile phase is a gradient of 10 mM dipotassium hydrogen orthophosphate (pH 8.0) and acetonitrile.[6][11]

Q5: What is a suitable detection wavelength for this compound?

This compound can be detected using a UV detector at a wavelength of 210 nm or 220 nm.[6][9][10][11]

Q6: What are the key validation parameters for a stability-indicating HPLC method?

According to ICH guidelines, the key validation parameters for a stability-indicating HPLC method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6][11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9][10][11]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9][10][11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9][10]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10][11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[10]

Experimental Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for the development and validation of a stability-indicating HPLC method for this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • Monobasic sodium phosphate

  • Orthophosphoric acid (for pH adjustment)

  • HPLC grade water

2. Chromatographic Conditions:

Parameter Condition
Column Inertsil C18 (150 x 4.6 mm, 5 µm)[9][10]
Mobile Phase Acetonitrile: 20mM Monobasic Sodium Phosphate (pH 7.5) (80:20, v/v)[9][10]
Flow Rate 1.5 mL/min[9][10]
Detection Wavelength 220 nm[9][10]
Injection Volume 20 µL[6][11]
Column Temperature Ambient or 35°C[6][11]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 10-150 µg/mL).

  • Sample Solution: Crush tablets containing this compound to a fine powder. Weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

4. Forced Degradation Studies:

  • Acid Degradation: Treat the drug substance with 0.1 N HCl at 80°C for 2 hours.

  • Base Degradation: Treat the drug substance with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified period.

  • Neutralize the acidic and basic solutions before injection. Dilute all stressed samples to a suitable concentration with the mobile phase.

5. Method Validation:

  • Specificity: Inject the blank, placebo, standard solution, and stressed samples to demonstrate that the this compound peak is free from interference from degradation products and excipients.

  • Linearity: Analyze a series of at least five concentrations of the standard solution. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.998.[9]

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate injections of the standard solution on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts and/or equipment. The %RSD should be ≤ 2%.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.[10]

  • LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[10]

Visualizations

Stability_Indicating_HPLC_Method_Workflow cluster_dev Method Development cluster_stress Forced Degradation Studies cluster_val Method Validation (ICH Guidelines) lit_review Literature Review & Preliminary Studies optimization Chromatographic Optimization (Column, Mobile Phase, etc.) lit_review->optimization Initial Parameters acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal photo Photolysis specificity Specificity optimization->specificity Optimized Method acid->specificity Stressed Samples base->specificity Stressed Samples oxidation->specificity Stressed Samples thermal->specificity Stressed Samples photo->specificity Stressed Samples linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness lod_loq LOD & LOQ robustness->lod_loq final_method Final Stability-Indicating HPLC Method lod_loq->final_method Validated Method

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

HPLC_Troubleshooting_High_Backpressure cluster_causes Potential Causes cluster_solutions Solutions problem High Backpressure Observed cause1 Column Frit Blockage problem->cause1 cause2 System Blockage problem->cause2 cause3 Buffer Precipitation problem->cause3 sol1 Replace Frit / Backflush Column cause1->sol1 sol2 Isolate and Clear Blockage in Tubing/Injector cause2->sol2 sol3 Flush System with Water / Prepare Fresh Mobile Phase cause3->sol3

Caption: Troubleshooting logic for high backpressure in an HPLC system.

References

Refinement of protocols for assessing Miglitol's effect on inflammatory markers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for assessing the effect of Miglitol on inflammatory markers. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is thought to exert its anti-inflammatory effects?

A1: this compound, an α-glucosidase inhibitor, is believed to exert anti-inflammatory effects primarily by suppressing postprandial hyperglycemia and glucose fluctuations.[1][2][3][4] This reduction in glycemic variability is associated with a decrease in the expression of pro-inflammatory cytokines.[1][2][3][4]

Q2: Which inflammatory markers have been shown to be affected by this compound?

A2: Studies have demonstrated that this compound can suppress the gene expression and/or protein levels of several key inflammatory markers, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ).[3][4][5]

Q3: What are the key signaling pathways potentially involved in this compound's anti-inflammatory action?

A3: The anti-inflammatory effects of this compound may be mediated through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the NF-κB signaling pathway.[6][7] AMPK is a key energy sensor that, when activated, can suppress inflammatory responses.[6] The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of inflammatory cytokines.

Q4: What are the typical concentrations of this compound used in in vitro studies?

A4: In vitro studies have used a range of this compound concentrations, typically from 100 µM to 500 µM, to investigate its effects on cellular functions, including those related to inflammation and oxidative stress.[7] However, the optimal concentration will be cell-type and assay-dependent, and it is crucial to perform a dose-response curve to determine the effective, non-toxic concentration for your specific experimental setup.

Data Presentation

The following tables provide a template for summarizing quantitative data from experiments assessing this compound's effect on inflammatory markers. Researchers should populate these tables with their own experimental data.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Protein Levels (ELISA)

This compound Concentration (µM)TNF-α (pg/mL) ± SD% Inhibition of TNF-αIL-6 (pg/mL) ± SD% Inhibition of IL-6IL-1β (pg/mL) ± SD% Inhibition of IL-1β
0 (Vehicle Control)0%0%0%
10
50
100
250
500

Table 2: Effect of this compound on Pro-inflammatory Cytokine Gene Expression (qRT-PCR)

This compound Concentration (µM)TNF-α (Fold Change) ± SDIL-6 (Fold Change) ± SDIL-1β (Fold Change) ± SD
0 (Vehicle Control)1.01.01.0
10
50
100
250
500

Experimental Protocols & Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

Objective: To quantify the concentration of TNF-α and IL-6 in cell culture supernatants or plasma samples following treatment with this compound.

Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for either human TNF-α or IL-6 overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add your standards (recombinant TNF-α or IL-6 of known concentrations) and samples (diluted as necessary) to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Development: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate until a color change is observed (typically 15-30 minutes), protected from light.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well to terminate the reaction.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the target cytokine in your samples.

Troubleshooting Guide: ELISA

IssuePossible Cause(s)Suggested Solution(s)
High Background - Insufficient washing- Detection antibody concentration too high- Cross-reactivity of antibodies- Contaminated reagents- Increase the number of wash steps and ensure complete removal of wash buffer.- Optimize the detection antibody concentration by titration.- Use highly specific monoclonal antibodies.- Prepare fresh buffers and reagents.
Weak or No Signal - Inactive reagents (antibodies, HRP, substrate)- Insufficient incubation times- Low concentration of target analyte- Improper storage of reagents- Check the expiration dates and storage conditions of all reagents.- Ensure adherence to recommended incubation times and temperatures.- Concentrate the sample or use a more sensitive ELISA kit.- Aliquot reagents to avoid repeated freeze-thaw cycles.
High Variability (Poor Duplicates) - Pipetting errors- Inconsistent washing- Edge effects on the plate- Calibrate pipettes regularly and use proper pipetting techniques.- Use an automated plate washer for consistent washing.- Avoid using the outer wells of the plate if edge effects are suspected.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

Objective: To measure the relative gene expression of TNF-α, IL-6, and IL-1β in cells treated with this compound.

Methodology:

  • RNA Extraction: Isolate total RNA from your cell lysates using a commercially available RNA extraction kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix on ice, containing:

    • SYBR Green or TaqMan master mix

    • Forward and reverse primers for your target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)

    • Diluted cDNA template

    • Nuclease-free water

  • qPCR Amplification: Run the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Troubleshooting Guide: qRT-PCR

IssuePossible Cause(s)Suggested Solution(s)
No Amplification or Low Signal - Poor RNA quality or quantity- Inefficient cDNA synthesis- Incorrect primer design- PCR inhibitors in the sample- Ensure high-purity RNA with A260/280 ratio of ~2.0.- Optimize the reverse transcription reaction.- Validate primer efficiency and specificity.- Re-purify RNA to remove inhibitors.
Non-specific Amplification (Multiple Peaks in Melt Curve) - Primer-dimer formation- Non-optimal annealing temperature- Redesign primers to avoid self-dimerization.- Perform a temperature gradient PCR to determine the optimal annealing temperature.
High Variability Between Replicates - Pipetting errors- Inconsistent sample quality- Use a master mix to minimize pipetting variability.- Ensure consistent RNA extraction and cDNA synthesis across all samples.
Western Blotting for NF-κB Signaling Pathway

Objective: To assess the activation of the NF-κB pathway by measuring the phosphorylation of key proteins (e.g., p65, IκBα) in response to this compound treatment.

Methodology:

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of your target proteins (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-IκBα, anti-IκBα) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Troubleshooting Guide: Western Blotting

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Bands - Low protein expression- Inefficient protein transfer- Inactive primary or secondary antibody- Insufficient antibody concentration- Load more protein per lane.- Optimize transfer time and voltage.- Use fresh, properly stored antibodies.- Titrate antibody concentrations.
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or try a different blocking agent.- Optimize antibody dilutions.- Increase the duration and number of wash steps.
Non-specific Bands - Primary antibody is not specific- Protein degradation- Use a more specific antibody or perform antibody validation.- Add protease inhibitors to the lysis buffer and keep samples on ice.

Visualizations

Experimental_Workflow cluster_cell_culture In Vitro Model cluster_assays Assessment of Inflammatory Markers cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., Macrophages, Endothelial Cells) inflammatory_stimulus 2. Inflammatory Stimulus (e.g., LPS, High Glucose) cell_culture->inflammatory_stimulus miglitol_treatment 3. This compound Treatment (Dose-Response) inflammatory_stimulus->miglitol_treatment elisa 4a. ELISA (TNF-α, IL-6 Protein) miglitol_treatment->elisa Supernatant q_pcr 4b. qRT-PCR (TNF-α, IL-6 mRNA) miglitol_treatment->q_pcr Cell Lysate (RNA) western_blot 4c. Western Blot (NF-κB Pathway Proteins) miglitol_treatment->western_blot Cell Lysate (Protein) data_analysis 5. Data Analysis & Interpretation elisa->data_analysis q_pcr->data_analysis western_blot->data_analysis

Caption: Experimental workflow for assessing this compound's anti-inflammatory effects in vitro.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound AMPK AMPK This compound->AMPK Activates IKK IKK Complex AMPK->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates for Degradation NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inflammatory_Genes->Cytokines

Caption: Proposed signaling pathway for this compound's anti-inflammatory effects.

References

Technical Support Center: Optimization of Forced Degradation Studies for Miglitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the optimization of forced degradation studies for Miglitol.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound expected to degrade?

A1: Based on forced degradation studies, this compound is found to be stable under photolytic, thermal, acid, and base hydrolysis conditions.[1][2][3][4] However, it is susceptible to degradation under oxidative stress.[1][2][3][4]

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is oxidation.[1][2][3][4] Studies have shown the formation of a single major degradation product under oxidative conditions.[1]

Q3: What analytical technique is most suitable for analyzing this compound and its degradation products?

A3: A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used for the separation and quantification of this compound and its degradation products.[1][3][4] A UV detection wavelength of 210 nm is often employed.[1][3][4]

Q4: Why am I not observing any degradation under acidic, basic, or thermal stress?

A4: It is characteristic of this compound to be stable under these conditions.[1][2][3][4] If no degradation is observed, it indicates that the drug substance is stable under the applied stress and that your experimental setup is likely performing as expected.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No degradation observed under oxidative conditions. - Insufficient concentration of the oxidizing agent.- Inadequate reaction time or temperature.- Increase the concentration of the oxidizing agent (e.g., 3% hydrogen peroxide).- Increase the temperature (e.g., to 60°C) and/or extend the reaction time (e.g., 1 hour or longer).[5]
Poor peak shape (e.g., tailing, fronting) in the chromatogram. - Inappropriate mobile phase pH.- Column degradation.- Sample overload.- Adjust the mobile phase pH to ensure it is appropriate for the analyte and column chemistry.- Use a new or different HPLC column.- Reduce the concentration of the sample being injected.
Inconsistent retention times. - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate between injections.
Unexpected degradation peaks in control samples. - Contamination of the drug substance or reagents.- Degradation during sample preparation or storage.- Use high-purity solvents and reagents.- Analyze samples immediately after preparation or store them at an appropriate low temperature.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Results for this compound

Stress ConditionReagent/ParametersDurationTemperatureObservation
Acid Hydrolysis0.5 N HCl10 daysRoom TemperatureNo degradation observed[1]
Base Hydrolysis0.5 N NaOH10 daysRoom TemperatureNo degradation observed[1]
Oxidative3% H₂O₂1 hour60°CSignificant degradation observed[5]
ThermalDry Heat10 days105°CNo degradation observed[1]
Photolytic1.2 million lux hours (visible) & 200 Wh/m² (UV)11 daysNot specifiedNo degradation observed[1]
Water HydrolysisWater10 daysRoom TemperatureNo degradation observed[1]

Experimental Protocols

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Forced Degradation Procedures:

  • Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.5 N HCl. Keep the solution at room temperature for 10 days.[1] Before analysis, neutralize the solution with an appropriate amount of 0.5 N NaOH.

  • Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.5 N NaOH. Keep the solution at room temperature for 10 days.[1] Before analysis, neutralize the solution with an appropriate amount of 0.5 N HCl.

  • Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide. Heat the solution at 60°C for 1 hour.[5]

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 10 days.[1] After the specified time, allow the sample to cool, and then prepare a solution of known concentration for analysis.

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter for 11 days.[1]

3. Analytical Method (RP-HPLC):

  • Column: A suitable C18 column (e.g., Prevail Carbohydrate ES, 250 x 4.6 mm, 5 µm) is often used.[1]

  • Mobile Phase: A gradient or isocratic elution can be used. One example includes a mobile phase consisting of a buffer (e.g., 10 mM dipotassium hydrogen orthophosphate, pH 8.0) and an organic modifier (e.g., acetonitrile).[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: UV detection at 210 nm.[1]

  • Injection Volume: 20 µL.[1]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (0.5N HCl, RT, 10 days) stock->acid base Base Hydrolysis (0.5N NaOH, RT, 10 days) stock->base oxidative Oxidative Degradation (3% H2O2, 60°C, 1 hr) stock->oxidative thermal Thermal Degradation (105°C, 10 days) stock->thermal photo Photolytic Degradation (1.2M lux hrs, 200 Wh/m2) stock->photo hplc RP-HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc result Data Interpretation (Peak Purity, Mass Balance) hplc->result

Caption: Experimental workflow for forced degradation studies of this compound.

G cluster_stable Stable Conditions cluster_degrades Degradation Condition This compound This compound acid_base Acid/Base Hydrolysis This compound->acid_base No Degradation thermal Thermal This compound->thermal No Degradation photolytic Photolytic This compound->photolytic No Degradation oxidative Oxidative Stress This compound->oxidative Degrades degradation_product Degradation Product(s) oxidative->degradation_product

Caption: Stability profile of this compound under different stress conditions.

References

Improving the efficiency of Miglitol purification from a reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to improve the efficiency of Miglitol purification from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be aware of during this compound synthesis and purification?

A1: The main impurities encountered during this compound synthesis are typically process-related. These include the intermediate precursor 1-deoxynojirimycin (DNJ) and various epimeric impurities that can form during the synthesis process.[1] Additionally, if halo alkyl alcohols like 2-bromo ethanol are used as alkylating agents, they can be present as potential genotoxic impurities that must be carefully controlled.[2][3] Degradation products can also arise under stress conditions such as oxidative hydrolysis.[1]

Q2: What are the most common analytical techniques for assessing this compound purity?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely reported method for determining the purity of this compound and quantifying its related substances.[2] Detection is commonly performed using a UV detector at wavelengths around 210-220 nm.[1][4] Other techniques used for characterization and specific analyses include mass spectrometry (LC-MS), ion chromatography, and capillary electrophoresis.[1][2]

Q3: Which chromatography methods are suitable for large-scale purification of this compound?

A3: For preparative and large-scale purification, column chromatography is a standard method.[1] Ion-exchange chromatography is also a viable technique, particularly for separating polar, charged molecules like this compound from non-ionic impurities.[5][6] For highly efficient, continuous purification, Simulated Moving Bed (SMB) chromatography can be employed. SMB is an engineered process that reduces solvent consumption and increases throughput compared to traditional batch chromatography, making it suitable for industrial production.[7][8]

Q4: What is a common final purification step for obtaining high-purity this compound?

A4: The final step in purifying this compound is typically crystallization. After chromatographic separation and concentration of the eluate, this compound is often crystallized from an alcohol solvent, such as ethanol or an ethanol/water mixture, to yield high-purity crystals (>99%).[9][10] This step is crucial for removing residual impurities and isolating the final active pharmaceutical ingredient in a stable, solid form.[11]

Troubleshooting Guides

Chromatography Purification (HPLC / Column Chromatography)
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Resolution / Co-elution of Impurities Inappropriate Mobile Phase: The solvent system lacks the selectivity needed to separate this compound from closely related impurities like epimers.[1]- Adjust Mobile Phase pH: Modify the pH of the aqueous component. For this compound, a pH of around 8.0 has been shown to be effective.[1] - Change Organic Modifier: If using acetonitrile, try methanol or vice-versa. - Introduce Ion-Pairing Reagent: For highly polar compounds, adding an ion-pairing reagent can improve retention and resolution.
Incorrect Column Chemistry: this compound and its impurities are highly polar and may show poor retention on standard C18 columns, eluting near the void volume.[1]- Use a Specialized Column: Employ a column designed for polar compounds, such as a carbohydrate analysis column or an amino column.[4] - Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for retaining and separating very polar analytes.
High Backpressure Clogged Column or System: Particulate matter from the sample or precipitation of the compound has blocked the column frit or tubing.[12][13]- Filter the Sample: Always filter the reaction mixture through a 0.45 µm or 0.22 µm filter before injection.[12] - Check for Precipitation: Ensure this compound is fully dissolved in the mobile phase or injection solvent. If necessary, dilute the sample. - Clean the System: Flush the column and system according to the manufacturer's instructions. A reversed flow direction can sometimes dislodge particulates from the inlet frit.[13]
Low Recovery of this compound Irreversible Adsorption: this compound may be adsorbing irreversibly to active sites on the stationary phase.- Check pH: Ensure the mobile phase pH is not causing the compound to interact too strongly with the column material. - Add a Competitor: In ion-exchange chromatography, increasing the salt concentration of the elution buffer can improve recovery.
Incomplete Elution: The elution buffer may be too weak to displace the bound this compound from the column.- Increase Elution Strength: For RP-HPLC, increase the percentage of the organic solvent in the gradient. For ion exchange, increase the salt concentration or change the pH of the elution buffer.[14] - Increase Elution Volume: Use a larger volume of elution buffer to ensure complete recovery.[14]
Crystallization
Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form (Solution remains clear) Solution is Undersaturated: The concentration of this compound is too low for nucleation to occur.- Concentrate the Solution: Carefully evaporate more of the solvent to increase the this compound concentration.[15] - Add an Anti-Solvent: Slowly add a solvent in which this compound is insoluble to induce precipitation. - Cool the Solution: Reduce the temperature, as this compound solubility will likely decrease.
Nucleation is Inhibited: The energy barrier for crystal nucleation is too high.- Introduce Seed Crystals: Add a few crystals of pure this compound to the solution to act as templates for growth. - Scratch the Glassware: Use a glass rod to gently scratch the inside surface of the flask below the solvent level to create nucleation sites.
Product Precipitates as an Oil or Amorphous Solid Supersaturation is too High: The concentration is so far beyond the saturation point that the molecules crash out of solution without forming an ordered crystal lattice.[16]- Increase Solvent Volume: Add a small amount of solvent to dissolve the oil/precipitate and attempt crystallization again from a more dilute solution. - Slow Down the Process: Use a slower cooling rate or a slower addition of anti-solvent to allow more time for ordered crystal growth.[17]
Crystals are Very Small (Needles/Powder) Rapid Nucleation: Too many crystal nuclei form at once, leading to rapid growth of many small crystals instead of slow growth of a few large ones.[18]- Reduce Supersaturation: Start with a more dilute solution. - Use a Slower Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer to a refrigerator or freezer. This reduces the rate of nucleation.[17] - Consider a Different Solvent System: The choice of solvent significantly impacts crystal habit. Experiment with different alcohol/water ratios.[10]

Quantitative Data Summary

Table 1: Comparison of RP-HPLC Methods for this compound Analysis

ParameterMethod 1[1]Method 2[4]Method 3[19]
Stationary Phase Prevail Carbohydrate ES (250 x 4.6 mm, 5 µm)Inertsil Amino C18 (150 x 4.6 mm)Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Dipotassium hydrogen orthophosphate (pH 8.0)Monobasic sodium phosphate (pH 7.5)TEA Buffer
Mobile Phase B AcetonitrileAcetonitrileMethanol
Composition Gradient20:80 (v/v) (A:B)50:50 (v/v) (A:B)
Flow Rate 1.0 mL/min1.5 mL/min1.0 mL/min
Detection UV at 210 nmUV at 220 nmUV at 272 nm
Retention Time ~24.0 min~13.9 min~2.1 min

Table 2: Summary of this compound Purification via Hydrogenation & Crystallization

Starting MaterialCatalyst / SolventConditionsYieldPurity (by HPLC)Reference
6-deoxy-6-hydroxyethylamino-α-L-sorbose10% Pd/C / Ethanol20-30°C, 1-1.5 MPa H₂, 7-8 hours>90%>99%[9]
Tetrahydrofuran sugar derivativeRaney Nickel / 95% Ethanol80°C, 0.5-1 MPa H₂~90% (crude to final)98.9%[10]

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Assessment of this compound

This protocol is adapted from a validated stability-indicating method.[1]

  • Equipment and Materials:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector.

    • Prevail Carbohydrate ES column (250 x 4.6 mm, 5 µm particle size).

    • Reagents: Acetonitrile (HPLC grade), Dipotassium hydrogen phosphate, Phosphoric acid, Water (HPLC grade).

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 10 mM solution of dipotassium hydrogen orthophosphate in water. Adjust the pH to 8.0 using concentrated phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 210 nm.[1]

    • Injection Volume: 20 µL.

    • Gradient Program: (Time/%B): 0/90, 35/70, 40/70, 50/90, 55/90.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve in and dilute to the mark with a diluent of acetonitrile and water (50:50, v/v). This yields a concentration of 10,000 µg/mL.[1]

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared sample solution.

    • Record the chromatogram and integrate the peaks. Calculate the purity by the area percentage method.

Protocol 2: Recrystallization of this compound for Final Purification

This protocol is a general procedure based on common lab-scale practices described in patents.[9][10]

  • Equipment and Materials:

    • Crude this compound product (post-chromatography and concentration).

    • Ethanol and/or deionized water.

    • Erlenmeyer flask, heated magnetic stirrer, condenser.

    • Ice bath.

    • Büchner funnel and filter paper.

    • Vacuum oven.

  • Procedure:

    • Place the crude this compound solid into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of a hot solvent system (e.g., ethanol/water at 10:1 v/v or pure ethanol) to the flask while stirring and gently heating.[10] Add just enough solvent to fully dissolve the solid.

    • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • As the solution cools, crystals of pure this compound should begin to form. To maximize yield, place the flask in an ice bath for 30-60 minutes once it has reached room temperature.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the purified this compound crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

Caption: General workflow for the purification of this compound.

G cluster_0 HPLC Troubleshooting Logic start_node Start: Poor Peak Shape or Resolution d1 Is column appropriate for polar analytes? start_node->d1 decision_node decision_node action_node action_node end_node Resolution Improved a1 Switch to Amino, Carbohydrate, or HILIC column d1->a1 No d2 Is mobile phase pH optimal? d1->d2 Yes a1->d2 a2 Adjust pH (e.g., to ~8.0) d2->a2 No d3 Is flow rate too high? d2->d3 Yes a2->d3 d3->end_node No a3 Reduce flow rate to improve efficiency d3->a3 Yes a3->end_node

Caption: Decision tree for troubleshooting poor HPLC results.

G cluster_0 Crystallization Parameter Relationships parameter_node parameter_node process_node process_node outcome_node outcome_node p1 Solvent Choice proc1 Nucleation Rate p1->proc1 proc2 Crystal Growth p1->proc2 p2 Concentration p2->proc1 p2->proc2 p3 Temperature p3->proc1 p3->proc2 p4 Cooling Rate p4->proc1 out1 Yield proc1->out1 out3 Crystal Size proc1->out3 proc2->out1 out2 Purity proc2->out2 proc2->out3

Caption: Key parameters influencing crystallization outcomes.

References

Validation & Comparative

Validating the Synergistic Effect of Miglitol and Metformin in Research Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring novel therapeutic strategies for type 2 diabetes, the combination of Miglitol and metformin presents a compelling case for synergistic efficacy. This guide provides an objective comparison of the performance of this combination therapy against metformin monotherapy, supported by experimental data from human clinical trials. Detailed methodologies are provided to facilitate the replication and extension of these findings in further research.

Quantitative Data from Clinical Research

Clinical studies have demonstrated that the co-administration of this compound and metformin leads to significantly greater improvements in glycemic control compared to metformin alone. The following tables summarize the key findings from a pivotal multicenter, double-blind, placebo-controlled study.

Table 1: Efficacy of this compound and Metformin Combination Therapy vs. Monotherapy [1][2]

Treatment GroupMean Placebo-Subtracted Change in HbA1c (%)P-value vs. Metformin Alone
This compound + Metformin-1.780.002
Metformin Alone-1.25N/A

Table 2: Comparative Effects on Plasma Glucose Levels [1][2]

Treatment GroupMean Placebo-Subtracted Change in Fasting Plasma Glucose (mg/dL)P-value vs. Metformin AloneMean Placebo-Subtracted Change in 2-h Postprandial Glucose AUC (mg/dL)P-value vs. Metformin Alone
This compound + Metformin-44.80.0025-59.00.0001
Metformin Alone-20.4N/A-18.0N/A

Another clinical trial also confirmed the beneficial effects of adding this compound to a therapeutic regimen in patients insufficiently controlled with metformin.[3][4]

Table 3: Efficacy of Add-on this compound to Metformin Therapy [3][4]

ParameterThis compound + MetforminPlacebo + MetforminP-value
Change in HbA1c (%)-0.21+0.220.011
End of Treatment 1-h Postprandial Blood Glucose (mmol/L)13.815.80.0007

Experimental Protocols

The data presented above were generated from rigorous clinical trials. Below are the detailed methodologies employed in these studies, which can serve as a reference for designing further clinical or preclinical investigations.

Human Clinical Trial Protocol for Combination Therapy[1][2]
  • Study Design: A multicenter, double-blind, placebo-controlled study.

  • Participant Population: 324 patients with type 2 diabetes insufficiently controlled by diet alone.

  • Treatment Arms:

    • Placebo

    • This compound alone

    • Metformin alone

    • This compound + Metformin

  • Drug Administration:

    • An 8-week placebo run-in period was conducted for all participants.

    • Patients were then randomized to their respective treatment arms for 36 weeks.

    • This compound was titrated up to 100 mg three times a day.

    • Metformin was administered at a dose of 500 mg three times a day.

  • Primary Efficacy Endpoint: Change in HbA1c from baseline to the end of treatment.

  • Secondary Efficacy Endpoints: Changes in fasting and postprandial plasma glucose, insulin levels, and serum triglyceride levels.

Human Clinical Trial Protocol for Add-on Therapy[3][4]
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

  • Participant Population: Patients with type 2 diabetes whose condition was insufficiently controlled with diet and metformin (1500-2250 mg/day).

  • Treatment Arms:

    • This compound + Metformin

    • Placebo + Metformin

  • Drug Administration:

    • Patients were randomized to receive either this compound or a placebo for 32 weeks, in addition to their ongoing metformin and diet regimen.

    • The dosage of this compound was force-titrated as follows: 25 mg three times a day for 4 weeks, followed by 50 mg three times a day for 12 weeks, and finally 100 mg three times a day for 16 weeks. Down-titration to 50 mg three times a day was permitted for patients who could not tolerate the highest dose.

  • Primary Efficacy Endpoint: Change in glycated hemoglobin (HbA1c).

  • Secondary Efficacy Endpoints: Fasting and 1-hour postprandial blood glucose, serum insulin, and fasting and 1-hour postprandial triglyceride levels.

Signaling Pathways and Experimental Workflows

The synergistic effect of this compound and metformin can be attributed to their complementary mechanisms of action. The following diagrams illustrate the proposed signaling pathways and a potential experimental workflow for preclinical validation.

cluster_Gut Intestinal Lumen & Enteroendocrine L-cells cluster_Systemic Systemic Circulation & Target Tissues Carbohydrates Dietary Carbohydrates alpha_glucosidase α-glucosidase Carbohydrates->alpha_glucosidase Digestion This compound This compound This compound->alpha_glucosidase Inhibits Glucose_absorption Glucose Absorption alpha_glucosidase->Glucose_absorption GLP1_secretion GLP-1 Secretion alpha_glucosidase->GLP1_secretion Delayed Stimulation Pancreas Pancreas GLP1_secretion->Pancreas Stimulates Metformin Metformin AMPK AMPK Metformin->AMPK Activates Hepatic_glucose Hepatic Glucose Production AMPK->Hepatic_glucose Inhibits Peripheral_uptake Peripheral Glucose Uptake AMPK->Peripheral_uptake Increases Insulin_secretion Insulin Secretion Pancreas->Insulin_secretion Insulin_secretion->Peripheral_uptake Enhances

Proposed synergistic mechanism of this compound and metformin.

cluster_Models Preclinical Models cluster_Treatment Treatment Groups cluster_Analysis Analysis Animal_model Diabetic Animal Model (e.g., db/db mice, STZ-induced rats) Control Vehicle Control Animal_model->Control Treatment Administration This compound This compound Alone Animal_model->this compound Treatment Administration Metformin Metformin Alone Animal_model->Metformin Treatment Administration Combination This compound + Metformin Animal_model->Combination Treatment Administration In_vitro_model In Vitro Models (e.g., L6 myotubes, HepG2 hepatocytes) In_vitro_model->Control Compound Treatment In_vitro_model->this compound Compound Treatment In_vitro_model->Metformin Compound Treatment In_vitro_model->Combination Compound Treatment Glucose_uptake In Vitro Glucose Uptake Assay In_vitro_model->Glucose_uptake Glycemic_control Glycemic Control Assessment (Blood glucose, HbA1c, OGTT) Control->Glycemic_control Signaling_pathways Signaling Pathway Analysis (Western blot for p-AMPK, ELISA for GLP-1) Control->Signaling_pathways This compound->Glycemic_control This compound->Signaling_pathways Metformin->Glycemic_control Metformin->Signaling_pathways Combination->Glycemic_control Combination->Signaling_pathways

Workflow for preclinical validation of this compound and metformin synergy.

References

A Head-to-Head Comparison of the Anti-Obesity Effects of Miglitol and Other Alpha-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of alpha-glucosidase inhibitors in obesity management.

This guide provides a detailed comparison of the anti-obesity effects of three prominent alpha-glucosidase inhibitors (α-GIs): Miglitol, Acarbose, and Voglibose. While primarily developed for the management of type 2 diabetes, emerging evidence highlights their potential in combating obesity. This document synthesizes findings from key clinical and preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to aid in research and development.

Comparative Efficacy in Clinical and Preclinical Studies

Multiple studies have suggested that this compound may exert a more pronounced effect on body weight reduction compared to other α-GIs like acarbose and voglibose.[1][2] This section summarizes the key quantitative findings from comparative human clinical trials and animal studies.

Table 1: Head-to-Head Comparison of Anti-Obesity Effects in Human Clinical Trials
Study Drug(s) & Dosage Study Population Duration Key Findings on Body Weight and BMI Other Relevant Findings
Narita et al. (2012) This compound (50 mg 3x/day) vs. Voglibose (0.2 mg 3x/day)50 Japanese patients with type 2 diabetes12 weeksThis compound: Significant decrease in body weight (-0.9 ± 1.7 kg, p<0.05) and BMI (-0.4 ± 0.7 kg/m ², p<0.05). Voglibose: No significant change in body weight or BMI.This compound led to a greater reduction in total GIP and a significant increase in active GLP-1 levels post-meal compared to voglibose.
Shimabukuro et al. (2013) This compound (50 mg 3x/day) + Lifestyle Modification vs. Lifestyle Modification alone111 drug-naive patients with metabolic syndrome12 weeksThis compound Group: Significant reduction in body weight (-3.7 kg), BMI (-1.4 kg/m ²), visceral fat area, and subcutaneous fat area.[3]This compound group also showed significant improvements in blood pressure, triglycerides, LDL-cholesterol, and an increase in adiponectin.[3][4]
Anonymous Clinical Trial Data This compound (150 mg/day), Acarbose (300 mg/day), Voglibose (0.9 mg/day) vs. Control81 Japanese patients with obese type 2 diabetes12 weeksThis compound: Significant decrease in body weight and BMI at 4, 8, and 12 weeks. Acarbose & Voglibose: No significant changes in body weight.[5]Significant correlation between the decrease in HbA1c and body weight in the this compound and voglibose groups.[5]
Table 2: Comparative Anti-Obesity Effects in Animal Models
Study Drug(s) & Dosage Animal Model Duration Key Findings on Body Weight and Adiposity Mechanistic Insights
Sugimoto et al. (2014) This compound (in diet)High-fat diet-induced obese mice8 weeksThis compound significantly reduced body weight, epididymal and subcutaneous white adipose tissue compared to the high-fat diet control group, without affecting food intake.[6]This compound increased oxygen consumption and brown adipose tissue (BAT) temperature, suggesting activation of BAT thermogenesis.[6]
Hamada et al. (2013) This compound (in diet)Obese type 2 diabetic mice (NSY) on a high-fat diet4 and 12 weeksThis compound ameliorated body weight gain induced by the high-fat diet.[1][7]This compound significantly increased fecal and portal blood bile acids and enhanced active GLP-1 secretion.[1][7]
Anonymous Preclinical Data This compound vs. AcarboseDiet-induced obese miceNot specifiedThis compound prevented diet-induced obesity by stimulating energy expenditure. Acarbose also prevented diet-induced obesity but through reduced energy absorption due to indigestion.[8][9]Circulating this compound stimulates brown adipose tissue and increases energy expenditure.[8][9]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key studies cited, offering a reference for researchers looking to replicate or build upon these findings.

Clinical Trial Comparing this compound and Voglibose (Narita et al., 2012)
  • Study Design: A 12-week, multicenter, randomized, open-label, parallel-group study.[10]

  • Participants: 50 Japanese patients with type 2 diabetes, inadequately controlled with diet and/or other oral hypoglycemic agents.[10]

  • Intervention: Patients were randomly assigned to receive either this compound (50 mg three times daily) or voglibose (0.2 mg three times daily).[10]

  • Outcome Measures: Body weight, Body Mass Index (BMI), fasting plasma glucose, HbA1c, and postprandial plasma levels of glucose, insulin, active glucagon-like peptide-1 (GLP-1), and total glucose-dependent insulinotropic polypeptide (GIP) were measured at baseline and at 12 weeks.[10]

  • Meal Tolerance Test: A standardized mixed meal (450 kcal; 53.5% carbohydrate, 15.2% protein, 31.3% fat) was consumed at baseline and 12 weeks to assess postprandial responses.[10]

Animal Study on this compound and Brown Adipose Tissue Activation (Sugimoto et al., 2014)
  • Animal Model: Four-week-old male C57BL/6J mice were used.[6]

  • Diet: Mice were fed a high-fat diet (HFD) with or without this compound for 8 weeks.[6]

  • Body Composition Analysis: Body weight was measured weekly. At the end of the study, epididymal and subcutaneous white adipose tissues were dissected and weighed.[6]

  • Energy Expenditure Measurement: Oxygen consumption (VO2) was measured using an indirect calorimeter to estimate metabolic rate.[6]

  • Brown Adipose Tissue (BAT) Analysis: Interscapular BAT temperature was quantified using a thermal imaging camera. Gene and protein expression of uncoupling protein 1 (UCP1) and proteins related to β3-adrenergic signaling (PKA, HSL, p38αMAPK, and PGC1α) in BAT were analyzed by real-time PCR and Western blotting, respectively.[6]

Signaling Pathways in Alpha-Glucosidase Inhibitor-Mediated Anti-Obesity Effects

The anti-obesity effects of α-GIs, particularly this compound, are not solely due to the malabsorption of carbohydrates. They involve complex signaling pathways that regulate appetite, energy expenditure, and metabolism.

Gut Hormone Modulation: The GLP-1 Pathway

Alpha-glucosidase inhibitors delay carbohydrate digestion, leading to an increased delivery of undigested carbohydrates to the distal small intestine. This stimulates L-cells to secrete glucagon-like peptide-1 (GLP-1), an incretin hormone with known effects on appetite suppression and glucose homeostasis.[11][12]

GLP_1_Pathway AGI Alpha-Glucosidase Inhibitors Carbs Delayed Carbohydrate Digestion AGI->Carbs Distal_Intestine Increased Carbohydrates in Distal Intestine Carbs->Distal_Intestine L_Cells Intestinal L-Cells Distal_Intestine->L_Cells Stimulates GLP1 Increased GLP-1 Secretion L_Cells->GLP1 Brain Brain (Hypothalamus) GLP1->Brain Pancreas Pancreas GLP1->Pancreas Stomach Stomach GLP1->Stomach Appetite Decreased Appetite & Increased Satiety Brain->Appetite Weight_Loss Weight Loss Appetite->Weight_Loss Insulin Glucose-dependent Insulin Secretion Pancreas->Insulin Insulin->Weight_Loss Indirectly via metabolic control Gastric_Emptying Delayed Gastric Emptying Stomach->Gastric_Emptying Gastric_Emptying->Weight_Loss

Caption: GLP-1 signaling pathway modulated by alpha-glucosidase inhibitors.

Bile Acid Metabolism and TGR5 Signaling

Recent studies indicate that α-GIs can alter bile acid metabolism.[1][7] By increasing the concentration of bile acids in the portal vein, they can activate Takeda G-protein-coupled receptor 5 (TGR5), which is expressed in various metabolic tissues, including brown adipose tissue and muscle. TGR5 activation is linked to increased energy expenditure.[13][14]

Bile_Acid_Pathway AGI Alpha-Glucosidase Inhibitors Gut_Microbiota Altered Gut Microbiota AGI->Gut_Microbiota Bile_Acid_Metabolism Modified Bile Acid Metabolism Gut_Microbiota->Bile_Acid_Metabolism Portal_Vein_BA Increased Portal Vein Bile Acids Bile_Acid_Metabolism->Portal_Vein_BA TGR5 TGR5 Activation Portal_Vein_BA->TGR5 BAT Brown Adipose Tissue (BAT) TGR5->BAT Muscle Skeletal Muscle TGR5->Muscle Energy_Expenditure Increased Energy Expenditure BAT->Energy_Expenditure Muscle->Energy_Expenditure Weight_Loss Weight Loss Energy_Expenditure->Weight_Loss

Caption: Bile acid and TGR5 signaling pathway influenced by α-GIs.

Activation of Brown Adipose Tissue (BAT) via β3-Adrenergic Signaling

A unique mechanism attributed to this compound is its ability to directly activate brown adipose tissue (BAT), a key site for thermogenesis.[6] This is thought to occur through the enhancement of β3-adrenergic signaling in BAT, leading to increased expression of UCP1 and consequently, greater energy expenditure.

BAT_Activation_Pathway cluster_cell This compound Circulating this compound BAT_Cell Brown Adipocyte This compound->BAT_Cell Acts on Beta3AR β3-Adrenergic Receptor AC Adenylyl Cyclase Beta3AR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL p38MAPK p38 MAPK PKA->p38MAPK PGC1a PGC1α p38MAPK->PGC1a Activates UCP1 UCP1 Gene Expression PGC1a->UCP1 Upregulates Thermogenesis Increased Thermogenesis & Energy Expenditure UCP1->Thermogenesis

Caption: this compound-induced activation of BAT via β3-adrenergic signaling.

Conclusion

The available evidence suggests that while all three alpha-glucosidase inhibitors, this compound, Acarbose, and Voglibose, can contribute to glycemic control, this compound demonstrates a superior anti-obesity effect. This enhanced efficacy appears to be mediated by a multifaceted mechanism that extends beyond the simple inhibition of carbohydrate absorption to include favorable modulation of gut hormones, alteration of bile acid metabolism, and direct activation of brown adipose tissue thermogenesis. These insights provide a strong rationale for further investigation into the potential of this compound as a therapeutic agent for obesity, both as a standalone treatment and in combination with other anti-obesity drugs. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a valuable resource for researchers and drug development professionals in this field.

References

Miglitol's Off-Target Effects in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of Miglitol, an α-glucosidase inhibitor, in various cellular models. While primarily prescribed for the management of type 2 diabetes, emerging research has unveiled this compound's influence on cellular processes beyond glycemic control. This document summarizes key experimental findings, compares this compound's performance with other α-glucosidase inhibitors, and provides detailed experimental protocols to support further investigation.

Off-Target Profile of this compound: A Tabular Summary

The following tables summarize the key off-target effects of this compound and compare them with other α-glucosidase inhibitors, namely Acarbose and Voglibose.

Table 1: Effects on Melanogenesis in B16F10 Melanoma Cells
ParameterThis compoundAcarboseVogliboseReference
Effect on Melanin Content Significant reduction in a dose-dependent manner (at 62.5, 125, and 250 μM)[1]Less anti-melanogenic activity compared to voglibose; effect enhanced with co-treatment of maltose[2][3]Potent antimelanogenic agent; significantly reduced melanin synthesis[4][5][1][2][3][4][5]
Effect on Tyrosinase Activity Significant reduction in intracellular tyrosinase activity[1]Down-regulation of tyrosinase with maltose co-treatment[3]Significant reduction in tyrosinase activity[5][6][1][3][5][6]
Affected Signaling Pathways Downregulation of PKA, p38 MAPK; Upregulation of ERK; Decreased P-GSK3β and β-catenin levels[1][7]Not specified in the same contextSuppression of PKA/CREB, MAPK, and AKT activation; Restoration of GSK3β activity[2][5][1][2][5][7]
Cytotoxicity in B16F10 cells No significant cytotoxicity up to 250 μM[1]Not specifiedNo significant cytotoxicity at effective concentrations[5][6][1][5][6]
Table 2: Effects on SGLT3 Activation
ParameterThis compoundAcarboseVogliboseReference
Activation of hSGLT3 Potent agonist; elicits Na+-dependent depolarization in Xenopus oocytes expressing hSGLT3[8][9]Failed to depolarize Xenopus laevis oocytes expressing hSGLT3[8][10]Not specified[8][9][10]
Effect on Enteroendocrine Cells Activates duodenal enterochromaffin (EC) cells[8][10]Activated much fewer enteroendocrine cells compared to this compound[8][10]Not specified[8][10]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Investigation of Anti-Melanogenic Effects in B16F10 Melanoma Cells

a. Cell Culture and Treatment: B16F10 melanoma cells are cultured in appropriate media and maintained at 37°C in a 5% CO2 incubator. For experiments, cells are seeded in culture dishes or plates. After 24 hours, cells are pre-treated with various concentrations of this compound (e.g., 62.5, 125, and 250 μM) for 1 hour, followed by stimulation with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis. Kojic acid can be used as a positive control.[1]

b. Melanin Content Assay: After treatment, cells are washed with cold PBS and lysed. The cell pellets are dissolved in NaOH with heating. The melanin content is quantified by measuring the absorbance at 405 nm using a microplate reader.[1]

c. Tyrosinase Activity Assay: Cellular tyrosinase activity is measured by the rate of L-DOPA oxidation. Cell lysates are incubated with L-DOPA, and the formation of dopachrome is measured by the absorbance at 475 nm.[1]

d. Western Blot Analysis: To investigate the underlying signaling pathways, Western blotting is performed. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key signaling proteins (e.g., PKA, p-ERK, p-p38, p-GSK3β, β-catenin, MITF, tyrosinase, TRP-1, TRP-2) and their phosphorylated forms.[1][7]

Validation of SGLT3 Activation in Xenopus laevis Oocytes

a. Oocyte Preparation and cRNA Injection: Oocytes are harvested from Xenopus laevis frogs. Human SGLT3 (hSGLT3) cDNA is used as a template to synthesize cRNA. The cRNA is then injected into the oocytes. The oocytes are incubated to allow for protein expression.[8]

b. Electrophysiological Recordings: Two-electrode voltage-clamp recordings are performed on the cRNA-injected oocytes. The oocytes are perfused with a control buffer, followed by the application of this compound or other test compounds (e.g., glucose, acarbose). The resulting changes in membrane potential or current are recorded to determine the activation of hSGLT3.[8]

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Miglitol_Melanogenesis_Pathway This compound This compound PKA PKA This compound->PKA Inhibits ERK ERK This compound->ERK Activates p38 p38 MAPK This compound->p38 Inhibits GSK3b GSK3β This compound->GSK3b Inhibits phosphorylation MITF MITF PKA->MITF Activates ERK->MITF Inhibits p38->MITF Activates beta_catenin β-catenin GSK3b->beta_catenin Inhibits Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates TRP1 TRP-1 MITF->TRP1 Upregulates TRP2 TRP-2 MITF->TRP2 Upregulates Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin Experimental_Workflow_Melanogenesis start Seed B16F10 Cells incubation1 Incubate for 24h start->incubation1 treatment Pre-treat with this compound (1h) Stimulate with α-MSH incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 harvest Harvest Cells incubation2->harvest analysis Perform Assays harvest->analysis melanin_assay Melanin Content Assay analysis->melanin_assay tyrosinase_assay Tyrosinase Activity Assay analysis->tyrosinase_assay western_blot Western Blot Analysis analysis->western_blot end Data Analysis melanin_assay->end tyrosinase_assay->end western_blot->end SGLT3_Activation_Comparison cluster_this compound This compound cluster_acarbose Acarbose This compound This compound SGLT3_M SGLT3 This compound->SGLT3_M Activation_M Activation (Depolarization) SGLT3_M->Activation_M Acarbose Acarbose SGLT3_A SGLT3 Acarbose->SGLT3_A No_Activation_A No Activation (No Depolarization) SGLT3_A->No_Activation_A

References

Comparative Analysis of Miglitol and Voglibose on Incretin Responses: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the current experimental evidence on the differential effects of two prominent alpha-glucosidase inhibitors on glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) secretion.

This guide provides a comparative analysis of Miglitol and Voglibose, two alpha-glucosidase inhibitors (AGIs) utilized in the management of type 2 diabetes mellitus. The focus is on their respective impacts on the secretion of the key incretin hormones, GLP-1 and GIP. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of quantitative data, detailed experimental protocols from key studies, and visual representations of the underlying biological pathways and experimental designs.

Mechanism of Action and Differential Effects

Both this compound and Voglibose are alpha-glucosidase inhibitors that act by delaying the absorption of carbohydrates from the small intestine.[1][2] This is achieved through the competitive inhibition of alpha-glucosidase enzymes in the brush border of the small intestine, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides.[3][4] By delaying carbohydrate digestion, these drugs allow more undigested carbohydrates to reach the distal small intestine, where they stimulate L-cells to secrete GLP-1.[5]

A key difference between the two drugs lies in their absorption. This compound is a systemic drug that is almost completely absorbed in the upper part of the small intestine.[6][7] In contrast, Voglibose is a non-systemic drug that is not absorbed.[8][9] This difference in absorption may contribute to their differential effects on incretin secretion.

Quantitative Data Summary

The following table summarizes the key quantitative findings from comparative studies on the effects of this compound and Voglibose on incretin responses.

ParameterThis compoundVogliboseKey Findings & Citations
Active GLP-1 Levels Significantly increasedSignificantly increasedBoth drugs enhance postprandial GLP-1 secretion.[8][9] Some studies suggest this compound may lead to a greater increase in GLP-1 levels compared to Voglibose.[7]
Total GIP Levels Significantly decreasedSignificantly decreasedBoth drugs reduce postprandial GIP secretion.[8][9] this compound has been shown to result in a significantly lower total GIP level compared to Voglibose.[8][9]
Body Weight Significant reductionNo significant changeThis compound, but not Voglibose, has been associated with a significant reduction in body weight.[8][9] This effect may be linked to its stronger GIP-reducing efficacy.[9]
Postprandial Glucose Significantly decreasedSignificantly decreasedBoth drugs are effective in lowering postprandial glucose levels.[8][9]
Serum Insulin Significantly decreasedSignificantly decreasedBoth drugs lead to a decrease in postprandial serum insulin levels.[8][9]

Experimental Protocols

The following outlines a typical experimental protocol for a comparative study of this compound and Voglibose on incretin responses, based on methodologies reported in the literature.[8][9]

Study Design: A randomized, open-label, parallel-group comparative study.

Participants: Patients with type 2 diabetes mellitus.

Intervention:

  • This compound Group: Patients receive this compound (e.g., 50 mg three times a day) for a specified period (e.g., 12 weeks).

  • Voglibose Group: Patients receive Voglibose (e.g., 0.2 mg three times a day) for the same duration.

Meal Tolerance Test (MTT):

  • After an overnight fast, a baseline blood sample is collected.

  • Participants consume a standardized test meal.

  • Blood samples are collected at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the meal.

Biochemical Analyses:

  • Plasma Glucose: Measured by the glucose oxidase method.

  • Serum Insulin: Measured by a chemiluminescent enzyme immunoassay.

  • Active GLP-1: Measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Total GIP: Measured using a radioimmunoassay (RIA) kit.

Statistical Analysis:

  • The area under the curve (AUC) for each parameter is calculated using the trapezoidal rule.

  • Statistical comparisons between the two groups are performed using appropriate tests, such as the unpaired t-test or analysis of covariance (ANCOVA).

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental flow, the following diagrams are provided.

Incretin_Signaling_Pathway cluster_Intestine Small Intestine cluster_Pancreas Pancreas Carbohydrates Carbohydrates Alpha-Glucosidase Alpha-Glucosidase Carbohydrates->Alpha-Glucosidase Digestion L-cell L-cell Carbohydrates->L-cell Stimulates (Distal) Glucose Glucose Alpha-Glucosidase->Glucose Produces K-cell K-cell Glucose->K-cell Stimulates (Proximal) GLP-1 GLP-1 L-cell->GLP-1 Secretes GIP GIP K-cell->GIP Secretes Beta-cell Beta-cell GLP-1->Beta-cell Stimulates GIP->Beta-cell Stimulates Insulin Insulin Beta-cell->Insulin Secretes AGIs This compound / Voglibose AGIs->Alpha-Glucosidase Inhibits

Incretin Signaling Pathway and AGI Action

Experimental_Workflow Patient_Recruitment Recruit Type 2 Diabetes Patients Randomization Randomize into Two Groups Patient_Recruitment->Randomization Group_A This compound Treatment Group Randomization->Group_A Group_B Voglibose Treatment Group Randomization->Group_B Treatment_Period Administer Drugs for 12 Weeks Group_A->Treatment_Period Group_B->Treatment_Period MTT Perform Meal Tolerance Test Treatment_Period->MTT Blood_Sampling Collect Blood Samples at 0, 30, 60, 90, 120 min MTT->Blood_Sampling Analysis Measure Glucose, Insulin, GLP-1, GIP Blood_Sampling->Analysis Data_Comparison Compare AUCs between Groups Analysis->Data_Comparison

Typical Experimental Workflow

Conclusion

Both this compound and Voglibose effectively enhance postprandial GLP-1 secretion and reduce GIP levels, contributing to their glucose-lowering effects.[8][9] However, the available evidence suggests that this compound may have a more pronounced effect on reducing GIP and is associated with a significant reduction in body weight, a benefit not consistently observed with Voglibose.[8][9] These differences may be attributable to the distinct pharmacokinetic profiles of the two drugs, particularly the systemic absorption of this compound. Further research is warranted to fully elucidate the long-term comparative effects of these agents on cardiovascular outcomes and other metabolic parameters.

References

A Comparative Analysis of Miglitol and Acarbose on Alpha-Glucosidase: Enzyme Kinetics and Inhibitory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the enzyme kinetics of two prominent alpha-glucosidase inhibitors, Miglitol and Acarbose. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of their performance, supported by detailed methodologies and visual representations of key processes.

Introduction to Alpha-Glucosidase Inhibitors

This compound and Acarbose are oral anti-diabetic agents used in the management of type 2 diabetes mellitus.[1][2] Their primary mechanism of action involves the inhibition of alpha-glucosidase enzymes located in the brush border of the small intestine.[1][3] These enzymes are critical for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.[2] By competitively and reversibly inhibiting these enzymes, both drugs delay carbohydrate digestion and absorption, which in turn blunts the characteristic postprandial rise in blood glucose levels.[4][5]

While both drugs share a common therapeutic goal, they exhibit notable differences in their chemical structure, pharmacokinetic profiles, and specific inhibitory kinetics against alpha-glucosidase. Acarbose is a complex oligosaccharide, whereas this compound is structurally similar to a monosaccharide.[6] A key distinction is that this compound is readily absorbed into the bloodstream, while Acarbose has very low systemic absorption and acts more locally within the gastrointestinal tract.[6][7]

Comparative Enzyme Kinetics

The inhibitory potential of this compound and Acarbose against alpha-glucosidase is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). It is crucial to note that these values can vary significantly based on the enzyme source (e.g., yeast, mammalian), substrate used, and specific assay conditions. The type of inhibition (e.g., competitive, non-competitive, mixed) further characterizes the interaction between the inhibitor and the enzyme.

ParameterThis compoundAcarboseKey Insights & References
Chemical Structure Deoxynojirimycin derivative (monosaccharide-like)[6][8]Pseudotetrasaccharide (complex oligosaccharide)[9][10]The structural difference influences their absorption profiles and may affect their binding affinity to the enzyme's active site.
Mechanism of Action Reversible, competitive inhibition of alpha-glucosidase.[1][5]Primarily competitive and reversible inhibition of alpha-glucosidase.[4][9] Also inhibits pancreatic alpha-amylase.[6] Some studies report a mixed type of inhibition.[11]Acarbose's dual inhibition of alpha-amylase and alpha-glucosidase provides a broader spectrum of action on carbohydrate digestion.
Absorption Systemically absorbed.[6][7]Poorly absorbed from the gastrointestinal tract.[6][10]This compound's absorption suggests the potential for systemic effects beyond the gut, although its primary action is intestinal.[7]
Relative Potency Considered more potent than acarbose on both a weight and molar basis in some animal studies.[12] A 1 mg dose achieved 86% inhibition of starch digestion in one study.[13]Acarbose is a widely studied and effective inhibitor.[10] A 1 mg dose achieved 72% inhibition of starch digestion in the same study.[13]Direct comparison is complex, but studies in rats suggest this compound can be more potent under specific conditions.[12]
IC50 Value Varies by study.Varies significantly by study; reported values include 750.0 µM and 91.26 µg/mL, highlighting the impact of experimental conditions.[14][15]The lack of standardized reporting makes direct IC50 comparison challenging. Researchers should refer to specific studies that use identical assay conditions.

Experimental Protocols

The following is a generalized protocol for an in-vitro alpha-glucosidase inhibition assay, synthesized from established methodologies.[16][17][18] This procedure allows for the determination of IC50 values for inhibitors like this compound and Acarbose.

Objective: To measure the percentage inhibition of an inhibitor and determine its IC50 value against alpha-glucosidase.

Materials:

  • Alpha-glucosidase enzyme (e.g., from Saccharomyces cerevisiae, EC 3.2.1.20)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test Inhibitors: this compound, Acarbose (as a positive control)

  • Stop Solution: Sodium Carbonate (Na2CO3, e.g., 0.1 M or 1 M)

  • 96-well microplate

  • Microplate reader (capable of reading absorbance at 405 nm)

  • Incubator (37°C)

Procedure:

  • Reagent Preparation:

    • Dissolve the alpha-glucosidase enzyme in cold phosphate buffer to a working concentration (e.g., 1.0 U/mL).

    • Prepare a stock solution of the pNPG substrate in phosphate buffer (e.g., 5 mM).

    • Prepare serial dilutions of this compound and Acarbose in the buffer to test a range of concentrations.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of phosphate buffer to each well.

    • Add 20 µL of the varying concentrations of the inhibitor solution (or buffer for the control).

    • Add 20 µL of the alpha-glucosidase enzyme solution to each well.

  • Pre-incubation:

    • Mix the contents of the plate gently and incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding 50-100 µL of the Na2CO3 stop solution. The addition of the strong base halts the enzymatic reaction and develops the color of the p-nitrophenol product.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color is directly proportional to the amount of product formed.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 (Where Abs_control is the absorbance of the reaction without an inhibitor and Abs_sample is the absorbance with the inhibitor).

    • The IC50 value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and identifying the concentration that results in 50% inhibition.

Visualizing the Methodologies

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying mechanism of action.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions add_components Add Buffer, Inhibitor, & Enzyme to 96-well Plate prep_reagents->add_components pre_incubate Pre-incubate at 37°C (15 min) add_components->pre_incubate add_substrate Add pNPG Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate at 37°C (20-30 min) add_substrate->incubate stop_reaction Add Na2CO3 to Stop Reaction incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for in-vitro alpha-glucosidase inhibition assay.

mechanism_of_action Mechanism of Alpha-Glucosidase Inhibition cluster_lumen Intestinal Lumen cluster_brush_border Brush Border cluster_absorption Absorption carbs Complex Carbohydrates enzyme Alpha-Glucosidase Enzyme carbs->enzyme Digestion glucose Glucose (Monosaccharide) enzyme->glucose bloodstream Bloodstream glucose->bloodstream Absorption inhibitor Acarbose / this compound inhibitor->enzyme COMPETITIVE INHIBITION

Caption: Competitive inhibition of alpha-glucosidase by this compound and Acarbose.

Signaling Pathway and Clinical Implication

The inhibition of alpha-glucosidase directly impacts the signaling cascade related to post-meal glucose metabolism. By slowing the rate of glucose absorption, this compound and Acarbose lead to a more gradual increase in blood glucose, which subsequently reduces the demand for insulin secretion from pancreatic β-cells. This helps in maintaining better glycemic control and reducing the risk of long-term diabetic complications.

signaling_pathway ingestion Dietary Carbohydrate Ingestion digestion Rapid Digestion by Alpha-Glucosidase ingestion->digestion absorption Rapid Glucose Absorption digestion->absorption slow_digestion Delayed Carbohydrate Digestion digestion->slow_digestion Inhibited Pathway hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia inhibitors This compound / Acarbose inhibitors->digestion slow_absorption Reduced Glucose Absorption Rate slow_digestion->slow_absorption normoglycemia Attenuated Rise in Blood Glucose slow_absorption->normoglycemia

Caption: Impact of inhibitors on the postprandial hyperglycemia pathway.

References

Cross-Validation of Analytical Methods for Miglitol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Miglitol, a potent alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. The objective is to offer a detailed overview of the performance characteristics of different techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research, quality control, or clinical applications. The methods covered include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Comparative Analysis of Quantitative Performance

The selection of an analytical method is often dictated by its performance parameters. The following tables summarize the key validation data for the quantification of this compound using different analytical techniques, as reported in various studies.

Parameter RP-HPLC Method 1 RP-HPLC Method 2 LC-MS/MS Method 1 LC-MS/MS Method 2 UV-Vis Spectrophotometry
Linearity Range 1-11 µg/mL[1]2-100 µg/mL[2]100-6000 ng/mL[3][4]5-2000 ng/mL[5]0.2-1.2 µg/mL[6][7]
Correlation Coefficient (r²) 0.999[1]0.9986[2][8]Not explicitly statedNot explicitly statedNot explicitly stated
Accuracy (% Recovery) ~99.52%[1]99.85%[2][8]98.5% - 99.2% (between-batch)[4]93.3-106%[5]99.5%[6]
Precision (%RSD) Not explicitly statedNot explicitly stated< 5% (at LLOQ)[3][4]< 2.92% (inter-day)[5]< 2% (inter-day & intra-day)[6]
Limit of Detection (LOD) 500 ng/mL[1]Not explicitly statedNot explicitly stated1.00 ng/mL[5]Not explicitly stated
Limit of Quantification (LOQ) 900 ng/mL[1]Not explicitly stated100 ng/mL[3][4]Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the key techniques discussed.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Method 1: Estimation in Tablet Formulations [1]

  • Instrumentation: Shimadzu LC-10ADVP series with SPD-10AVP UV-detector.

  • Column: Phenomenex C8 (150×4.6 mm, 5µ particle size).

  • Mobile Phase: Sodium dihydrogen phosphate: Acetonitrile (85:15 v/v).

  • Flow Rate: 1.0 ml/min.

  • Detection: UV at 232 nm.

  • Injection Volume: 20 µl.

  • Run Time: 10 min.

  • Sample Preparation: 25mg of this compound was dissolved in 5 ml of water in a 25 ml volumetric flask, and the volume was made up with acetonitrile. This stock solution was further diluted with acetonitrile to obtain the desired concentrations.

Method 2: Stability-Indicating Method [2][8]

  • Instrumentation: High-Performance Liquid Chromatographic (HPLC) system with a prominence LC pump, a manual-sampler, and a SPD-20A prominence UV/Vis detector.

  • Column: Inertsil amino C18 (150×4.6 mm i.d.).

  • Mobile Phase: Acetonitrile and monobasic sodium phosphate pH 7.5 (80:20, v/v).

  • Flow Rate: 1.5 ml/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: 100 mg of this compound working standard was dissolved in 50 ml of diluent (redistilled water and acetonitrile in a proportion of 80:20 v/v) and sonicated for 10 min. The volume was made up to 100 ml with the diluent. The solution was filtered through a 0.45 μ membrane filter.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Method 1: Quantification in Human Plasma [3][4]

  • Instrumentation: Triple quadrupole MS system with an electrospray (ESI) interface.

  • Column: Reversed phase phenyl column.

  • Mobile Phase: Isocratic mobile phase (details not specified in the abstract).

  • Ionization Mode: ESI+.

  • Detection: Multiple Reaction Monitoring (MRM) mode.

  • Mass Transitions: this compound: m/z 208/146; Internal Standard (Gabapentin): m/z 172/154.

  • Sample Preparation: Protein precipitation.

Method 2: Quantification in Human Plasma [5]

  • Instrumentation: Applied Biosystems Sciex API 4000 mass spectrometer.

  • Column: Nucleosil C18 column (5 µm, 50 x 4.6 mm i.d.).

  • Mobile Phase: 10 mmol/L ammonium acetate.

  • Flow Rate: 1.0 mL/min.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI).

  • Detection: Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation: Plasma samples were deproteinated with acetonitrile and washed with dichloromethane.

UV-Visible Spectrophotometry

Method: Simultaneous Estimation with Metformin [6][7]

  • Instrumentation: Shimadzu UV/Visible double beam spectrophotometer (Model 1700) with 1cm matched quartz cells.

  • Method: Multicomponent spectroscopy.

  • Wavelengths for Estimation: 300nm, 270nm, 240nm, and 210nm.

  • Solvent: Double distilled water.

  • Sample Preparation: Twenty tablets were weighed and crushed. A quantity of powder equivalent to the desired concentration of this compound was dissolved in the solvent, filtered, and further diluted to the required concentration range.

Visualizing the Cross-Validation Workflow

A systematic approach is essential when cross-validating different analytical methods. The following diagram illustrates a typical workflow for this process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Sample Bulk Drug / Formulation HomogeneousSample Homogeneous Sample Pool Sample->HomogeneousSample Create MethodA Method A (e.g., RP-HPLC) HomogeneousSample->MethodA MethodB Method B (e.g., LC-MS/MS) HomogeneousSample->MethodB MethodC Method C (e.g., UV-Vis) HomogeneousSample->MethodC DataA Results from Method A MethodA->DataA DataB Results from Method B MethodB->DataB DataC Results from Method C MethodC->DataC Comparison Statistical Comparison (e.g., t-test, ANOVA) DataA->Comparison DataB->Comparison DataC->Comparison Conclusion Selection of Optimal Method Comparison->Conclusion Validation Method Validation Parameters Validation->Comparison

Caption: Workflow for cross-validation of analytical methods.

Concluding Remarks

The choice of an analytical method for this compound quantification depends on the specific requirements of the application.

  • RP-HPLC methods offer a good balance of sensitivity, precision, and cost-effectiveness, making them suitable for routine quality control of pharmaceutical formulations.

  • LC-MS/MS provides the highest sensitivity and selectivity, which is essential for bioanalytical applications such as pharmacokinetic studies where low concentrations of the drug in complex biological matrices need to be measured.

  • UV-Visible Spectrophotometry , while being the simplest and most cost-effective, generally offers lower sensitivity and may be more susceptible to interference from excipients in a formulation, making it more suitable for the analysis of bulk drug or simple dosage forms.

This guide provides a foundational comparison based on available literature. For direct and definitive cross-validation, it is recommended to perform an in-house study where the same set of samples is analyzed by the different methods under consideration, following standardized validation protocols as per ICH guidelines.

References

Miglitol in Synergy: A Comparative Guide to Novel Combination Therapies for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of type 2 diabetes (T2D) management is continually evolving, with a growing emphasis on combination therapies that target multiple pathophysiological pathways to achieve optimal glycemic control and mitigate disease progression. Miglitol, an α-glucosidase inhibitor, has long been recognized for its role in delaying carbohydrate absorption and reducing postprandial hyperglycemia. This guide provides a comprehensive comparison of the synergistic effects of this compound when combined with novel therapeutic agents. It is designed to offer researchers, scientists, and drug development professionals an objective overview of performance, supported by experimental data, detailed methodologies, and visual representations of the underlying biological mechanisms.

I. Synergistic Effects with Metformin

Metformin, a biguanide, is a cornerstone of T2D therapy, primarily acting by reducing hepatic glucose production and improving insulin sensitivity. The combination of this compound and Metformin has demonstrated significant synergistic effects on glycemic control, leveraging their distinct and complementary mechanisms of action.

Quantitative Data Comparison
ParameterThis compound Monotherapy (Placebo-Subtracted Change)Metformin Monotherapy (Placebo-Subtracted Change)This compound + Metformin Combination (Placebo-Subtracted Change)p-value (Combination vs. Metformin)Reference
HbA1c (%) -0.53-1.25-1.780.002[1][2]
Fasting Plasma Glucose (mg/dL) -24.4-20.4-44.80.0025[1][2]
2-h Postprandial Glucose AUC (mg/dL·h) -41.0-18.0-59.00.0001[1][2]
Responder Rate (%) 42.945.570.60.0014[1][2]

Data represents mean changes from baseline after 36 weeks of treatment.

Experimental Protocol: Multicenter, Double-Blind, Placebo-Controlled Study

A representative experimental design to evaluate the synergistic effects of this compound and Metformin is a multicenter, double-blind, placebo-controlled study.[1][2]

1. Patient Population:

  • Adult outpatients with type 2 diabetes insufficiently controlled by diet alone (e.g., HbA1c between 7.0% and 11.0%).

  • Exclusion criteria would include significant renal or hepatic impairment, gastrointestinal disorders, and use of other glucose-lowering agents.

2. Study Design:

  • An 8-week placebo run-in period to establish baseline glycemic parameters.

  • Randomization of patients into four treatment arms:

    • Placebo

    • This compound alone (e.g., titrated to 100 mg three times daily)

    • Metformin alone (e.g., 500 mg three times daily)

    • This compound + Metformin combination

  • A treatment period of 36 weeks.

3. Efficacy Assessments:

  • Primary Endpoint: Change in HbA1c from baseline to the end of treatment.

  • Secondary Endpoints:

    • Change in fasting and postprandial plasma glucose and insulin levels.

    • Change in serum triglyceride levels.

    • Responder rate (proportion of patients achieving a target HbA1c level, e.g., <7.0%).

  • Meal tolerance tests can be performed at baseline and at the end of the study to assess postprandial glucose and insulin excursions.

4. Safety Assessments:

  • Monitoring of adverse events, with a particular focus on gastrointestinal side effects.

  • Vital signs and routine biochemical and hematological parameters.

Signaling Pathway and Mechanism of Synergy

The synergy between this compound and Metformin is primarily due to their complementary actions on different aspects of glucose metabolism. There isn't a single, direct signaling pathway that is co-activated, but rather a parallel impact on glucose homeostasis.

Metformin Metformin Liver Liver Metformin->Liver Activates AMPK Muscle Muscle/Adipose Tissue Metformin->Muscle Improves This compound This compound Intestine Small Intestine This compound->Intestine Inhibits α-glucosidases Glucose_Prod Hepatic Glucose Production Liver->Glucose_Prod Insulin_Sens Insulin Sensitivity Muscle->Insulin_Sens Carb_Absorp Carbohydrate Absorption Intestine->Carb_Absorp Blood_Glucose Blood Glucose Glucose_Prod->Blood_Glucose Decreases Glucose_Uptake Peripheral Glucose Uptake Insulin_Sens->Glucose_Uptake Increases Glucose_Uptake->Blood_Glucose Decreases Carb_Absorp->Blood_Glucose Delays & Reduces This compound This compound Carbohydrates Carbohydrates This compound->Carbohydrates Delays absorption to distal intestine DPP4_Inhibitor DPP-4 Inhibitor DPP4_Enzyme DPP-4 Enzyme DPP4_Inhibitor->DPP4_Enzyme Inhibits L_Cells Intestinal L-Cells Carbohydrates->L_Cells Stimulates GLP1 Active GLP-1 L_Cells->GLP1 Increases Secretion GLP1->DPP4_Enzyme Degraded by Pancreas Pancreas GLP1->Pancreas Acts on β and α cells Inactive_GLP1 Inactive GLP-1 DPP4_Enzyme->Inactive_GLP1 Insulin Insulin Secretion Pancreas->Insulin Increases Glucagon Glucagon Secretion Pancreas->Glucagon Decreases Blood_Glucose Blood Glucose Insulin->Blood_Glucose Decreases Glucagon->Blood_Glucose Increases This compound This compound L_Cells Intestinal L-Cells This compound->L_Cells Stimulates GLP1_RA GLP-1 RA GLP1_Receptor GLP-1 Receptor GLP1_RA->GLP1_Receptor Binds to Endo_GLP1 Endogenous GLP-1 L_Cells->Endo_GLP1 Increases Secretion Endo_GLP1->GLP1_Receptor Binds to Downstream Downstream Signaling GLP1_Receptor->Downstream Activates Pancreas Pancreas Downstream->Pancreas ↑ Insulin ↓ Glucagon Brain Brain Downstream->Brain ↑ Satiety Stomach Stomach Downstream->Stomach ↓ Gastric Emptying Glycemic_Control Improved Glycemic Control Pancreas->Glycemic_Control Weight_Loss Weight Loss Brain->Weight_Loss Stomach->Glycemic_Control Stomach->Weight_Loss Dietary_Carbs Dietary Carbohydrates Intestine Small Intestine Dietary_Carbs->Intestine This compound This compound This compound->Intestine Inhibits α-glucosidases Glucose_Absorption Glucose Absorption Intestine->Glucose_Absorption Reduces Bloodstream Bloodstream Glucose Glucose_Absorption->Bloodstream Kidney Kidney (Proximal Tubule) Bloodstream->Kidney SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->Kidney Inhibits SGLT2 Glucose_Reabsorption Glucose Reabsorption Kidney->Glucose_Reabsorption Blocks Urine Urinary Glucose Excretion Kidney->Urine Increases Glucose_Reabsorption->Bloodstream

References

Miglitol's Anti-Inflammatory Edge: A Comparative Analysis of Gene Expression Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the anti-inflammatory properties of Miglitol reveals significant modulation of key inflammatory gene expression, positioning it as a noteworthy candidate for further investigation in inflammatory disease research. This comparative guide provides an objective analysis of this compound's performance against other alpha-glucosidase inhibitors and metformin, supported by experimental data and detailed methodologies.

This publication is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape of anti-inflammatory effects of alpha-glucosidase inhibitors and metformin, with a specific focus on this compound.

Comparative Analysis of Anti-Inflammatory Gene Expression

This compound has demonstrated a consistent ability to suppress the expression of key pro-inflammatory cytokines. The following table summarizes the quantitative changes in gene expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) induced by this compound and its alternatives, Acarbose and Metformin. The data is compiled from various preclinical studies, primarily in rodent models of diabetes and inflammation.

DrugTarget GeneModel SystemDosage/ConcentrationChange in Gene Expression
This compound TNF-αOtsuka Long-Evans Tokushima Fatty (OLETF) rats800 ppm in diet for 40 weeksSignificantly reduced
IL-6Otsuka Long-Evans Tokushima Fatty (OLETF) rats800 ppm in diet for 40 weeksSignificantly reduced
IL-1βStreptozotocin-induced hyperglycemic ratsDietary supplementation for 20 daysSuppressed induction
Acarbose TNF-αCollagen-induced arthritis (CIA) mice500 mg/kg/dayAttenuated expression
IL-6Collagen-induced arthritis (CIA) mice500 mg/kg/dayAttenuated expression
IL-1βPatients with newly diagnosed Type 2 Diabetes1 year treatmentSignificantly decreased
Metformin TNF-αPatients with newly diagnosed Type 2 Diabetes1 year treatmentSignificantly decreased
IL-6Patients with newly diagnosed Type 2 Diabetes1 year treatmentSignificantly decreased
IL-1βPatients with newly diagnosed Type 2 Diabetes1 year treatmentSignificantly decreased

Experimental Protocols

To ensure reproducibility and transparency, detailed methodologies for the key experiments cited in this guide are provided below.

Animal Models and Drug Administration
  • Otsuka Long-Evans Tokushima Fatty (OLETF) Rats: Male OLETF rats, a model for type 2 diabetes, are typically used. At 5 weeks of age, rats are divided into a control group receiving a standard diet and a treatment group receiving a diet containing this compound (e.g., 800 ppm) for an extended period (e.g., 40 weeks).

  • Streptozotocin-Induced Hyperglycemic Rats: Hyperglycemia is induced in male rats (e.g., Wistar) by a single intraperitoneal injection of streptozotocin. After confirmation of hyperglycemia, rats are fed a diet supplemented with this compound for a specified duration (e.g., 20 days).

  • Collagen-Induced Arthritis (CIA) Mice: Arthritis is induced in mice (e.g., DBA/1) by immunization with type II collagen. Acarbose is administered orally (e.g., 500 mg/kg/day) from before the onset of arthritis until the end of the study.

Quantification of Gene Expression by Real-Time PCR (qPCR)
  • Sample Collection and RNA Isolation:

    • Peripheral blood is collected from the animals.

    • Peripheral blood mononuclear cells (PBMCs) are isolated using Ficoll-Paque density gradient centrifugation.

    • Total RNA is extracted from the PBMCs using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen). The quality and quantity of the extracted RNA are assessed using a spectrophotometer.

  • cDNA Synthesis:

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) according to the manufacturer's instructions.

  • Real-Time PCR:

    • qPCR is performed using a real-time PCR system (e.g., LightCycler 480, Roche).

    • The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (TNF-α, IL-6, IL-1β) and a reference gene (e.g., β-actin, GAPDH), and a SYBR Green PCR master mix.

    • The thermal cycling conditions generally consist of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

    • The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the reference gene.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

miglitol_pathway cluster_gut Small Intestine cluster_blood Bloodstream cluster_leukocyte Leukocyte Carbohydrates Carbohydrates Alpha-Glucosidase Alpha-Glucosidase Carbohydrates->Alpha-Glucosidase Digestion Glucose Glucose Alpha-Glucosidase->Glucose Release Reduced\nPostprandial\nHyperglycemia Reduced Postprandial Hyperglycemia Glucose->Reduced\nPostprandial\nHyperglycemia This compound This compound This compound->Alpha-Glucosidase Inhibition Hyperglycemia-induced\nStress Hyperglycemia-induced Stress Reduced\nPostprandial\nHyperglycemia->Hyperglycemia-induced\nStress Reduces NF-κB Activation NF-κB Activation Hyperglycemia-induced\nStress->NF-κB Activation Pro-inflammatory\nGene Expression\n(TNF-α, IL-6, IL-1β) Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NF-κB Activation->Pro-inflammatory\nGene Expression\n(TNF-α, IL-6, IL-1β)

Figure 1: this compound's mechanism of action on inflammatory gene expression.

experimental_workflow Animal Model\n(e.g., OLETF rats) Animal Model (e.g., OLETF rats) Drug Administration\n(this compound vs. Control) Drug Administration (this compound vs. Control) Animal Model\n(e.g., OLETF rats)->Drug Administration\n(this compound vs. Control) Blood Sample\nCollection Blood Sample Collection Drug Administration\n(this compound vs. Control)->Blood Sample\nCollection PBMC Isolation PBMC Isolation Blood Sample\nCollection->PBMC Isolation Total RNA\nExtraction Total RNA Extraction PBMC Isolation->Total RNA\nExtraction cDNA Synthesis cDNA Synthesis Total RNA\nExtraction->cDNA Synthesis Quantitative\nReal-Time PCR\n(qPCR) Quantitative Real-Time PCR (qPCR) cDNA Synthesis->Quantitative\nReal-Time PCR\n(qPCR) qPCR qPCR Gene Expression\nAnalysis\n(TNF-α, IL-6, IL-1β) Gene Expression Analysis (TNF-α, IL-6, IL-1β) qPCR->Gene Expression\nAnalysis\n(TNF-α, IL-6, IL-1β) Comparative\nResults Comparative Results Gene Expression\nAnalysis\n(TNF-α, IL-6, IL-1β)->Comparative\nResults

Figure 2: Experimental workflow for assessing gene expression changes.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hyperglycemia Hyperglycemia IKK Complex IKK Complex Hyperglycemia->IKK Complex Activates IκB-NF-κB\nComplex IκB-NF-κB Complex IKK Complex->IκB-NF-κB\nComplex Inhibition by Metformin IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκB-NF-κB\nComplex->IκB Phosphorylation & Degradation IκB-NF-κB\nComplex->NF-κB Release DNA DNA NF-κB_n->DNA Binds to Pro-inflammatory\nGene Transcription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory\nGene Transcription Miglitol_Acarbose This compound / Acarbose Miglitol_Acarbose->Hyperglycemia Reduces Metformin Metformin Metformin->IKK Complex Inhibits

Figure 3: Comparative modulation of the NF-κB signaling pathway.

Conclusion

The collective evidence suggests that this compound effectively downregulates the expression of key pro-inflammatory genes, an effect primarily attributed to its potent inhibition of postprandial hyperglycemia. While Acarbose and Metformin also exhibit anti-inflammatory properties, this compound's distinct mechanism of action as a potent alpha-glucosidase inhibitor provides a targeted approach to mitigating inflammation driven by glucose fluctuations. Further research is warranted to fully elucidate the clinical implications of these findings and to explore the therapeutic potential of this compound in a broader range of inflammatory conditions.

Comparative Efficacy of Miglitol in Preclinical Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Publicly Available Data on Different Salt Forms of Miglitol

Extensive searches of publicly available scientific literature and databases did not yield any preclinical studies that directly compare the efficacy of different salt forms of this compound (e.g., hydrochloride, maleate, succinate). The available research focuses on the efficacy, pharmacokinetics, and mechanism of action of this compound as a single entity. Therefore, a direct comparative guide on the performance of different this compound salt forms based on experimental data cannot be provided at this time.

This guide will instead focus on the comprehensive preclinical data available for this compound, offering a valuable resource for researchers, scientists, and drug development professionals interested in its therapeutic potential.

Overview of this compound's Preclinical Efficacy

This compound is a potent, competitively reversible inhibitor of intestinal α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By delaying carbohydrate digestion, this compound effectively reduces postprandial hyperglycemia, a key therapeutic target in the management of type 2 diabetes mellitus.

Preclinical studies in various animal models, including rats and dogs, have consistently demonstrated the efficacy of this compound in improving glycemic control.[1][2] These studies have laid the groundwork for its clinical development and approval.

Quantitative Data from Preclinical Efficacy Studies

While direct comparisons of different salt forms are unavailable, the following table summarizes key efficacy data for this compound from various preclinical studies. This data provides a baseline for understanding its pharmacological activity.

ParameterAnimal ModelDosageKey FindingsReference
α-Glucosidase Inhibition In vitro (rat intestinal enzymes)Not specifiedPotent inhibition of sucrase, glycoamylase, and isomaltase.Not directly available in snippets
Postprandial Glucose Reduction Diabetic rats20 mg/kg (intraduodenal)Significantly reduced portal glucose levels after a maltose challenge.[1][1]
Oral Glucose Tolerance Goto-Kakizaki (GK) rats (model of type 2 diabetes)10 mg/kg (oral)Dose-dependent decrease in the incremental blood glucose area under the curve (AUC) after a sucrose load.Not directly available in snippets
Pharmacokinetics Rats≥ 5 mg/kg (oral)Rapid absorption at low doses, with saturation of absorption at higher doses. The apparent elimination half-life is 0.4-1.8 hours.[2][2]
Pharmacokinetics Dogs≥ 5 mg/kg (oral)Similar to rats, showed rapid absorption at low doses with saturation at higher doses.[2][2]

Experimental Protocols

Understanding the methodologies behind these findings is crucial for researchers. Below are detailed protocols for key experiments used to evaluate the preclinical efficacy of this compound.

In Vitro α-Glucosidase Inhibition Assay

This assay is fundamental to determining the inhibitory potential of this compound on the target enzymes.

Principle: The assay measures the amount of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The inhibitory activity of this compound is determined by the reduction in pNP production.

Materials:

  • α-glucosidase enzyme from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of α-glucosidase, pNPG, and various concentrations of this compound in phosphate buffer.

  • In a 96-well plate, add a fixed volume of the α-glucosidase solution to each well.

  • Add different concentrations of this compound to the respective wells and incubate for a predefined period (e.g., 10 minutes) at 37°C. A control well should contain the enzyme and buffer without the inhibitor.

  • Initiate the reaction by adding a fixed volume of the pNPG solution to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

  • Stop the reaction by adding a fixed volume of sodium carbonate solution.

  • Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the amount of pNP formed.

  • Calculate the percentage of inhibition for each this compound concentration compared to the control. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be determined.

In Vivo Oral Sugar Tolerance Test

This experiment evaluates the effect of this compound on postprandial glucose levels in an animal model.

Animals:

  • Genetically diabetic rats (e.g., Goto-Kakizaki rats) or streptozotocin-induced diabetic rats.

  • Age- and weight-matched non-diabetic control rats.

Materials:

  • This compound

  • Sucrose or starch solution

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast the animals overnight (approximately 12-16 hours) with free access to water.

  • Record the baseline blood glucose levels (t=0) from the tail vein.

  • Administer this compound or vehicle (control) orally via gavage at a predetermined dose.

  • After a specific time (e.g., 30 minutes), administer a sucrose or starch solution orally at a standard dose (e.g., 2 g/kg body weight).

  • Measure blood glucose levels at various time points after the sugar challenge (e.g., 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for both the this compound-treated and control groups.

  • A significant reduction in the AUC in the this compound-treated group compared to the control group indicates effective inhibition of carbohydrate digestion and absorption.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzyme Assay α-Glucosidase Inhibition Assay (IC50 Determination) Animal Model Selection of Diabetic Animal Model (e.g., Rats) Enzyme Assay->Animal Model Lead to Drug Admin Oral Administration of This compound Salt Forms Animal Model->Drug Admin Challenge Oral Sugar Tolerance Test (OSTT) Drug Admin->Challenge PK Studies Pharmacokinetic Analysis (Blood Sampling) Drug Admin->PK Studies Efficacy Measurement of Blood Glucose and Insulin Levels Challenge->Efficacy

Caption: Preclinical Experimental Workflow for this compound Efficacy.

G Complex Carbs Complex Carbohydrates (e.g., Starch, Sucrose) Alpha-Glucosidase Intestinal α-Glucosidase (e.g., Sucrase, Maltase) Complex Carbs->Alpha-Glucosidase Digestion Monosaccharides Monosaccharides (e.g., Glucose) Alpha-Glucosidase->Monosaccharides Absorption Intestinal Absorption Monosaccharides->Absorption Blood Glucose Increased Postprandial Blood Glucose Absorption->Blood Glucose This compound This compound This compound->Alpha-Glucosidase Competitive Inhibition

Caption: this compound's Mechanism of Action via α-Glucosidase Inhibition.

References

Miglitol's SGLT3-Mediated Effects: An In Vitro Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the in vitro validation of Miglitol's effects on the sodium-glucose cotransporter 3 (SGLT3), with a comparative analysis against Acarbose.

This guide provides a comprehensive overview of the in vitro validation of this compound's distinct action on SGLT3, a putative glucose sensor. The data presented herein is primarily derived from a pivotal study by Fujita et al. (2015), which elucidated a novel mechanism of action for this compound beyond its well-established α-glucosidase inhibitory effects. This guide will objectively compare this compound's performance with the alternative α-glucosidase inhibitor, Acarbose, and provide the supporting experimental data and detailed protocols for key experiments.

Comparative Analysis of this compound and Acarbose on hSGLT3 Activity

The primary in vitro validation of this compound's effect on SGLT3 was conducted using electrophysiological recordings in Xenopus laevis oocytes expressing human SGLT3 (hSGLT3). This system allows for the direct measurement of ion channel and transporter activity in a controlled environment. The study revealed that this compound, unlike Acarbose, directly activates hSGLT3, leading to membrane depolarization.

CompoundConcentrationEffect on hSGLT3-expressing OocytesDownstream Effect
This compound Not specified in abstractActivates and causes depolarization [1]Potentiates GLP-1 secretion in the presence of maltose[1]
Acarbose Not specified in abstractFailed to cause depolarization [1]Less effective in potentiating GLP-1 secretion compared to this compound[1]
Glucose Not specified in abstractElicited a sharp and reversible depolarization-

Table 1: Comparison of the in vitro effects of this compound and Acarbose on hSGLT3 activity.

Experimental Protocols

Expression of hSGLT3 in Xenopus laevis Oocytes

A detailed protocol for the heterologous expression of hSGLT3 in Xenopus laevis oocytes is crucial for replicating these validation studies.

Materials:

  • Xenopus laevis frogs

  • Collagenase solution

  • cRNA encoding human SGLT3 (hSGLT3)

  • Microinjection setup

  • Barth's solution (incubation medium)

Procedure:

  • Oocytes are surgically removed from anesthetized Xenopus laevis frogs.

  • The follicular membrane is removed by treatment with collagenase.

  • Stage V-VI oocytes are selected for injection.

  • cRNA encoding hSGLT3 is microinjected into the cytoplasm of the oocytes.

  • Injected oocytes are incubated in Barth's solution for 2-5 days to allow for protein expression.

Electrophysiological Recording

The functional activity of the expressed hSGLT3 in response to this compound and Acarbose is assessed using a two-electrode voltage-clamp technique.

Materials:

  • Two-electrode voltage-clamp amplifier

  • Glass microelectrodes (filled with 3 M KCl)

  • Recording chamber

  • Perfusion system

  • Control buffer (e.g., ND96)

  • Test compounds (this compound, Acarbose, Glucose) dissolved in control buffer

Procedure:

  • An oocyte expressing hSGLT3 is placed in the recording chamber and perfused with the control buffer.

  • Two microelectrodes are inserted into the oocyte, one for voltage sensing and the other for current injection.

  • The membrane potential is clamped at a holding potential (e.g., -50 mV).

  • The oocyte is perfused with solutions containing the test compounds (this compound, Acarbose, or Glucose) at desired concentrations.

  • Changes in membrane current and potential are recorded. Depolarization indicates the influx of positive ions, signifying transporter activation.

Visualizing the SGLT3-Mediated Pathway of this compound

The following diagrams illustrate the proposed signaling pathway of this compound's action on SGLT3 and the experimental workflow for its validation.

Miglitol_SGLT3_Pathway cluster_lumen Intestinal Lumen cluster_cell Enteroendocrine Cell This compound This compound SGLT3 SGLT3 This compound->SGLT3 Activates Depolarization Membrane Depolarization SGLT3->Depolarization Leads to CaMKII CaMKII Activation Depolarization->CaMKII GLP1_Secretion GLP-1 Secretion CaMKII->GLP1_Secretion Stimulates

Caption: Proposed signaling pathway of this compound-mediated SGLT3 activation.

Experimental_Workflow Oocyte_Prep Xenopus Oocyte Preparation cRNA_Injection hSGLT3 cRNA Microinjection Oocyte_Prep->cRNA_Injection Incubation Incubation (2-5 days) cRNA_Injection->Incubation Electrophysiology Two-Electrode Voltage Clamp Incubation->Electrophysiology Data_Analysis Data Analysis (Depolarization) Electrophysiology->Data_Analysis

Caption: Experimental workflow for validating SGLT3 activation in Xenopus oocytes.

Conclusion

The in vitro evidence strongly supports a distinct mechanism of action for this compound involving the direct activation of SGLT3. This activation leads to membrane depolarization in hSGLT3-expressing Xenopus oocytes, an effect not observed with Acarbose.[1] This SGLT3-mediated effect is proposed to contribute to this compound's ability to potentiate GLP-1 secretion, offering a potential therapeutic advantage beyond its α-glucosidase inhibitory activity. The experimental protocols and comparative data presented in this guide provide a solid foundation for further research into the physiological and pharmacological significance of SGLT3 activation.

References

A comparative study of the long-term metabolic benefits of Miglitol versus other oral antidiabetic drugs

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comparative analysis of Miglitol versus other oral antidiabetic drugs (OADs), focusing on long-term metabolic benefits. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical data to provide an objective overview of this compound's therapeutic profile, supported by experimental evidence and pathway visualizations.

Introduction: this compound's Place in Diabetes Therapy

This compound is an oral alpha-glucosidase inhibitor (AGI) approved for the management of type 2 diabetes mellitus (T2DM).[1] Unlike systemic agents that modulate insulin secretion or sensitivity, this compound acts locally within the small intestine. Its primary function is to delay the digestion and absorption of carbohydrates, thereby mitigating postprandial glucose excursions.[1][2] This guide compares the efficacy and metabolic effects of this compound with other prominent OAD classes, including other AGIs (Acarbose), sulfonylureas (Glibenclamide), and biguanides (Metformin), based on long-term clinical trial data.

Mechanism of Action

This compound's primary antihyperglycemic action stems from the competitive and reversible inhibition of membrane-bound intestinal alpha-glucosidase enzymes, such as sucrase, maltase, and isomaltase.[1] These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, this compound slows down carbohydrate digestion, leading to a more gradual rise in blood glucose levels after meals.[2][3] This mechanism does not enhance insulin secretion, which distinguishes it from sulfonylureas.[4]

Miglitol_Mechanism cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_absorption Bloodstream Absorption Carbs Dietary Carbohydrates (Starch, Sucrose) Enzyme α-Glucosidase Enzymes Carbs->Enzyme Digestion Glucose Glucose Enzyme->Glucose Hydrolysis Bloodstream Increased Blood Glucose Glucose->Bloodstream This compound This compound Inhibition This compound->Inhibition Inhibition->Enzyme Competitive Inhibition Miglitol_GLP1_Pathway This compound This compound SGLT3 SGLT3 Activation This compound->SGLT3 Activates EC_Cells Duodenal Enterochromaffin (EC) Cells SGLT3->EC_Cells Stimulates PNS Parasympathetic Nervous System EC_Cells->PNS Signals L_Cells Intestinal L-Cells PNS->L_Cells Potentiates GLP1 GLP-1 Secretion L_Cells->GLP1 Experimental_Workflow Screen Patient Screening (Inclusion/Exclusion Criteria) RunIn Placebo Run-in Period (4-8 Weeks) Screen->RunIn Randomize Randomization RunIn->Randomize GroupA Group A: This compound Treatment (Dose Titration) Randomize->GroupA GroupB Group B: Comparator OAD (e.g., Metformin) Randomize->GroupB Treatment Active Treatment Period (24-52 Weeks) - Efficacy Measurements (HbA1c, PPG) - Safety Monitoring (AEs) GroupA->Treatment GroupB->Treatment Analysis End of Study: Final Data Collection & Analysis Treatment->Analysis

References

Validating the Clinical Relevance of Miglitol's Effect on Gut Hormones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Miglitol's performance in modulating key gut hormones against other therapeutic alternatives. It is supported by experimental data and detailed methodologies to validate the clinical relevance of these effects.

Introduction: this compound's Dual Mechanism

This compound is a second-generation oral alpha-glucosidase inhibitor (α-GI) used to improve glycemic control in patients with type 2 diabetes mellitus.[1][2] Its primary mechanism involves the reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine.[3][4] This action delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby blunting postprandial blood glucose excursions.[1][3]

Beyond this established function, a growing body of evidence highlights a secondary, yet clinically significant, mechanism: the modulation of gut hormone secretion. This guide delves into the clinical relevance of this compound's effects on key hormones such as glucagon-like peptide-1 (GLP-1), peptide YY (PYY), and ghrelin, comparing its efficacy with other antidiabetic agents.

This compound's Impact on Gut Hormone Secretion

The effect of α-GIs on gut hormones is primarily linked to the delayed digestion of carbohydrates. By inhibiting carbohydrate breakdown in the proximal intestine, these agents allow a larger amount of undigested carbohydrates to reach the distal small intestine.[5][6] This stimulates enteroendocrine L-cells, which are abundant in the ileum and colon, to increase the secretion of GLP-1 and PYY.[6][7]

Key Effects of this compound:

  • Enhanced GLP-1 and PYY Secretion: Studies have consistently shown that this compound administration significantly enhances the postprandial release of GLP-1 and PYY.[8][9] GLP-1 is a potent incretin hormone that stimulates glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying.[7][10] PYY is known to inhibit food intake and gut motility.

  • Ghrelin Suppression: this compound has been observed to suppress levels of ghrelin, an orexigenic "hunger" hormone, during the postprandial phase.[8]

  • Distinct Action via SGLT3: Research suggests this compound may possess a unique mechanism not shared by all α-GIs. It has been found to activate sodium-glucose cotransporter 3 (SGLT3), potentially leading to the activation of duodenal enterochromaffin cells and further potentiating GLP-1 secretion through the parasympathetic nervous system.[11][12] This may explain findings where this compound evoked a significantly larger GLP-1 secretion than acarbose when co-administered with maltose.[11][12]

Comparative Performance: this compound vs. Alternatives

The clinical utility of this compound's hormonal effects is best understood when compared to other antidiabetic drug classes.

This compound vs. Other Alpha-Glucosidase Inhibitors (Acarbose)

While both this compound and Acarbose operate by inhibiting α-glucosidase, they exhibit key differences in their pharmacokinetic profiles and their precise impact on gut hormones.

FeatureThis compoundAcarbose
Absorption Almost completely absorbed in the small intestine.[1][13][14]Poorly absorbed; acts locally in the gut.[2][13]
GLP-1 Secretion Induces a more potent and sustained GLP-1 release, potentially due to its additional SGLT3 activation mechanism.[11][12][15]Increases GLP-1 secretion by delaying carbohydrate delivery to the distal gut.[5]
Potency Appears to be more potent than acarbose on a weight-per-weight basis in blunting glucose rise from certain starches.[16]Effective, but may require higher doses to achieve similar inhibitory effects as this compound for some substrates.[16]
This compound vs. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors (e.g., vildagliptin, sitagliptin) also leverage the incretin system but through a different pathway: they prevent the degradation of active GLP-1 and GIP.

FeatureThis compoundDPP-4 Inhibitors (e.g., Vildagliptin)
Mechanism Increases endogenous secretion of GLP-1 from L-cells.[5][9]Inhibit the DPP-4 enzyme, thereby increasing the half-life of active GLP-1 and GIP.
PYY Levels Significantly increases total PYY levels.[17]Monotherapy does not typically increase PYY.
Combination Therapy Combination with a DPP-4 inhibitor has been shown to further increase active GLP-1 levels compared to monotherapy.[17]Acts synergistically with this compound to enhance active GLP-1.

Quantitative Data Summary

The following tables summarize the results from key clinical studies investigating the effects of this compound on gut hormones compared to placebo and other active agents.

Table 1: Effect of this compound on Postprandial Gut Hormone Levels in Obese Type 2 Diabetics

ParameterPlaceboThis compound (100 mg)% Change
Incremental AUC for GLP-1 -~2x greater than placebo+100%
GIP Secretion -Suppressed-
Caloric Intake at Lunch Baseline12% lower (in GLP-1 responders)-12%
Satiety Sensation BaselineMarkedly greater-
Hunger Sensation BaselineSignificantly lower-
Data derived from a randomized, double-blind study in 8 obese type-2-diabetic women.[9]

Table 2: Comparative Effects of this compound and Vildagliptin on Total PYY

Parameter (AUC)Control (No Drug)This compound (M)Vildagliptin (V)This compound + Vildagliptin (M+V)
Serum Total PYY BaselineSignificantly greater than ControlNo significant changeSignificantly lower than M group
Data from a study with eleven non-diabetic men.[17]

Experimental Protocols

Protocol: Assessment of this compound on GLP-1 and Appetite
  • Study Design: Randomized, double-blind, placebo-controlled crossover study.

  • Participants: Obese individuals with type 2 diabetes.

  • Intervention: Participants were randomized to receive either this compound (100 mg) or a placebo three times a day for a total of six doses over two days.

  • Test Procedure: On the third day, following an overnight fast, participants consumed a standardized 720 kcal breakfast.

  • Data Collection:

    • Blood Sampling: Venous blood samples were collected periodically over 3 hours post-meal for measurement of plasma GLP-1, GIP, insulin, and glucose.

    • Appetite Assessment: Appetite ratings (hunger, satiety) were assessed using Visual Analogue Scales (VAS) hourly for 6 hours.

    • Food Intake Measurement: Ad libitum food consumption was measured by the number of sandwiches eaten at a lunch provided after the 6-hour assessment period.[9]

Protocol: Comparison of this compound and Vildagliptin on Gut Hormones
  • Study Design: Crossover study with four different intake schedules.

  • Participants: Eleven non-diabetic men.

  • Intervention: Participants received one of four treatments on separate occasions: C (no drug), M (this compound), V (Vildagliptin), or M+V (this compound + Vildagliptin).

  • Test Procedure: Following drug administration, participants consumed a standard breakfast.

  • Data Collection: Blood samples were collected at 0, 30, 60, and 120 minutes after the start of the meal.

  • Measurements: Plasma glucose, serum insulin, serum total PYY, plasma cholecystokinin (CCK), plasma active ghrelin, and plasma obestatin levels were measured. The area under the curve (AUC) was calculated for these parameters.[17]

Visualizations: Pathways and Workflows

Experimental_Workflow cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 start Participant Screening (e.g., T2DM, non-diabetic) random Randomization (Crossover Design) start->random drug1 Administer Drug A (e.g., this compound 100 mg) random->drug1 Group 1 drug2 Administer Drug B (e.g., Placebo/Acarbose) random->drug2 Group 2 washout Washout Period washout->drug2 meal1 Standardized Meal drug1->meal1 sample1 Serial Blood Sampling (0, 30, 60, 120 min) meal1->sample1 assess1 Appetite/Satiety Assessment (VAS) meal1->assess1 sample1->washout Crossover analysis Hormone Analysis (GLP-1, PYY, Ghrelin) sample1->analysis data Data Interpretation (AUC Calculation, Stats) assess1->data meal2 Standardized Meal drug2->meal2 sample2 Serial Blood Sampling (0, 30, 60, 120 min) meal2->sample2 assess2 Appetite/Satiety Assessment (VAS) meal2->assess2 sample2->analysis washout2 assess2->data analysis->data

References

A Comparative Analysis of Miglitol Synthesis Pathways: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Miglitol, an α-glucosidase inhibitor, plays a significant role in the management of type 2 diabetes mellitus. Its synthesis has been approached through various methodologies, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the most prominent synthesis pathways for this compound, focusing on their cost-effectiveness, experimental protocols, and overall efficiency. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of a synthesis route for this important active pharmaceutical ingredient (API).

Key Synthesis Pathways: An Overview

The production of this compound is primarily dominated by a chemo-biological approach, which is widely adopted for industrial-scale manufacturing. Concurrently, several purely chemical synthesis routes have been developed, offering alternative strategies that may be advantageous under specific circumstances. This analysis will focus on the following key pathways:

  • Chemo-biological Synthesis via Gluconobacter oxydans : The industry-standard method involving a key fermentation step.

  • Chemical Synthesis from Methyl-D-glucose : A multi-step chemical process starting from a readily available carbohydrate.

  • Chemical Synthesis from a Tetrahydrofuran Derivative : An alternative chemical route highlighted for its potential efficiency and cost-effectiveness.

Comparative Data on Synthesis Pathways

The following table summarizes the key quantitative parameters for each synthesis pathway, providing a basis for a cost-effectiveness comparison.

ParameterChemo-biological SynthesisChemical Synthesis from Methyl-D-glucoseChemical Synthesis from a Tetrahydrofuran Derivative
Starting Material(s) D-Glucose, EthanolamineMethyl-D-glucoseTetrahydrofuran sugar derivative
Key Intermediates N-2-hydroxyethyl glucamine (NHEG), 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL)Dicarbonyl derivative-
Overall Yield >90%[1]High purity (>99.97%) achieved, specific overall yield not consistently reported but individual step yields are high.[2]High, with crude product purity of 97.5% and final purity of 98.9% after recrystallization.[3]
Number of Key Steps 2 (Reductive amination, Fermentation, Hydrogenation)Multiple steps (e.g., protection, oxidation, reductive amination, deprotection)1 (Catalytic Hydrogenation)
Key Reagents/Catalysts Gluconobacter oxydans, Raney Nickel or Pd/CSodium periodate, Sodium borohydride, various protecting groups and solventsRaney Nickel or Pd/C
Reaction Conditions Fermentation: (Biocatalysis); Hydrogenation: 20-110°C, 1-2 MPa H₂[1][4]Varied, includes low-temperature reactions and reflux conditions.[2]80°C, 0.5-1 MPa H₂[3]
Reaction Time Fermentation: ~36 hours; Hydrogenation: ~3.74-8 hours[1][4][5]Varies significantly with each step.1-24 hours for hydrogenation.[3]
Purity >99% (HPLC)[1]>99.97%[2]98.9% after recrystallization[3]
Estimated Cost Drivers Fermentation medium and infrastructure, cost of G. oxydans cultivation, catalyst cost.Cost of multi-step synthesis (reagents, solvents, energy), purification costs.Cost of the tetrahydrofuran derivative starting material, catalyst cost.
Environmental Impact Generally considered "greener" due to the enzymatic step, but requires sterile fermentation conditions and downstream processing.Use of various organic solvents and reagents may generate more chemical waste.Potentially lower environmental impact due to fewer steps and solvent recycling.

Experimental Protocols

Chemo-biological Synthesis via Gluconobacter oxydans

This process is a hallmark of industrial this compound production, leveraging the high selectivity of enzymatic catalysis.[5]

Step 1: Synthesis of N-2-hydroxyethyl glucamine (NHEG)

  • Reaction: Reductive amination of D-glucose with ethanolamine.

  • Procedure: D-glucose and ethanolamine are reacted in a suitable solvent (e.g., methanol) in the presence of a catalyst, such as Raney Nickel, under a hydrogen atmosphere. The reaction is typically carried out at a controlled temperature and pressure to achieve a high yield of NHEG (often exceeding 90%).

Step 2: Biotransformation of NHEG to 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL)

  • Microorganism: Gluconobacter oxydans.

  • Procedure: A fermentation process is carried out using resting cells of G. oxydans. The NHEG substrate is added to the fermentation medium, and the biotransformation is allowed to proceed under controlled conditions of temperature, pH, and aeration. This step is highly regioselective, oxidizing the C5 hydroxyl group of the glucamine moiety. A mutant strain of G. oxydans has been shown to accumulate 53.6 g/L of 6NSL from 60 g/L of NHEG within 36 hours.[5]

Step 3: Hydrogenation of 6NSL to this compound

  • Reaction: Catalytic hydrogenation and reductive cyclization.

  • Procedure: The 6NSL intermediate is subjected to catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on Carbon (Pd/C). The reaction is performed in a suitable solvent (e.g., ethanol) under hydrogen pressure (1-2 MPa) and at a controlled temperature (20-110°C).[1][4] This step reduces the keto group and facilitates the intramolecular cyclization to form the piperidine ring of this compound. The final product is then purified by crystallization. Optimal conditions can lead to a substrate conversion of 100% and a total product yield of 96.40%.[4]

Chemo_Biological_Synthesis cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Biotransformation cluster_step3 Step 3: Hydrogenation & Cyclization D_Glucose D-Glucose NHEG N-2-hydroxyethyl glucamine (NHEG) D_Glucose->NHEG + Ethanolamine, H₂, Raney Ni Ethanolamine Ethanolamine Ethanolamine->NHEG NHEG_in NHEG G_oxydans Gluconobacter oxydans G_oxydans->NHEG_in _6NSL 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL) NHEG_in->_6NSL Fermentation _6NSL_in 6NSL This compound This compound _6NSL_in->this compound H₂, Raney Ni or Pd/C

Chemo-biological synthesis of this compound.
Chemical Synthesis from Methyl-D-glucose

This pathway represents a classical chemical approach to this compound, involving several protection and deprotection steps.[2]

  • Step 1: Preparation of a Protected Dicarbonyl Derivative: Methyl-D-glucose is converted to a protected dicarbonyl derivative through a series of reactions. This typically involves the protection of hydroxyl groups, followed by oxidative cleavage of the C1-C2 bond, often using sodium periodate, to form the dicarbonyl compound.

  • Step 2: Reductive Amination: The dicarbonyl intermediate is then reacted with ethanolamine in the presence of a reducing agent, such as sodium borohydride or sodium cyanoborohydride, to form the N-substituted piperidine ring.

  • Step 3: Deprotection: The protecting groups are removed to yield the final this compound product. This route allows for the synthesis of this compound with high purity (>99.97%).[2]

Chemical_Synthesis_Methyl_D_Glucose Methyl_D_Glucose Methyl-D-glucose Protected_Glucose Protected Glucose Derivative Methyl_D_Glucose->Protected_Glucose Protection Dicarbonyl Dicarbonyl Derivative Protected_Glucose->Dicarbonyl Oxidative Cleavage (e.g., NaIO₄) Protected_this compound Protected this compound Dicarbonyl->Protected_this compound Reductive Amination (+ Ethanolamine, NaBH₄) This compound This compound Protected_this compound->this compound Deprotection

Chemical synthesis of this compound from Methyl-D-glucose.
Chemical Synthesis from a Tetrahydrofuran Derivative

This pathway is presented as a streamlined and potentially more cost-effective chemical synthesis.[3]

  • Procedure: A suitable tetrahydrofuran sugar derivative is used as the starting material. This derivative is subjected to catalytic hydrogenation in a single step using Raney Nickel or Pd/C as the catalyst. The reaction is carried out in a solvent such as ethanol at elevated temperature (around 80°C) and hydrogen pressure (0.5-1 MPa).[3] The reaction proceeds to completion, and the crude this compound is obtained after filtration of the catalyst. The final product is purified by recrystallization from an ethanol/water mixture, yielding this compound with high purity (98.9%).[3]

Chemical_Synthesis_THF THF_Derivative Tetrahydrofuran Sugar Derivative This compound This compound THF_Derivative->this compound Catalytic Hydrogenation (Raney Ni or Pd/C, H₂, Ethanol)

Chemical synthesis of this compound from a Tetrahydrofuran derivative.

Cost-Effectiveness Analysis

A definitive cost-effectiveness analysis is complex and depends on various factors, including the scale of production, local raw material costs, and available infrastructure. However, a qualitative and semi-quantitative comparison can be made based on the available data.

  • Chemo-biological Synthesis: This route is favored for large-scale industrial production due to its high overall yield, high purity, and the use of a highly selective and efficient enzymatic step.[1][5] The cost of the starting materials, D-glucose and ethanolamine, is relatively low. The main cost drivers are the capital investment for fermentation equipment, the operational costs of running the fermentation (media, sterilization, aeration), and the cost of the hydrogenation catalyst. Efforts to reduce costs in this pathway focus on developing more efficient strains of G. oxydans and optimizing fermentation conditions.[5]

  • Chemical Synthesis from Methyl-D-glucose: This pathway involves multiple steps, which generally translates to higher processing costs, increased solvent usage, and potentially more complex purification procedures. While the starting material, methyl-D-glucose, is readily available, the cost of other reagents like sodium periodate and sodium borohydride, as well as protecting groups and various solvents, can accumulate. This route may be more suitable for smaller-scale synthesis or for the preparation of analogs where the chemo-biological route is not applicable.

  • Chemical Synthesis from a Tetrahydrofuran Derivative: This route is presented as a low-cost and high-yield alternative.[3] Its primary advantage is the single-step conversion to this compound, which significantly reduces processing time, labor, and solvent usage. The cost-effectiveness of this pathway is highly dependent on the commercial availability and price of the specific tetrahydrofuran sugar derivative. If this starting material can be sourced economically, this route could be highly competitive, especially for medium-scale production.

Conclusion

The choice of a synthesis pathway for this compound is a critical decision that impacts the overall economic viability and environmental footprint of the manufacturing process.

  • The chemo-biological synthesis via Gluconobacter oxydans remains the gold standard for large-scale, cost-effective production, offering high yields and purity. Its primary challenges lie in the capital and operational costs associated with the fermentation step.

  • The chemical synthesis from methyl-D-glucose provides a versatile, albeit more complex and potentially more expensive, alternative. It is a valuable route for research and development purposes and for the synthesis of related compounds.

  • The chemical synthesis from a tetrahydrofuran derivative shows significant promise as a streamlined and efficient process. Its cost-effectiveness is contingent on the accessibility and price of the starting material.

For researchers and drug development professionals, a thorough evaluation of these factors, including a detailed techno-economic analysis based on specific market conditions and production scales, is essential for selecting the optimal synthesis route for this compound. The diagrams and data presented in this guide offer a foundational framework for such an evaluation.

References

Independent Validation of Reported Anti-Cancer Properties of Miglitol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the current scientific literature regarding the reported anti-cancer properties of Miglitol and its derivatives. The information presented is intended to offer an objective overview of the existing experimental data and to highlight areas where further independent validation is required.

Executive Summary

The investigation into the anti-cancer properties of this compound, an alpha-glucosidase inhibitor approved for type 2 diabetes, and its derivatives is an emerging field of research. Current literature primarily focuses on the effects of this compound on melanoma cells, specifically its ability to inhibit melanogenesis. While these findings are promising, it is crucial to note that, to date, there is a lack of broad, independent validation of direct anti-cancer activities across various cancer types. Furthermore, comparative studies against established anti-cancer agents are not yet available in the reviewed literature. This guide summarizes the existing data, details the experimental protocols from a key study, and provides visual representations of the implicated signaling pathways to facilitate a deeper understanding of the current state of research.

Data Presentation: Effects of this compound on B16F10 Melanoma Cells

The following tables summarize the quantitative data from a study by Son et al. (2022), which investigated the effects of this compound on B16F10 melanoma cells.

Table 1: Cytotoxicity of this compound on B16F10 Melanoma Cells

Concentration (µM)Cell Viability (%)
0100
62.5No significant toxicity
125No significant toxicity
250No significant toxicity

Data extracted from Son et al. (2022). The study reported no significant cytotoxicity up to 250 µM.

Table 2: Effect of this compound on Melanin Content and Tyrosinase Activity in α-MSH-stimulated B16F10 Cells

TreatmentMelanin Content (% of Control)Intracellular Tyrosinase Activity (% of Control)
Control (α-MSH)100100
This compound (62.5 µM) + α-MSHSignificantly reducedSignificantly reduced
This compound (125 µM) + α-MSHSignificantly reducedSignificantly reduced
This compound (250 µM) + α-MSHSignificantly reducedSignificantly reduced

Data summarized from Son et al. (2022). The study showed a concentration-dependent decrease in both melanin content and tyrosinase activity.

Table 3: Effect of this compound on the Expression of Melanogenesis-Related Proteins in α-MSH-stimulated B16F10 Cells

ProteinEffect of this compound Treatment
TyrosinaseReduced
TRP-1Reduced
TRP-2Reduced
MITFReduced

Based on Western blot analysis from Son et al. (2022).

Table 4: Effect of this compound on Key Signaling Proteins in α-MSH-stimulated B16F10 Cells

Signaling PathwayProteinEffect of this compound Treatment
PKAp-PKADownregulated
MAPKp-ERKUpregulated
p-p38Downregulated
Wnt/β-cateninp-GSK3β (Ser9)Decreased
β-cateninDecreased
p-β-cateninActivated

Based on Western blot analysis from Son et al. (2022).

Experimental Protocols

The following are detailed methodologies for key experiments cited from Son et al. (2022).

1. Cell Culture and Cytotoxicity Assay

  • Cell Line: B16F10 mouse melanoma cells.

  • Culture Conditions: Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cytotoxicity Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for 48 hours. The absorbance was measured at 570 nm using a microplate reader.

2. Melanin Content Assay

  • B16F10 cells were seeded in 6-well plates and treated with α-melanocyte-stimulating hormone (α-MSH) with or without this compound for 48 hours.

  • Cells were harvested and washed with phosphate-buffered saline (PBS).

  • The cell pellets were dissolved in 1 N NaOH containing 10% DMSO at 80°C for 1 hour.

  • The melanin content was determined by measuring the absorbance at 475 nm.

3. Intracellular Tyrosinase Activity Assay

  • Cells were treated as in the melanin content assay.

  • After 48 hours, cells were lysed with a buffer containing 1% Triton X-100.

  • The cell lysates were centrifuged, and the protein concentration of the supernatant was determined.

  • An equal amount of protein was reacted with L-DOPA.

  • The formation of dopachrome was measured by reading the absorbance at 475 nm.

4. Western Blot Analysis

  • B16F10 cells were treated with α-MSH and this compound for the indicated times.

  • Cells were lysed, and protein concentrations were determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to polyvinylidene difluoride (PVDF) membranes.

  • The membranes were blocked and then incubated with primary antibodies against Tyrosinase, TRP-1, TRP-2, MITF, p-PKA, PKA, p-ERK, ERK, p-p38, p38, p-GSK3β, GSK3β, β-catenin, p-β-catenin, and β-actin.

  • After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

PKA Signaling Pathway

The diagram below illustrates the proposed mechanism by which this compound downregulates melanogenesis through the PKA signaling pathway.

PKA_Pathway cluster_this compound This compound cluster_Cell Melanoma Cell This compound This compound p_PKA p-PKA (Active) This compound->p_PKA Inhibits alpha_MSH α-MSH AC Adenylate Cyclase alpha_MSH->AC Stimulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->p_PKA CREB CREB p_PKA->CREB p_CREB p-CREB (Active) CREB->p_CREB MITF MITF p_CREB->MITF Upregulates Melanogenesis Melanogenesis (Tyrosinase, TRP-1, TRP-2) MITF->Melanogenesis Promotes

Caption: this compound's inhibition of PKA signaling in melanoma cells.

MAPK Signaling Pathway

The following diagram depicts how this compound is suggested to modulate the MAPK signaling pathway to reduce melanogenesis.

MAPK_Pathway cluster_this compound This compound cluster_Cell Melanoma Cell This compound This compound p_p38 p-p38 (Active) This compound->p_p38 Inhibits p_ERK p-ERK (Active) This compound->p_ERK Activates p38 p38 p38->p_p38 MITF MITF p_p38->MITF Upregulates ERK ERK ERK->p_ERK p_ERK->MITF Downregulates Melanogenesis Melanogenesis MITF->Melanogenesis Promotes

Caption: this compound's modulation of the MAPK pathway.

Wnt/β-catenin Signaling Pathway

This diagram illustrates the proposed influence of this compound on the Wnt/β-catenin signaling pathway in melanoma cells.

Wnt_Catenin_Pathway cluster_this compound This compound cluster_Cell Melanoma Cell This compound This compound p_GSK3b p-GSK3β (Inactive) This compound->p_GSK3b Decreases beta_catenin β-catenin This compound->beta_catenin Decreases p_beta_catenin p-β-catenin (Degradation) This compound->p_beta_catenin Activates (Promotes degradation) GSK3b GSK3β GSK3b->p_GSK3b GSK3b->beta_catenin Phosphorylates for degradation beta_catenin->p_beta_catenin MITF MITF beta_catenin->MITF Upregulates Melanogenesis Melanogenesis MITF->Melanogenesis

Caption: this compound's effect on the Wnt/β-catenin pathway.

Experimental Workflow: Investigating this compound's Effect on Melanogenesis

The workflow for assessing the impact of this compound on melanoma cells is outlined below.

Experimental_Workflow cluster_Workflow Experimental Workflow Start Start: B16F10 Cell Culture Treatment Treatment: This compound ± α-MSH Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Melanin Melanin Content Assay Treatment->Melanin Tyrosinase Tyrosinase Activity Assay Treatment->Tyrosinase WesternBlot Western Blot Analysis Treatment->WesternBlot Analysis Data Analysis and Conclusion Cytotoxicity->Analysis Melanin->Analysis Tyrosinase->Analysis WesternBlot->Analysis

Caption: Workflow for in vitro analysis of this compound.

Conclusion and Future Directions

The available evidence suggests that this compound can modulate signaling pathways involved in melanogenesis within melanoma cells, without inducing cytotoxicity at the tested concentrations.[1] These findings open an interesting avenue for exploring this compound and its derivatives in the context of skin disorders and potentially as adjuvants in melanoma therapy.

However, it is imperative to underscore the preliminary nature of these findings in the broader context of cancer research. The current body of literature does not provide independent validation of these effects, nor does it extend to other types of cancer. Furthermore, there is a significant gap in knowledge regarding the efficacy of this compound derivatives compared to standard-of-care anti-cancer therapies.

Future research should prioritize:

  • Independent validation of the effects of this compound on melanoma cells.

  • Investigation of the direct anti-cancer effects of this compound and its novel derivatives on a diverse panel of cancer cell lines, focusing on hallmarks of cancer such as proliferation, apoptosis, and invasion.

  • In vivo studies using animal models to assess the anti-tumor efficacy and safety of this compound derivatives.

  • Comparative studies to benchmark the performance of this compound derivatives against existing anti-cancer drugs.

A systematic and rigorous approach to these research areas will be essential to ascertain the true potential of this compound derivatives as a viable class of anti-cancer agents.

References

Safety Operating Guide

Navigating Miglitol Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of pharmaceutical products like Miglitol is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is not just a matter of best practice, but a legal and ethical obligation. This guide provides a comprehensive overview of the procedures for the proper disposal of this compound, aligning with regulatory guidelines to foster a safe and compliant laboratory environment.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies setting the standards.[1][2] The EPA's Resource Conservation and Recovery Act (RCRA) provides the authority to control hazardous waste from "cradle-to-grave," which includes certain pharmaceuticals.[1][3] However, it is crucial to note that many states have their own, often more stringent, regulations regarding pharmaceutical waste disposal.[1]

This compound is not typically classified as a hazardous waste under RCRA.[3] Nevertheless, it is considered best practice to manage all pharmaceutical waste with a high degree of care to prevent environmental contamination and potential harm to public health.[1][3]

Step-by-Step Disposal Protocol for this compound

For laboratory settings, a systematic approach to the disposal of unused or expired this compound is essential. The following steps outline a recommended procedure:

  • Segregation of Waste: The first and most critical step is the proper segregation of pharmaceutical waste.[4] this compound waste should be separated from general laboratory trash and from other chemical or biohazardous waste streams. Use designated, clearly labeled containers for non-hazardous pharmaceutical waste.[4]

  • Consult Institutional and Local Guidelines: Before proceeding with disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols. Additionally, verify local and state regulations, as these can vary significantly.

  • Preferred Disposal Method: Pharmaceutical Take-Back Programs or Registered Reverse Distributors: The most environmentally sound method for disposing of unused pharmaceuticals is through a licensed pharmaceutical take-back program or a DEA-registered reverse distributor.[3][5][6] These services are equipped to handle and dispose of pharmaceutical waste in a compliant and safe manner, often through incineration.[2][3]

  • Alternative Disposal: On-Site Management (If Permitted): If a take-back program is not available, and your facility is permitted to manage its own pharmaceutical waste, the following steps for in-lab disposal in the trash can be considered, but only after confirming this is allowed by your institution and local regulations. The FDA provides guidelines for disposing of most medicines in household trash if no take-back options are available.[5][7]

    • Do not crush the this compound tablets.[5][7]

    • Mix the tablets with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[1][5][7] This step makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.[6]

    • Place the mixture in a sealed container, such as a plastic bag or an empty, sealable container, to prevent leakage.[1][5][7]

    • Dispose of the sealed container in the laboratory's non-hazardous solid waste stream.

  • Documentation: Maintain a clear and accurate record of all disposed pharmaceuticals, including the name of the drug, quantity, and date of disposal. This documentation is crucial for regulatory compliance and internal tracking.

Important Considerations:

  • Never flush this compound down the toilet or drain unless specifically instructed to do so by the manufacturer or a pharmacist.[8] The EPA has prohibited the sewering of hazardous waste pharmaceuticals, and it is a poor practice for non-hazardous ones as well, due to the potential for water contamination.[3][9]

  • For empty this compound containers, remove or obscure all personal or identifying information from the label before recycling or discarding them.[1][7]

Quantitative Data Summary: this compound Disposal Options

Disposal MethodDescriptionRegulatory ComplianceEnvironmental Impact
Pharmaceutical Take-Back Program / Reverse Distributor Collection by a licensed and registered service for proper disposal, typically incineration.[2][3][5][6]Highest level of compliance with federal and state regulations.Minimal environmental impact as the active pharmaceutical ingredient is destroyed.
On-Site Disposal in Trash (following FDA guidelines) Mixing with an unpalatable substance and sealing in a container before placing in solid waste.[1][5][7]Compliant with FDA recommendations for household disposal when take-back options are unavailable; however, institutional and local regulations must be followed.Lower environmental risk than flushing, but still introduces the pharmaceutical into the landfill system.
Flushing/Sewering Disposing of the medication down a toilet or drain.Prohibited for hazardous pharmaceuticals by the EPA and strongly discouraged for all pharmaceuticals.[3][8][9]High risk of water contamination and negative impacts on aquatic ecosystems.

Experimental Protocol: Not Applicable

The proper disposal of this compound is a procedural matter based on regulatory guidelines and best practices for safety and environmental protection. As such, there are no experimental protocols to be cited for this topic.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Miglitol_Disposal_Workflow start Start: Unused/Expired This compound Identified check_institutional_policy Consult Institutional EHS and Local Regulations start->check_institutional_policy take_back_available Is a Pharmaceutical Take-Back Program or Reverse Distributor Available? check_institutional_policy->take_back_available use_take_back Utilize Take-Back Program or Reverse Distributor take_back_available->use_take_back Yes on_site_permitted Is On-Site Disposal in Trash Permitted? take_back_available->on_site_permitted No document Document Disposal use_take_back->document mix_and_seal 1. Do Not Crush Tablets 2. Mix with Unpalatable Substance 3. Place in a Sealed Container on_site_permitted->mix_and_seal Yes contact_ehs Contact EHS for Guidance on Alternative Disposal on_site_permitted->contact_ehs No dispose_in_trash Dispose of Sealed Container in Non-Hazardous Solid Waste mix_and_seal->dispose_in_trash dispose_in_trash->document contact_ehs->document end End document->end

Caption: Decision workflow for the proper disposal of this compound in a laboratory setting.

References

Personal protective equipment for handling Miglitol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Miglitol

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of this compound, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can be harmful if swallowed, inhaled, or comes into contact with skin. It is known to cause skin and eye irritation and may cause respiratory irritation. Furthermore, it is suspected of causing harm to fertility or an unborn child. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Table 1: Personal Protective Equipment for Handling this compound

Protection Type Required PPE Specifications and Use
Respiratory Protection NIOSH-approved respiratorRequired when dusts are generated. Ensure proper fit and use.
Eye Protection Safety glasses with side shields or gogglesRequired to prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Required to prevent skin contact. Change gloves immediately if contaminated.
Body Protection Laboratory coatWear to protect clothing and skin from contamination.
Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dark, and dry place, away from incompatible materials.[1]

  • Keep the container tightly sealed to prevent contamination and exposure.[2]

2. Preparation and Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to minimize dust generation.

  • Wear all required PPE as specified in Table 1.

  • Avoid creating dust. If weighing the powder, do so carefully.

  • After handling, wash hands and face thoroughly with soap and water.[1]

  • Immediately change any clothing that becomes contaminated.[1]

3. Experimental Use:

  • Follow established laboratory protocols for the specific experiment.

  • Ensure all equipment used is clean and properly maintained.

  • At the end of the experiment, decontaminate the work area.

Emergency Response Plan

Immediate and appropriate action during an emergency is critical to minimize harm.

Table 2: Emergency First Aid Procedures

Exposure Route Immediate Action
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Spill Response:

  • Evacuate: Immediately evacuate the contaminated area.[1]

  • Secure: Prevent unauthorized access to the spill area.[1]

  • Protect: Wear a self-contained breathing apparatus, heavy rubber gloves, and rubber boots.[1]

  • Contain and Clean: Cover the spill with a suitable absorbent material. Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]

  • Ventilate and Decontaminate: Ventilate the area and wash the spill site after the material has been collected.[1]

Fire Response:

  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or an appropriate foam to extinguish a fire.[1]

  • Protective Gear: Firefighters should wear a self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste materials containing this compound should be considered hazardous waste.

  • Disposal Method: It is recommended to dissolve or mix the material with a combustible solvent and incinerate it in a licensed chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulations: All disposal activities must be in strict accordance with local, state, and federal regulations.[1] Do not dispose of this compound by flushing it down the toilet or discarding it in the regular trash.[3]

Visual Workflow for Safe Handling and Emergency Procedures

To further clarify the procedural flow, the following diagrams illustrate the key steps for routine handling and emergency situations involving this compound.

Safe_Handling_of_this compound Figure 1: Safe Handling Workflow for this compound cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_and_Handle Weigh and Handle this compound (Minimize Dust) Prepare_Work_Area->Weigh_and_Handle Perform_Experiment Perform Experiment Weigh_and_Handle->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Dispose_Waste Dispose of Waste Properly Decontaminate_Area->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Figure 1: Safe Handling Workflow for this compound

Emergency_Response_for_this compound Figure 2: Emergency Response Workflow for this compound cluster_Spill Spill cluster_Exposure Personal Exposure cluster_Fire Fire Emergency_Event Emergency Event (Spill, Exposure, Fire) Evacuate_Spill Evacuate Area Emergency_Event->Evacuate_Spill Spill Remove_from_Source Remove from Exposure Source Emergency_Event->Remove_from_Source Exposure Evacuate_Fire Evacuate Area Emergency_Event->Evacuate_Fire Fire Don_Emergency_PPE Don Emergency PPE (SCBA, Gloves, Boots) Evacuate_Spill->Don_Emergency_PPE Contain_Spill Contain and Clean Spill Don_Emergency_PPE->Contain_Spill Dispose_Spill_Waste Dispose of Contaminated Waste Contain_Spill->Dispose_Spill_Waste Ventilate_Spill Ventilate and Decontaminate Dispose_Spill_Waste->Ventilate_Spill Administer_First_Aid Administer First Aid (See Table 2) Remove_from_Source->Administer_First_Aid Seek_Medical_Attention Seek Immediate Medical Attention Administer_First_Aid->Seek_Medical_Attention Use_Extinguisher Use Appropriate Extinguisher (CO2, Dry Chemical, Foam) Evacuate_Fire->Use_Extinguisher Firefighter_PPE Firefighters Wear SCBA and Protective Clothing Use_Extinguisher->Firefighter_PPE

Figure 2: Emergency Response Workflow for this compound

References

×

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Miglitol
Reactant of Route 2
Reactant of Route 2
Miglitol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.